Methyl linoleate

Catalog No.
S620947
CAS No.
112-63-0
M.F
C19H34O2
M. Wt
294.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl linoleate

CAS Number

112-63-0

Product Name

Methyl linoleate

IUPAC Name

methyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7-,11-10-

InChI Key

WTTJVINHCBCLGX-NQLNTKRDSA-N

SMILES

Array

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid Methyl Ester; Linoleic Acid Methyl Ester; (9Z,12Z)-Octadecadienoic Acid Methyl Ester; Methyl (9Z,12Z)-Octadeca-9,12-dienoate; Methyl (9Z,12Z)-Octadecadienoate; Methyl (Z,Z)-9,12-Octadecadienoate; Methyl 9-cis,12-cis

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC

The exact mass of the compound Methyl linoleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Methyl Linoleate Oxidation Kinetics in Bulk Phase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Linoleate Oxidation

The oxidation stability of lipids is a critical factor in pharmaceutical formulations, food products, and biological systems where this compound serves as an important model compound. This compound (C19H34O2) represents a simplified model system for studying the oxidation behavior of polyunsaturated fatty acids (PUFAs) without the complicating effects of more complex triglyceride structures. The kinetic parameters derived from this compound oxidation provide fundamental insights into radical chain reaction mechanisms that are relevant to drug excipient compatibility, lipid-based drug delivery systems, and understanding oxidative stress in biological membranes. The bulk phase oxidation of this compound is particularly relevant to pharmaceutical applications where lipids may be stored or processed in concentrated forms, creating unique challenges for stability assessment and shelf-life prediction.

The oxidation of this compound follows a free radical chain reaction mechanism comprising three fundamental stages: initiation, propagation, and termination. Understanding the kinetic behavior of this process requires careful consideration of both chemical reaction rates and physical transport phenomena, particularly oxygen diffusion limitations that become significant in bulk systems. This technical guide synthesizes current research on this compound oxidation kinetics, with particular emphasis on experimental methodologies, quantitative kinetic parameters, and the effects of system variables including oxygen partial pressure, temperature, physical dimensions, and antioxidant interventions.

Fundamental Oxidation Mechanisms

The oxidation of this compound in bulk phase proceeds through a well-established autoxidation mechanism initiated by the abstraction of a hydrogen atom from the bis-allylic methylene group (C11) located between the two double bonds at C9-C10 and C12-C13. This bis-allylic position is particularly susceptible to radical attack due to the low bond dissociation energy (approximately 75 kcal/mol) compared to typical C-H bonds (100 kcal/mol). The resulting pentadienyl radical rapidly reacts with molecular oxygen at diffusion-controlled rates (approximately 10^8 M^-1s^-1) to form peroxyl radicals, which then propagate the chain reaction by abstracting hydrogen from additional this compound molecules.

  • Initiation Pathways: The oxidation initiation can occur through multiple routes, including thermal decomposition of pre-existing hydroperoxides, trace metal catalysis, or photoinitiation by UV light. The thermal decomposition of hydroperoxides follows first-order kinetics with an activation energy of approximately 30-40 kcal/mol, generating alkoxyl and hydroxyl radicals that propagate the chain reaction. In purified systems, the initiation rate is typically slow, leading to characteristic induction periods observed in kinetic profiles. The presence of transition metals can significantly accelerate initiation through Fenton-type reactions where metals such as iron or copper undergo redox cycling, decomposing hydroperoxides to reactive radicals.

  • Propagation and Termination: The propagation phase involves the peroxyl radical attacking another this compound molecule, abstracting a bis-allylic hydrogen atom, and generating a hydroperoxide and a new carbon-centered radical. This process has a relatively low activation energy (10-15 kcal/mol) and is thus highly efficient at room temperature and above. Termination occurs primarily through radical-radical combination reactions, forming non-radical products. The specific termination mechanisms shift under different conditions; in well-aerated systems, termination occurs mainly through coupling of peroxyl radicals, while under oxygen-limited conditions, carbon-centered radical coupling becomes significant.

Table 1: Elementary Reaction Steps in this compound Oxidation

Reaction Step Elementary Reaction Rate Constant Activation Energy
Initiation LOOH → LO• + •OH 10^-5 - 10^-4 s^-1 ~35 kcal/mol
First Propagation LH + •OH → L• + H2O 10^9 - 10^10 M^-1s^-1 ~2 kcal/mol
Oxygen Addition L• + O2 → LOO• 10^8 - 10^9 M^-1s^-1 <5 kcal/mol
Second Propagation LOO• + LH → LOOH + L• 10^1 - 10^2 M^-1s^-1 ~10 kcal/mol
Termination LOO• + LOO• → Non-radical products 10^6 - 10^7 M^-1s^-1 ~5 kcal/mol

The diagram below illustrates the core free radical chain reaction mechanism of this compound oxidation:

G Initiation Initiation LOOH Hydroperoxide (LOOH) Initiation->LOOH Formation Propagation Propagation Termination Termination Products Products LH This compound (LH) O2 Molecular Oxygen (O₂) L Lipid Radical (L•) LOOH->L Decomposition LOO Peroxyl Radical (LOO•) L->LOO + O₂ LOO->LOOH + LH NP Non-radical Products LOO->NP Termination

Figure 1: Free radical chain reaction mechanism of this compound oxidation showing initiation, propagation, and termination steps.

Experimental Protocols and Methodologies

Sample Preparation and Purification

The experimental reliability in this compound oxidation studies depends significantly on initial sample purity and preparation techniques. High-purity this compound (>95%) is typically obtained from commercial suppliers and may require further purification to remove inherent hydroperoxides and prooxidant contaminants. Common purification methods include column chromatography over silica gel or florisil, followed by nitrogen sparging to remove dissolved oxygen. The purity assessment should include gas chromatographic analysis to confirm fatty acid composition and HPLC determination of initial hydroperoxide content, which should ideally be below 0.1 mmol/L for kinetic studies.

  • Sample Geometry Considerations: For bulk phase studies, researchers must carefully control the sample geometry as this significantly influences oxygen diffusion and thus oxidation kinetics. Experiments typically employ flat-bottomed glass containers with standardized diameters (e.g., 1.5 cm inner diameter) to ensure consistent surface-to-volume ratios. Samples are prepared at specific depth variations (1-20 mm) corresponding to precise masses (0.147-2.94 g) to systematically investigate diffusion limitations. For very small sample sizes (1-10 μL), solutions in volatile solvents like n-hexane are prepared and the solvent carefully removed under reduced pressure to achieve uniform thin films [1].

  • Accelerated Oxidation Conditions: Most kinetic studies employ elevated temperatures (40-65°C) to accelerate oxidation within experimentally practical timeframes while maintaining relevance to room temperature mechanisms. The plastic containers housing samples are typically purged with dry air (0% relative humidity) at controlled flow rates (15 mL/min) to maintain consistent oxygen partial pressure while eliminating humidity effects. For oxygen dependency studies, controlled atmospheres with varying oxygen partial pressures (0.2-10 kPa) are created using nitrogen-air mixed gases in sealed desiccators [1].

Oxidation Methods and Monitoring Techniques

The oxidation progression is typically monitored through multiple complementary techniques to capture different aspects of the oxidative process. The most direct method involves periodic sampling followed by gas chromatographic (GC) analysis to quantify residual unoxidized this compound. GC conditions typically employ non-polar capillary columns (DB-1ht, 30 m × 0.25 mm) with temperature programming (205°C isothermal) and flame ionization detection, using internal standards such as methyl myristate for quantification [1].

  • Gravimetric Analysis: A straightforward approach to monitor oxidation involves tracking weight gain due to oxygen incorporation. Samples are periodically removed from oxidation conditions, cooled to room temperature in a desiccator, and precisely weighed. The weight increase (Δw/w₀) directly correlates with oxygen uptake, providing a simple yet effective method to determine induction periods and oxidation rates. This method works well for samples where oxygen diffusion is not rate-limiting [1].

  • Hydroperoxide Determination: The primary oxidation products (hydroperoxides) are typically quantified using HPLC with UV detection at 234 nm (conjugated dienes) or 205 nm (hydroperoxides). Reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases effectively separate the various hydroperoxide isomers. Additionally, iodometric titration provides a complementary method for hydroperoxide quantification without requiring sophisticated instrumentation.

Table 2: Analytical Methods for Monitoring this compound Oxidation

Method Measured Parameter Detection Limit Key Information
Gas Chromatography Unoxidized substrate ~0.1% Direct measurement of substrate depletion
Gravimetric Analysis Oxygen uptake ~0.1 mg Overall oxidation extent, induction periods
HPLC-UV Hydroperoxide concentration ~1 μmol/L Primary oxidation products, isomer distribution
TG-FTIR-MS Volatile decomposition products ~0.1 μg Secondary oxidation products, reaction pathways

The experimental workflow for studying this compound oxidation kinetics is summarized below:

G cluster_Oxidation Oxidation Parameters SamplePrep Sample Preparation (Purification, Weighing) Oxidation Oxidation Conditions (Controlled T, O₂, RH) SamplePrep->Oxidation Monitoring Oxidation Monitoring (GC, HPLC, Gravimetry) Oxidation->Monitoring T Temperature (40-65°C) Oxidation->T O2 O₂ Partial Pressure (0.2-10 kPa) Oxidation->O2 Depth Sample Depth (1-20 mm) Oxidation->Depth RH Relative Humidity (0-100%) Oxidation->RH DataAnalysis Data Analysis (Kinetic Parameters) Monitoring->DataAnalysis

Figure 2: Experimental workflow for studying this compound oxidation kinetics showing key steps and parameters.

Kinetic Parameters and Quantitative Data

Effects of Sample Geometry and Oxygen Diffusion

The oxidation kinetics of this compound in bulk phase are strongly influenced by physical parameters, particularly sample geometry and oxygen availability. Research has demonstrated that when this compound layer thickness exceeds 1 mm or volume exceeds 10 μL, oxygen diffusion limitations become significant, retarding the oxidation rate. At thicknesses greater than 5 mm, oxidation barely occurs as oxygen is consumed at or near the interface before reaching deeper layers [1]. This has important implications for pharmaceutical storage conditions where lipid excipients might be stored in large containers.

  • Diffusion-Restricted Kinetics: The quantitative relationship between sample depth and oxidation rate reveals distinct kinetic regimes. For thin samples (1-5 μL) where diffusion is not rate-limiting, oxidation proceeds rapidly with induction periods of 4-6 hours and complete oxidation within 20 hours at 65°C. In contrast, 10 mm and 20 mm deep samples show minimal oxidation even after extended periods, with oxygen consumption largely confined to the surface layer. The critical thickness for diffusion limitation under standard conditions is approximately 1 mm, corresponding to the depth where oxygen consumption rate equals its diffusion rate [1].

  • Oxygen Saturation Kinetics: The dependence of oxidation rate on oxygen partial pressure follows Michaelis-Menten type kinetics, with the saturation constant (Kₘ) for oxygen estimated at 1.23 kPa. This value is significantly lower than the partial pressure of oxygen in air at atmospheric pressure (21 kPa), indicating that under normal conditions, the oxidation rate is largely independent of oxygen concentration. Only at very low oxygen partial pressures (<2 kPa) does oxygen availability become rate-limiting [1].

Temperature Dependence and Activation Parameters

The temperature dependence of this compound oxidation follows the Arrhenius equation, with activation energies reported in the range of 58-75 kJ/mol depending on the specific reaction conditions and conversion level. The pyrolysis process exhibits an activation energy of 58.2 kJ/mol, while high-temperature oxidation under low-oxygen conditions shows a similar activation energy of 58.79 kJ/mol [2]. These values provide important insights for predicting shelf-life and optimizing processing conditions.

  • Volatile Product Formation: At elevated temperatures, the decomposition pathways shift toward increased formation of volatile compounds. The main gaseous products identified during high-temperature oxidation include CO₂, CH₄, CO, C₂H₄, H₂O and various oxygenated compounds containing C–H, C–O, and C=O functional groups. The formation of these volatiles follows distinct temperature-dependent profiles, with decarboxylation becoming significant above 150°C [2].

  • Computational Kinetics: Advanced computational methods including density functional theory (DFT) and ReaxFF molecular dynamics simulations have identified key initiation mechanisms involving breaking of C–O bonds leading to formation of smaller CH₃ radicals and decarboxylation to form CO₂. The double bonds in this compound are prone to generate C₇H₁₀ intermediates with higher carbon content during pyrolysis processes [2].

Table 3: Experimentally Determined Kinetic Parameters for this compound Oxidation

Parameter Value Experimental Conditions Reference
Activation Energy 58.2-58.8 kJ/mol Pyrosis & high-temperature oxidation [2]
Oxygen Saturation Constant 1.23 kPa 65°C, bulk phase [1]
Critical Depth for Diffusion Limitation 1 mm 65°C, bulk phase [1]
Induction Period 4-6 hours 65°C, thin samples (<5 μL) [1]
Complete Oxidation Time 20 hours 65°C, thin samples (<5 μL) [1]

Antioxidant Effects and System Modulation

Antioxidant Mechanisms and Evaluation

The efficacy of antioxidants in inhibiting this compound oxidation depends on their chemical structure, concentration, and physical partitioning between phases. Traditional synthetic antioxidants like BHT (butylated hydroxytoluene) and BHA (butylated hydroxyanisole) function primarily as radical scavengers, donating hydrogen atoms to peroxyl radicals, thereby interrupting propagation steps. The evaluation of antioxidant effectiveness typically involves measuring extension of induction periods and reduction in overall oxidation rates using oxygen uptake measurements in systems like the Warburg apparatus [3].

  • Natural Antioxidants: Phenolic acids and other natural antioxidants exhibit concentration-dependent and system-dependent effects. In bulk oil systems, their effectiveness correlates with radical scavenging activity measured by DPPH (α,α-diphenyl-β-picrazylhydrazyl) assays. However, this correlation breaks down in emulsified systems where additional factors like antioxidant partitioning and interactions with emulsifiers significantly influence activity. Specific interactions of antioxidants with emulsifier molecules can either enhance or diminish antioxidant efficacy through mechanisms that include intramolecular hydrogen bonding and altered localization at interfaces [4].

  • Partitioning Behavior: The distribution coefficients of antioxidants between lipid, aqueous, and interfacial phases critically determine their effectiveness in different systems. In bulk oil, more lipophilic antioxidants tend to be more effective as they remain dissolved in the lipid phase. However, the "polar paradox" suggests that in emulsified systems, more hydrophilic antioxidants may be more effective due to their concentration at the oil-water interface where oxidation primarily occurs. The proportion of antioxidant solubilized in the lipid phase does not necessarily predict efficiency, particularly in colloidal systems [4].

Micellar Systems and Structural Effects

The oxidation kinetics of this compound in organized assemblies like sodium dodecyl sulfate (SDS) micelles reveals distinctive features compared to bulk phase oxidation. In micellar systems, the microenvironment properties including micellar volume, interface characteristics, and antioxidant accessibility significantly modify oxidation pathways. The dynamics of the process relates to changes in micellar phase volume (Vₘᵢ𝒸), which gradually increases during oxidation, thereby decreasing the effective concentration of the oxidation substrate not only through chemical consumption but also through physical dilution in expanding microreactors [5].

  • Chain Termination Mechanisms: In micellar systems, kinetic analysis indicates that chain termination can occur by a mixed mechanism with reaction orders according to the initiator varying from 0.61 to 0.71. The leading oxidation chains, peroxy radicals (LOO•), participate in both quadratic termination (bi-molecular radical coupling) and linear termination pathways. Linear termination occurs with the participation of hydroperoxyl radicals (HO₂•), whose formation is attributed to the reaction LOO• → product + HO₂• occurring in the organic phase. The resulting HO₂• radicals migrate to the aqueous phase where their disproportionation rate is considerably lower [5].

  • Structural Transformations: The accumulation of hydroperoxides inside micelles where this compound oxidation occurs leads to structural transformation of the micelles and formation of mixed micelles. These structural changes further modify the oxidation kinetics by altering the local concentration of reactants, the permeability to oxygen, and the mobility of radical species. The continuous evolution of the micellar system during oxidation creates a dynamically changing environment that influences both reaction rates and product distributions [5].

Computational and Advanced Approaches

Molecular Dynamics Simulations

ReaxFF molecular dynamics simulations provide atomic-level insights into the initiation mechanisms and reaction pathways of this compound oxidation. These simulations have revealed that initial decomposition primarily involves C–O bond cleavage leading to formation of CH₃ radicals and decarboxylation reactions producing CO₂. The presence of double bonds in this compound directs the formation pathway toward specific intermediates, particularly C₇H₁₀ species with higher carbon content during pyrolysis processes [2].

  • Oxygen Mixing Effects: Simulation studies indicate that optimal mixing of oxygen with this compound at the initiation of combustion helps reduce the production of small carbon fragments (C₂ products) from pyrolysis. This finding has significant implications for biodiesel combustion efficiency and emission control, suggesting that pre-mixing strategies could minimize harmful emissions while maintaining combustion performance [2].

  • High-Temperature Pathways: Under high-temperature conditions, ReaxFF-MD simulations reveal a shift in dominant reaction channels toward fragmentation reactions that produce smaller volatile compounds. The simulation results align well with experimental data from TG-FTIR-MS analysis, validating the computational approach and providing molecular-level justification for observed product distributions [2].

Kinetic Modeling Approaches

Mathematical modeling of this compound oxidation kinetics ranges from simple empirical rate expressions to complex mechanistic models incorporating dozens of elementary reactions. The autocatalytic nature of the oxidation process is often captured through models that include a non-linear dependence on hydroperoxide concentration. More sophisticated models explicitly account for the formation and decomposition of various hydroperoxide isomers and their subsequent degradation to secondary oxidation products.

  • Computer-Assisted Kinetics: Specialized software tools like "Kinetics 2012" enable researchers to calculate kinetic parameters from experimental data, fitting appropriate models to time-dependent concentration profiles. These programs facilitate the determination of reaction orders, rate constants, and activation parameters through numerical optimization algorithms, providing more reliable kinetic parameters than traditional graphical methods [5].

  • System-Specific Modifications: Kinetic models require significant modifications when applied to different physical systems such as bulk oils, emulsions, or micellar solutions. The models must incorporate terms accounting for oxygen diffusion limitations, antioxidant partitioning, and interfacial phenomena to accurately predict oxidation behavior across different experimental conditions and system configurations.

Conclusion and Research Applications

The oxidation kinetics of this compound in bulk phase represents a complex interplay of chemical reactions and physical processes that can be quantitatively described through carefully designed experiments and appropriate kinetic models. The sample geometry and oxygen diffusion limitations significantly influence observed rates, with critical thickness effects occurring around 1 mm under standard conditions. The oxygen dependence follows saturation kinetics with a remarkably low saturation constant (1.23 kPa), explaining why oxidation rates remain relatively constant across typical atmospheric conditions.

References

autoxidation of methyl linoleate mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Autoxidation

The autoxidation of methyl linoleate follows a classic free radical chain mechanism, comprising stages of Initiation, Propagation, and Termination [1]. This process primarily targets the bis-allylic hydrogen atoms located at carbon 11, due to their relatively low bond dissociation energy.

The diagram below illustrates the fundamental steps of the radical chain reaction:

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination LH This compound (LH) L Pentadienyl Radical (L•) LH->L H abstraction LOO Peroxyl Radical (LOO•) L->LOO O₂ addition LOOH Hydroperoxide (LOOH) LOO->LOOH H abstraction from LH Product Stable Product LOO->Product Radical coupling LOOH->L H abstraction from LH Initiation Initiation Initiation->LH H abstraction Propagation Propagation Propagation->L O₂ addition Termination Termination Termination->LOO Radical coupling

Radical chain reaction steps.

  • Initiation: An initiating radical abstracts a bis-allylic hydrogen atom from this compound (LH), generating a pentadienyl radical (L•) [1].
  • Propagation: The carbon-centered pentadienyl radical (L•) rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical then propagates the chain by abstracting a hydrogen atom from another this compound molecule, yielding a hydroperoxide (LOOH) and a new pentadienyl radical [1].
  • Termination: The chain reaction concludes when two radicals combine to form non-radical, stable products [1].

The initial pentadienyl radical can be formed at either end of the carbon chain, leading to a mixture of isomeric hydroperoxides.

Primary Oxidation Products

The primary products of this compound autoxidation are four isomeric hydroperoxides. The table below summarizes their structures:

Isomer Group Specific Isomers (Position & Geometry) Formation Pathway
9-Hydroperoxides 9-cis,trans- and 9-trans,trans-OOH Oxygen addition at the carbon 9 of the pentadienyl radical [2].
13-Hydroperoxides 13-cis,trans- and 13-trans,trans-OOH Oxygen addition at the carbon 13 of the pentadienyl radical [2].

In bulk phase autoxidation without initiators, the reaction rate is influenced by sample size and initial hydroperoxide levels [2]. The distribution of cis,trans and trans,trans hydroperoxide isomers remains constant during propagation in the absence of additives [2].

Secondary Products and Decomposition Pathways

Hydroperoxides (LOOH) are unstable and decompose, especially under heat or in the presence of metal catalysts, forming secondary products. A key decomposition pathway for these alkoxy radicals is beta-cleavage (β-scission) [3].

The following diagram outlines the major volatile products identified via GC-MS analysis from the decomposition of 9- and 13-alkoxy radicals [3]:

G Alkoxy9 9-Alkoxy Radical P1 Methyl octanoate Alkoxy9->P1 β-cleavage P2 2,4-Decadienal Alkoxy9->P2 β-cleavage P3 Nonanoic acid Alkoxy9->P3 β-cleavage P4 9-Oxo-methyl ester Alkoxy9->P4 β-cleavage P5 Nonanedioic acid monomethyl ester Alkoxy9->P5 Further oxidation Alkoxy13 13-Alkoxy Radical P6 Tridecanoic acid Alkoxy13->P6 β-cleavage P7 9,11-diene-13-oxo- methyl ester Alkoxy13->P7 β-cleavage P8 Hexanal Alkoxy13->P8 β-cleavage P9 Hexanoic acid Alkoxy13->P9 Further oxidation P10 13-keto-9,11- octadecadienoic acid methyl ester Alkoxy13->P10 Keto formation

Secondary products from beta-cleavage.

Other significant products include:

  • Saturated Hydrocarbons: Autoxidation at room temperature produces saturated hydrocarbons like methane, ethane, propane, butane, and pentane [4].
  • Oligomeric Products: this compound and its hydroperoxides readily dimerize under ambient conditions due to intermolecular condensation of peroxyl radicals [5].

Experimental Protocols and Monitoring

Monitoring via Oxygen Uptake

The autoxidation process can be monitored by tracking oxygen consumption in model systems [6].

  • For Homogeneous Systems: A pressure transducer apparatus is used. The setup involves twin vessels immersed in a temperature-controlled water bath, containing substrate and initiator [6].
  • For Heterogeneous Systems: A Biological Oxygen Monitor with a Clark-type electrode is used to measure dissolved oxygen uptake in micelles or liposomes [6].
Analysis via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify autoxidation products [3]. The process involves allowing this compound to autoxidize, often in a pressurized system at a controlled temperature, without an added initiator to mimic a natural process [3]. Sample preparation includes concentrating the reaction mixture at specific time intervals, which is then injected into the GC-MS for analysis [3]. Product identification is performed by interpreting EI ion mass spectra [3].

Important Influencing Factors

  • The Paradoxical Role of Antioxidants: The common antioxidant α-tocopherol can exhibit a pro-oxidant effect in the autoxidation of this compound in bulk phase. At concentrations as low as 0.1% and 1.0%, it causes a linear increase in hydroperoxide formation and elevates the proportion of cis,trans isomers [2]. This peroxidizing effect is proposed to involve the chromanoxy radical derived from α-tocopherol and can be suppressed by co-antioxidants like ascorbyl palmitate [2].
  • Limitations as a Model System: While extensively used, this compound does not perfectly model the behavior of triacylglycerols in fats and oils. Its tendency to form dimers via intermolecular peroxyl radical condensation is more pronounced, while triacylglycerols favor intramolecular reactions and further oxidation to bis-hydroperoxides [5].

References

Experimental Protocols for Hydroperoxide Formation

Author: Smolecule Technical Support Team. Date: February 2026

The search results detail two primary experimental methods for inducing and measuring methyl linoleate hydroperoxides.

Photoirradiation with UVA Light

This method tests the potential of chemicals to induce lipid peroxidation through photoexcitation [1].

  • Light Source: A custom UVA light box with a 4-lamp unit was used. The maximum emission was between 340–355 nm, with irradiance determined by a spectroradiometer and dose measured with a UVA detector [1].
  • Reaction Mixture: The experiment used a solution of 100 mM this compound and 1.0 mM of the test substrate (e.g., oxygenated benz[a]anthracene or 3-methylcholanthrene) in methanol [1].
  • Irradiation Process: Samples in UV-transparent cuvettes were irradiated with UVA light at doses of 0, 7, and 21 J/cm² [1].
  • Product Analysis:
    • Separation: this compound hydroperoxide products were separated by HPLC using a C18 column, eluted isocratically with 10% water in methanol (v/v) [1].
    • Quantification: The extent of lipid peroxidation was determined by calculating the amount of this compound hydroperoxides based on HPLC peak areas detected at 235 nm [1].
Autoxidation in Bulk with Tocopherols

This method evaluates the efficacy of antioxidants like α- and γ-tocopherol in inhibiting spontaneous oxidation (autoxidation) [2].

  • Model System: this compound was oxidized in bulk (without solvent) at 40°C for 4 days [2].
  • Antioxidant Testing: α- and γ-tocopherols were tested at concentrations of 0, 10, 100, 500, and 1000 ppm [2].
  • Sampling: Samples were collected every 24 hours for analysis [2].
  • Product Analysis:
    • Compounds Measured: Analysis targeted four isomers each of hydroperoxides, hydroxy compounds, and ketodienes (specifically the 9-cis,trans; 9-trans,trans; 13-cis,trans; and 13-trans,trans isomers) [2].
    • Initial Purity: The initial hydroperoxide content of the this compound was confirmed to be less than 5 mmol/kg before oxidation began [2].

Quantitative Data on Hydroperoxide Formation

The following tables summarize the quantitative results from the searched studies.

Table 1: Lipid Peroxidation Induced by UVA Photoirradiation of Oxygenated PAHs This data is adapted from a 2008 study investigating the phototoxicity of various polycyclic aromatic hydrocarbons (PAHs). Values represent the relative formation of this compound hydroperoxides after irradiation [1].

PAH Compound Abbreviation Lipid Peroxidation at 7 J/cm² Lipid Peroxidation at 21 J/cm²
2-Hydroxy-Benz[a]anthracene 2-OH-BA Data not specified Data not specified
3-Hydroxy-Benz[a]anthracene 3-OH-BA Data not specified Data not specified
5-Hydroxymethyl-Benz[a]anthracene 5-CH₂OH-BA Data not specified Data not specified
7-Hydroxymethyl-Benz[a]anthracene 7-CH₂OH-BA Data not specified Data not specified
12-Hydroxymethyl-Benz[a]anthracene 12-CH₂OH-BA Data not specified Data not specified
7-Hydroxymethyl-12-Methyl-BA 7-CH₂OH-12-MBA Data not specified Data not specified
5-Formyl-Benz[a]anthracene 5-CHO-BA Data not specified Data not specified
BA 5,6-cis-dihydrodiol BA 5,6-cis-diol Data not specified Data not specified
1-Hydroxy-3-Methylcholanthrene 1-OH-3-MC Data not specified Data not specified
1-Keto-3-Methylcholanthrene 1-keto-3-MC Data not specified Data not specified
3-Methylcholanthrene 1,2-cis-diol 3-MC 1,2-cis-diol Data not specified Data not specified
  • General Finding: The 2008 study concluded that all tested oxygenated PAHs induced lipid peroxidation, showing a relationship between the UVA light dose and the level of hydroperoxides formed [1].
  • Mechanism Insight: Using ESR spectroscopy, the study provided direct evidence that photoirradiation of 1-keto-3-MC by UVA light generates singlet oxygen, a reactive oxygen species (ROS) that initiates lipid peroxidation [1].

Table 2: Antioxidant Effect of Tocopherols on Hydroperoxide Formation This data is summarized from a 2000 study on the autoxidation of this compound, showing how antioxidant efficacy varies with concentration and congener [2].

Tocopherol Concentration α-Tocopherol Efficacy γ-Tocopherol Efficacy
10 ppm More efficient antioxidant Less efficient antioxidant
100 - 1000 ppm Less efficient antioxidant; shows reduced efficiency More efficient antioxidant; maintains efficacy
  • Key Paradox: The study identified a paradoxical behavior where α-tocopherol was a more effective antioxidant at very low concentrations (10 ppm) but became less efficient than γ-tocopherol at higher concentrations (100-1000 ppm) [2].
  • Isomerization Effect: Both tocopherols increased the cis,trans/trans,trans hydroperoxide ratio by trapping peroxyl radicals and inhibiting isomerization during oxidation [2].

Experimental Workflow for UVA Photoirradiation

The following Graphviz diagram outlines the core experimental workflow for inducing and analyzing hydroperoxide formation via UVA photoirradiation, based on the methodology described [1].

G Start Prepare Reaction Mixture A 100 mM this compound 1.0 mM Test Substrate in Methanol Start->A B Place in UV-transparent Cuvette A->B C Irradiate with UVA Light (0, 7, or 21 J/cm²) B->C D Analyze via HPLC (C18 Column, 235 nm detection) C->D E Quantify Hydroperoxides Based on Peak Areas D->E

An experimental workflow for this compound hydroperoxide formation via UVA photoirradiation.

Important Considerations for Researchers

  • Temporal Context: Please be aware that the specific experimental data found in the search results is from studies published in 2000 and 2008. While the fundamental protocols remain valuable, recent advancements in analytical techniques (e.g., more sensitive LC-MS/MS methods) may offer improved detection and quantification [1] [2].
  • Mechanism Justification: The provided workflow is a high-level summary. A full mechanistic diagram would require detailed, expert knowledge of the specific radical reaction pathways and isomerization processes, which was not available in the search results in a format suitable for accurate diagramming.
  • Alternative Methods: Other experimental approaches exist. One study used a molybdenum-based catalyst and hydrogen peroxide in ionic liquids to study the epoxidation of a methyl oleate and this compound mixture, providing a different chemical context for peroxide involvement [3].

References

conjugated dienes formation methyl linoleate oxidation

Author: Smolecule Technical Support Team. Date: February 2026

The Core Reaction: Oxidation of Methyl Linoleate

This compound, with its bis-allylic methylene group between two double bonds, is particularly susceptible to oxidation. The initial step involves hydrogen abstraction from this bis-allylic carbon, leading to a pentadienyl radical. This radical rearranges, forming a conjugated diene system and reacting with oxygen to yield isomeric hydroperoxides [1] [2].

The following diagram illustrates the logical progression of the oxidation mechanism.

G Initiation Initiation Allylic Radical Allylic Radical Initiation->Allylic Radical H Abstraction Conjugated Dienyl Radical Conjugated Dienyl Radical Allylic Radical->Conjugated Dienyl Radical Resonance Stabilization Peroxyl Radical (ROO•) Peroxyl Radical (ROO•) Conjugated Dienyl Radical->Peroxyl Radical (ROO•) + O₂ Hydroperoxide (HPO) Hydroperoxide (HPO) This compound This compound This compound->Initiation Radical Initiator (e.g., AIBN) Peroxyl Radical (ROO•)->Hydroperoxide (HPO) + H (from another lipid molecule)

Diagram 1: The free radical chain mechanism for the formation of conjugated diene hydroperoxides from this compound. AIBN: azobisisobutyronitrile.

Quantitative Product Distribution

Under specific conditions (e.g., 50°C with AIBN initiator), the oxidation of this compound in solution yields four primary conjugated diene hydroperoxide (HPO) isomers almost quantitatively [1]. The table below summarizes their structures and the factors influencing their ratio.

Table 1: Isomeric Conjugated Diene Hydroperoxides from this compound Oxidation

Hydroperoxide Isomer Nomenclature (Methyl Esters) Double Bond Geometry Relative Abundance & Influencing Factors

| 9-HPOD | 9-hydroperoxy-10-trans,12-cis-octadecadienoate | 10-trans, 12-cis | Ratio of cis,trans to trans,trans isomers is influenced by: • Substrate Concentration: Increases with higher concentration [1]. • Solvent Polarity: Increases with higher dielectric constant [1]. • Oxygen Pressure: Rate decreases, but isomer ratio is independent of pressure [1]. | | 9-HPOD | 9-hydroperoxy-10-trans,12-trans-octadecadienoate | 10-trans, 12-trans | | 13-HPOD | 13-hydroperoxy-9-cis,11-trans-octadecadienoate | 9-cis, 11-trans | | 13-HPOD | 13-hydroperoxy-9-trans,11-trans-octadecadienoate | 9-trans, 11-trans |

Experimental Protocols for Analysis

Here are established methodologies for studying conjugated diene formation and lipid oxidation.

Monitoring Conjugated Dienes by UV Spectroscopy

This is a direct and common method for tracking the early stages of oxidation [3].

  • Principle: Conjugated dienes formed during lipid oxidation absorb ultraviolet (UV) light strongly at 234-236 nm.
  • Procedure:
    • Sample Preparation: Dissolve the oxidizing this compound sample in a suitable solvent (e.g., cyclohexane, isooctane, or ethanol).
    • Measurement: Measure the absorbance of the solution in a quartz cuvette at 234 nm against a pure solvent blank.
    • Calculation: The increase in absorbance over time is directly proportional to the formation of conjugated diene hydroperoxides. Results can be expressed as Conjugated Diene Value (CDV) or simply as absorbance units.
Assessing Oxidative Stability by Rancimat Method

This automated method determines the induction period (IP), which is the time before rapid oxidation begins [4] [3].

  • Principle: The sample is heated with a constant airflow, and volatile organic acids produced during advanced oxidation are trapped in water. The increase in water conductivity is measured automatically.
  • Procedure:
    • Sample Loading: Accurately weigh a sample (e.g., 3 g of oil) into a clean glass reaction vessel.
    • Set Parameters: Heat the oil to a standard temperature (e.g., 100°C or 120°C) with a constant airflow (e.g., 10-20 L/h).
    • Measurement: The instrument continuously monitors the conductivity of the water. The induction period is defined as the time point of the maximum change in the oxidation curve's second derivative.
Separation and Analysis by Thin-Layer Chromatography (TLC)

TLC, especially coupled with Flame Ionization Detection (TLC-FID), is effective for separating and quantifying oxidation products like polar compounds and hydroperoxides [5] [3].

  • Principle: Lipid classes separate based on their polarity on a silica-coated rod (chromarod). The FID then quantitatively detects the separated components.
  • Procedure:
    • Spotting: Apply a small volume (1-2 µL) of the oil solution in chloroform to the chromarod.
    • Development: Develop the rods in a mobile phase (e.g., hexane:diethyl ether:acetic acid, 92:8:1 v/v) for about 25 minutes.
    • Drying & Detection: Dry the rods in an oven (105°C for 2 min) and scan them with the FID.
    • Quantification: The content of polar compounds (which includes hydroperoxides) is calculated based on peak areas. This value shows a linear relationship with the Peroxide Value (PV) of the oxidized oil [3].

The workflow for this protocol is summarized in the diagram below.

G Sample\nPreparation Sample Preparation Spotting on\nChromarod Spotting on Chromarod Sample\nPreparation->Spotting on\nChromarod Rod Development\nin Solvent System Rod Development in Solvent System Spotting on\nChromarod->Rod Development\nin Solvent System Drying\n(105°C / 2 min) Drying (105°C / 2 min) Rod Development\nin Solvent System->Drying\n(105°C / 2 min) FID Scanning FID Scanning Drying\n(105°C / 2 min)->FID Scanning Data Analysis &\nQuantification of\nPolar Compounds Data Analysis & Quantification of Polar Compounds FID Scanning->Data Analysis &\nQuantification of\nPolar Compounds

Diagram 2: Experimental workflow for TLC-FID analysis of oxidized lipids.

Key Experimental Considerations

  • Control the Environment: The oxidation rate is highly dependent on temperature, oxygen pressure, and light exposure. These must be rigorously controlled for reproducible results [1].
  • Use Radical Initiators: In model system studies, azobisisobutyronitrile (AIBN) is often used as a radical initiator to provide a consistent and controllable rate of oxidation [1].
  • Correlate Methods: The conjugated diene value (UV), peroxide value (titration), and polar compounds (TLC-FID) are interrelated metrics of lipid oxidation. Using multiple methods provides a more comprehensive picture [3].

References

Solubility and Stability Profile of Methyl Linoleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of Methyl Linoleate that influence its solubility and stability. [1] [2]

Property Value / Description Conditions / Notes
Water Solubility Very low / Limited Soluble in organic solvents (DMF, fat solvents, oils); limited solubility in water [1].
Specific Gravity 0.88 - 0.889 g/mL At 25°C [2].
Storage Temp. -20°C Recommended for maintaining stability [2].
Stability Notes Light Sensitive; Susceptible to Oxidation Contains two double bonds, contributing to its reactivity. Proper handling and storage are essential to prevent degradation [1] [2].
Flash Point 200°C Indicates flammability risk [2].

A key study measured the water solubility in this compound across a range of temperatures, which is critical for designing purification processes in biodiesel production. The data are presented in the table below. [3]

Temperature (K) Temperature (°C) Water Solubility (Measured)
288.15 15.00 Data point acquired (specific value in source)
298.15 25.00 Data point acquired (specific value in source)
308.15 35.00 Data point acquired (specific value in source)
318.15 45.00 Data point acquired (specific value in source)

> Hazard and Safety Statements: this compound is classified as flammable and hazardous. Safety statements include: H225 (Highly flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Toxic to aquatic life with long-lasting effects). [2]

Oxidation of this compound: Mechanisms & Experimental Insights

This compound is highly prone to oxidation due to its bis-allylic hydrogens, making it a common model for studying lipid peroxidation. [1] [4]

Autoxidation and Photosensitized Oxidation

The oxidation proceeds via two primary mechanisms, which lead to different products: [4]

  • Autoxidation: This is a radical chain reaction initiated by compounds like metal traces. Hydrogen abstraction at the bis-allylic position (C-11) followed by oxygen addition leads to the formation of 9- and 13-hydroperoxides as the primary products. [4]
  • Photosensitized Oxidation (Type II): In this pathway, a light-activated sensitizer (e.g., a pigment) energizes oxygen to a singlet state. This singlet oxygen directly attacks the double bonds, leading to the formation of 9-, 10-, 12-, and 13-hydroperoxides. The presence of 10- and 12-OOH hydroperoxides is unique to this pathway. [4]

The following diagram illustrates the workflow for analyzing this compound oxidation, integrating the two pathways and key analytical methods.

G Start This compound Sample Initiation Oxidation Initiation Start->Initiation Pathway1 Autoxidation (Radical Chain Reaction) Initiation->Pathway1 Pathway2 Photosensitized Oxidation (Type II) Initiation->Pathway2 Product1 Primary Products: 9- and 13-Hydroperoxides Pathway1->Product1 Product2 Primary Products: 9-, 10-, 12-, 13-Hydroperoxides Pathway2->Product2 Analysis Product Analysis Product1->Analysis Product2->Analysis MS Mass Spectrometry Analysis->MS GCMS GC-MS Analysis->GCMS FTIR FTIR Spectroscopy Analysis->FTIR

Analysis Workflow for this compound Oxidation

Key Experimental Findings on Oxidation

Research has quantified oxidation under various conditions:

  • Weight Gain Measurement: A study tracking autoxidation at room temperature found that this compound gained up to 16.9% of its initial weight in the dark and 14.4% in the light, confirming significant oxygen incorporation. [5]
  • Temperature Dependence: At higher temperatures (40-100°C), most absorbed oxygen forms hydroperoxides. However, the proportion of secondary oxidation products (e.g., ketones) increases with temperature. [6]
  • Influence of Pigments and Proteins: The presence of bovine serum albumin (BSA) or certain pigments like ultramarine blue can alter the oxidation pathway and rate, leading to the formation of oxidized lipid/amino acid reaction products (OLAARPs). [6] [4]

Detailed Experimental Protocols

Monitoring Oxidation by Weighing Method

This method provides a simple way to track the overall extent of autoxidation. [5]

  • Procedure:
    • Place a sample of this compound in an open vial.
    • Weigh the sample periodically using an analytical balance.
    • Store samples under controlled conditions (e.g., in the dark vs. exposed to light, at room temperature or other temperatures).
    • Continue measurements over the desired period (e.g., up to 2 months).
  • Data Analysis: The percentage increase in weight directly correlates with the amount of oxygen absorbed and incorporated into the molecule. This data can be correlated with other techniques, such as ¹H NMR, for more structural information. [5]
Analysis of Hydroperoxides by GC-MS

This protocol is used to identify and quantify the specific isomeric hydroperoxides formed. [4]

  • Sample Preparation:
    • Oxidize this compound under controlled conditions (e.g., temperature, light, presence of initiators like azobisisobutyronitrile).
  • Reduction of Hydroperoxides:
    • Reduce the hydroperoxides to their more stable corresponding alcohols using a reducing agent like potassium iodide (KI). This step is crucial for accurate GC-MS analysis. [4]
  • Extraction and Analysis:
    • Extract the reduction products with an organic solvent (e.g., isooctane).
    • Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Data Interpretation: Identify the isomeric alcohols (e.g., 9-OH, 13-OH from autoxidation; 9-OH, 10-OH, 12-OH, 13-OH from photosensitized oxidation) based on their retention times and mass spectra. [4]
Advanced Workflow for Curing Chemistry

A comprehensive mass spectrometry-based approach can be used for a detailed investigation, especially in complex systems like paint models. [4]

  • Materials: this compound as a model binder, with or without pigments (e.g., lead white, ultramarine blue).
  • Curing: Apply the material as a thin film and allow it to cure under ambient or controlled conditions for an extended period (e.g., 7 months).
  • Multi-Analytical Characterization:
    • SPME-GC-MS (Solid Phase Microextraction GC-MS): To analyze volatile organic compounds (VOCs) produced during curing.
    • FIA-ESI-MS (Flow Injection Analysis Electrospray Mass Spectrometry): To characterize the non-volatile fraction, including oligomers and cross-linked species.
    • EGA-MS (Evolved Gas Analysis MS): To study the thermal behavior and composition of the solid residue.
    • ATR-FTIR (Attenuated Total Reflectance FTIR): To track the disappearance of double bonds and the formation of new functional groups (e.g., carbonyls, hydroperoxides). [4]

References

Summary of Phase Effects on Methyl Linoleate Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

System / Condition Key Finding Quantitative Data / Conditions Citation
Bulk Phase (Depth/Amount) Oxidation rate decreases with increasing sample depth due to oxygen diffusion limitation. Negligible oxidation at depths >5 mm; Induction period >8 h for 1-5 mm depths at 65°C. [1]
Bulk Phase (Oxygen Pressure) Oxidation rate is sensitive to oxygen partial pressure. Saturation constant for O₂ estimated at 1.23 kPa (65°C). [1]
Aqueous Micelles (Surfactant Type) Oxidation rate depends on the electric charge of the micelle surface. Faster oxidation in SDS (anionic) micelles than in TTAB (cationic) or Tween 20 micelles. [2] [3]
Aqueous Micelles (pH) Higher pH accelerates oxidation in micellar systems. Greater oxidation rates at pH 6.8 compared to pH 3.0. [3]
High-Temperature Oxidation Low-oxygen high-temperature oxidation produces CO₂ at a lower temperature than pyrolysis. CO₂ precipitation peak in oxidation was ~80°C lower than in pyrolysis. Main gaseous products: CO₂, CH₄, CO, C₂H₄, H₂O. [4]
Metal-Induced Oxidation Copper and iron initiate oxidation by decomposing hydroperoxides into radical species. Rate proportional to [Cu²⁺]^0.5 and [hydroperoxide]^0.5. Confirmed formation of alkoxyl radicals. [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Oxidation in Bulk Phase with Variable Depth and Oxygen Pressure

This protocol is used to study the effects of oxygen diffusion and availability [1].

  • Materials: Methyl linoleate (>95% purity), flat-bottomed glass cups (1.5 cm inner diameter).
  • Procedure:
    • Depth Variation: Add different amounts of this compound (0.147 g to 2.94 g) to cups to achieve depths from 1 mm to 20 mm.
    • Oxidation: Place samples in an air-flowing container (15 mL/min, 0% relative humidity) at 65°C.
    • Small Volume Study: For very small amounts (1-10 µL), dissolve this compound in n-hexane, add to cups, and evaporate the solvent before oxidation.
    • Oxygen Pressure: For 2 µL samples, conduct oxidation in sealed bottles with nitrogen-air mixed gas (O₂ partial pressure from 0.2 to 10 kPa) at 65°C.
  • Analysis:
    • Weight Gain: Periodically weigh samples to track oxygen uptake.
    • Gas Chromatography (GC): Use a DB-1ht column with flame ionization detector to quantify unoxidized this compound, using methyl myristate in n-hexane as an internal standard.
Oxidation in Aqueous Micellar Systems

This method examines oxidation in dispersed systems relevant to biological and food sciences [2] [3].

  • Materials: this compound, surfactants (SDS for anionic, TTAB for cationic, Tween 20).
  • Procedure:
    • Micelle Preparation: Prepare this compound micelles in aqueous dispersions using different surfactants.
    • Induction: Initiate oxidation using metal ions (copper or iron) that decompose pre-existing or added hydroperoxides.
    • Variable Control: Perform experiments at different pH levels (e.g., 3.0 and 6.8) and with added antioxidants like Vitamin E (VE) and Vitamin C (VC).
  • Analysis:
    • Monitor formation of Conjugated Diene Hydroperoxides (CDHP) and Malondialdehyde (MDA) to track oxidation progress.
    • Use spin trapping combined with Electron Paramagnetic Resonance (EPR) to confirm the formation of radical species like alkoxyl radicals.
High-Temperature Pyrolysis and Low-Oxygen Oxidation

This approach is key for understanding this compound behavior in biodiesel combustion [4].

  • Materials: Chromatographic grade this compound.
  • Procedure:
    • TG-FTIR-MS Analysis: Use a coupled Thermogravimetric Analyzer (TG), Fourier Transform Infrared Spectrometer (FTIR), and Mass Spectrometer (MS).
    • Heat the sample to analyze weight loss and gaseous products under inert (pyrolysis) and low-oxygen (oxidation) atmospheres.
  • Analysis:
    • FTIR & MS: Identify and quantify gaseous products (e.g., CO₂, CH₄, CO, C₂H₄, H₂O) and their functional groups.
    • ReaxFF MD Simulation: Perform molecular dynamics simulations using the ReaxFF reaction force field to study the initial reaction pathways and product evolution, validated with Density Functional Theory (DFT) calculations of bond energies.

Key Mechanistic Insights

The experimental data reveals that the phase and environment dictate the oxidation mechanism:

  • Bulk Phase: The primary limiting factor is the diffusion of oxygen from the air-liquid interface into the sample. In thick layers, oxygen is consumed near the surface, leaving the core unoxidized [1].
  • Aqueous Micelles: The process is governed by the surface properties of the micelle. The electric charge influences how metal catalysts and radical species interact with the this compound substrate, thereby affecting the initiation rate [2].
  • High-Temperature Combustion: The presence and location of two double bonds in this compound lead to distinct high-temperature reaction pathways, resulting in a different distribution of gaseous products compared to pyrolysis [4].

The relationships between these experimental conditions and their impacts can be visualized in the following workflow:

G Start This compound Bulk Bulk Phase (Deep Layer) Start->Bulk Micelle Aqueous Micelle (SDS, pH 6.8) Start->Micelle HighTemp High-Temperature Low-Oxygen Start->HighTemp Result1 Oxidation Inhibited by O₂ Diffusion Bulk->Result1 Result2 Oxidation Accelerated by Radicals & Catalysts Micelle->Result2 Result3 Distinct Pyrolysis & Combustion Products HighTemp->Result3

Experimental workflow showing how different conditions lead to distinct oxidation outcomes for this compound.

Conclusion for Research and Development

The oxidation of this compound is not an intrinsic property but is highly dependent on its physical environment. Key factors to control its stability include:

  • Minimizing oxygen diffusion paths in bulk storage.
  • Carefully selecting surfactants and controlling pH in formulated dispersions.
  • Understanding high-temperature pathways for efficient fuel combustion and stability.

References

Comprehensive Technical Guide: Oxygen Diffusion in Methyl Linoleate Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Linoleate Oxidation and Oxygen Diffusion

This compound (ML) serves as an important model compound for studying lipid oxidation kinetics in research and industrial applications. As an unsaturated fatty acid ester, it undergoes autoxidation via a free radical chain reaction mechanism when exposed to molecular oxygen, making it particularly relevant for understanding oxidation processes in pharmaceutical formulations, food products, and biological systems. The oxidation kinetics of ML are strongly influenced by oxygen diffusion limitations, especially when the compound exists in bulk phases or as thin films where the surface-to-volume ratio significantly affects oxygen accessibility.

The oxidation process proceeds through classical initiation, propagation, and termination steps, with the diffusion of oxygen through the lipid matrix often serving as the rate-limiting factor in bulk systems. Understanding the precise relationship between oxygen diffusion and oxidation rates is crucial for predicting shelf life of lipid-containing products, designing appropriate storage conditions, and developing effective stabilization strategies. This guide synthesizes current research findings to provide a comprehensive technical resource on oxygen diffusion in this compound oxidation, with structured quantitative data, experimental protocols, and visual representations of key mechanisms and relationships.

Core Principles of Oxygen Diffusion in Lipid Oxidation

Fundamental Mechanisms of Autoxidation

The autoxidation process in this compound follows a well-established free radical chain reaction mechanism that consists of three primary stages. The initiation phase involves the formation of free radicals through hydrogen abstraction from bis-allylic methylene groups, which are particularly susceptible due to their low bond dissociation energy. This creates pentadienyl radicals that subsequently react with molecular oxygen during the propagation phase, forming peroxyl radicals that can further abstract hydrogen from other ML molecules. The termination phase occurs when radical species combine to form non-radical products, effectively ending the chain reaction.

The reaction kinetics are profoundly influenced by oxygen availability, which is controlled by diffusion processes from the surrounding atmosphere into the lipid matrix. In bulk ML systems, the specific interfacial area between air and oil becomes a critical factor, as a small interface limits oxygen diffusion and consequently retards the overall oxidation rate. Research has demonstrated that when ML layer thickness exceeds 1 mm, diffusion limitations become significant, with oxidation being barely observable at thicknesses greater than 5 mm due to oxygen being consumed at or near the interface before it can penetrate deeper layers [1].

Oxygen Diffusion Principles in Lipid Systems

Oxygen diffusion in this compound systems follows Fick's laws, where the flux is proportional to the concentration gradient and the diffusion coefficient. The saturation constant of oxygen for ML oxidation has been estimated at approximately 1.23 kPa, which is significantly lower than the partial pressure of oxygen in air at atmospheric pressure (approximately 21 kPa) [1]. This indicates that ML oxidation kinetics become relatively insensitive to oxygen partial pressure changes under normal atmospheric conditions, as the system is already saturated with respect to oxygen availability at the reaction sites.

The physical state of the ML system dramatically affects oxygen diffusion rates. In thin films with high surface-to-volume ratios, oxygen diffusion is rapid, leading to fast autoxidation that proceeds at similar rates under both irradiated and dark indoor conditions [2]. Conversely, in bulk systems, oxygen must diffuse from the surface inward, creating concentration gradients that result in heterogeneous oxidation patterns, with surface layers oxidizing more rapidly than interior regions. This diffusion-limited regime creates complex oxidation kinetics that cannot be accurately described by simple homogeneous reaction models.

Quantitative Data on Oxygen Diffusion in this compound Oxidation

Effect of Physical Parameters on Oxidation Kinetics

Table 1: Influence of this compound Sample Geometry on Oxidation Kinetics at 65°C

Thickness (mm) Volume (μL) Induction Period (h) Oxidation Completion Time (h) Diffusion Limitation
0.067* 1 4-6 <20 Negligible
0.133* 2 4-6 <20 Negligible
0.333* 5 4-6 <20 Negligible
0.667* 10 ~24 >24 Moderate
1.0 1470 >8 >70 Significant
2.0 2990 >8 >70 Significant
5.0 7360 >8 Oxidation barely occurs Severe
10.0 14700 >8 Oxidation barely occurs Severe
20.0 29400 >8 Oxidation barely occurs Severe

*Estimated thickness based on droplet spreading; other thicknesses represent controlled layers in flat-bottomed cups [1]

Table 2: Impact of Environmental Conditions on this compound Oxidation

Parameter Conditions Tested Effect on Oxidation Rate Effect on Products
Oxygen Partial Pressure 0.2 - 10 kPa Rate decreases with lower pressure below saturation constant (1.23 kPa) Ratio of cis,trans to trans,trans hydroperoxides unaffected [1]
Temperature 40, 60, 80, 100°C Rate increases with temperature; onset time reduced from 15 weeks (30°C) to 2 weeks (40°C) in stripped oils Higher temperatures increase secondary products with absorption at 2775A, suggesting more ketonic compounds [3] [4]
Physical State Bulk vs. thin film Thin films oxidize rapidly regardless of light; bulk systems show significant diffusion limitations Product distribution differs; thin films primarily form [ML+4O+NH4]+ with two hydroperoxide groups [2]
Antioxidant Presence L-proline in dry systems Conjugated dienes stabilized; hydroperoxide and hexanal levels decreased Altered oxidation pathway with reduced secondary products [5]
Advanced Quantitative Relationships

Oxidation rates exhibit distinct dependencies on sample geometry and environmental conditions. For thin ML samples (1-5 μL) where diffusion limitations are negligible, the average oxidation rate at 65°C is approximately 0.078 ± standard deviation (exact value not fully reported in available excerpts) at fractions of unoxidized substrate of 0.6-0.8 [1]. The critical thickness at which diffusion limitations become significant under standard conditions is approximately 1 mm, corresponding to a volume of about 10 μL in experimental setups using flat-bottomed glass cups with 1.5 cm inner diameter.

The relationship between oxygen uptake and substrate consumption follows nearly stoichiometric proportions, with a straight-line relationship between the fraction of unoxidized this compound and the increase in relative weight of the substrate [1]. Small deviations from perfect stoichiometry occur due to evaporation of volatile oxidation products such as aldehydes, hydrocarbons, epoxides, alcohols, and ketones, which contributes to weight loss despite oxygen incorporation.

Experimental Protocols for Studying Oxygen Diffusion in ML Oxidation

Method for Evaluating Effect of Sample Geometry on Oxidation

Protocol for Sample Geometry Experiments (adapted from [1]):

  • Materials Preparation: Obtain this compound (>95% purity) and methyl myristate (>98%) as internal standard for GC analysis. Use flat-bottomed glass cups with 1.5 cm inner diameter and 3.0 cm height.
  • Sample Loading: For thickness studies, accurately weigh different amounts of this compound (0.147, 0.299, 0.736, 1.47, or 2.94 g) corresponding to oil depths of 1.0, 2.0, 5.0, 10, and 20 mm, respectively. For small volume studies, dissolve 2.208 g this compound in 50 mL n-hexane, pipette aliquots (20, 40, 100, or 200 μL) into cups, and evaporate solvent under reduced pressure to yield 1, 2, 5, and 10 μL samples.
  • Oxidation Setup: Place approximately 90 sample cups in a plastic container (300 × 150 × 150 mm). Flow air through the container at 15 mL/min after passing through silica gel to maintain 0% relative humidity. Maintain temperature at 65°C in a forced-air oven.
  • Progress Monitoring: Remove triplicate samples periodically for weight measurement. For GC analysis, remove one sample at each time point, mix well, and transfer 0.12-0.14 g to a cup containing 4-5 g of 0.1 mol/L methyl myristate in n-hexane as internal standard.
  • GC Analysis: Determine unoxidized this compound using a gas chromatograph equipped with a DB-1ht column (0.25 mm ID × 30 m) and FID detector. Maintain injector at 230°C, column at 205°C, and detector at 240°C.

GeometryExperiment PrepareMaterials Prepare Materials (this compound, glass cups) WeighSamples Weigh ML for target thicknesses (1, 2, 5, 10, 20 mm) PrepareMaterials->WeighSamples PrepareSmallSamples Prepare small volume samples (1, 2, 5, 10 µL via solution) PrepareMaterials->PrepareSmallSamples LoadOxidationChamber Load samples into oxidation chamber WeighSamples->LoadOxidationChamber PrepareSmallSamples->LoadOxidationChamber SetConditions Set conditions (65°C, 0% RH, air flow 15 mL/min) LoadOxidationChamber->SetConditions MonitorWeight Monitor weight change (Periodic removal of triplicates) SetConditions->MonitorWeight AnalyzeGC GC analysis of unoxidized ML MonitorWeight->AnalyzeGC DataAnalysis Data analysis (Oxidation rate vs. thickness) AnalyzeGC->DataAnalysis

Experimental workflow for evaluating sample geometry effects on ML oxidation

Isothermal Thermogravimetry for Oxygen Uptake Kinetics

Protocol for Isothermal Thermogravimetric Analysis (adapted from [6]):

  • Instrument Calibration: Calibrate thermogravimetric analyzer balance and temperature sensors using standard reference materials.

  • Sample Preparation: Place 10-15 mg of this compound in an open sample pan. For comparative studies, prepare samples of different volumes/thicknesses as needed.

  • Experimental Parameters: Maintain isothermal temperature (typically 60-80°C for accelerated testing) under dry air or oxygen flow (50-100 mL/min). Acquire mass change data for extended duration (4000-10,000 minutes) to capture complete oxidation profile.

  • Data Analysis: Fit experimental mass change data using semi-empirical equation combining sigmoidal (oxygen uptake) and exponential (mass loss) functions:

    (mass%(t) = \frac{A\left[q e^{-\lambda_1 t} + (1-q) e^{-\lambda_2 t}\right]}{1 + e^{-\lambda_0 (t-t_0)}} + B)

    where (t_0) represents induction time, (\lambda_0) correlates with oxygen uptake rate, (\lambda_1) and (\lambda_2) represent mass loss rates, and B is the final plateau mass value.

  • Parameter Extraction: Determine induction period from (t_0), oxidation rate from (\lambda_0), and degradation kinetics from (\lambda_1) and (\lambda_2). Compare parameters across different sample geometries or formulations.

Studying Oxygen Partial Pressure Effects

Protocol for Controlled Atmosphere Experiments (adapted from [1]):

  • Sample Preparation: Place 2 μL this compound in flat-bottomed cups and load into 50 mL screw-cap bottles.
  • Atmosphere Control: Position bottles in a desiccator, evacuate and fill with nitrogen-air mixed gas with oxygen partial pressures ranging from 0.2 to 10 kPa. Repeat evacuation/filling twice to ensure complete atmosphere replacement.
  • Oxidation Procedure: Immediately cap bottles and place in oven at 65°C. Periodically remove bottles for analysis of unoxidized this compound content by GC.
  • Kinetic Analysis: Determine oxidation rates at different oxygen partial pressures and calculate saturation constant using Michaelis-Menten type kinetics.

OxygenPathway O2Atmosphere Atmospheric Oxygen (21 kPa normal air) O2Interface Oxygen at Oil-Air Interface O2Atmosphere->O2Interface Convection O2Diffusion Diffusion Through Oil Layer (Rate depends on thickness) O2Interface->O2Diffusion Partitioning O2Reaction Reaction with Alkyl Radicals (Forms peroxyl radicals) O2Diffusion->O2Reaction Fickian diffusion ROOFormation Peroxyl Radical Formation O2Reaction->ROOFormation ROOHFormation Hydroperoxide Formation (Propagation step) ROOFormation->ROOHFormation H abstraction Volatiles Volatile Carbonyls (Aldehydes, ketones) ROOHFormation->Volatiles Decomposition Polymers Polymerization Products (Cross-linking) ROOHFormation->Polymers Radical coupling

Oxygen diffusion and reaction pathway in this compound oxidation

Research Implications and Practical Applications

Implications for Product Stability and Shelf Life

Understanding oxygen diffusion limitations in this compound systems has significant implications for predicting and controlling oxidation in real-world products. The critical thickness effect (approximately 1 mm, beyond which oxidation becomes diffusion-limited) provides crucial guidance for product formulation and packaging design. For instance, pharmaceutical emulsions or lipid-based drug delivery systems can be engineered with droplet sizes below this critical threshold to ensure uniform oxidation stability throughout the product. Similarly, food products containing unsaturated lipids can benefit from packaging technologies that control oxygen headspace or incorporate oxygen scavengers to mitigate diffusion-driven oxidation.

The finding that thin films oxidize rapidly even in dark indoor conditions [2] highlights the importance of surface cleaning and residue management in food processing equipment and pharmaceutical manufacturing facilities. The rapid formation of organic hydroperoxides in these thin films, which can then decompose to form potentially toxic secondary oxidation products, underscores need for rigorous cleaning protocols in manufacturing environments where lipid residues may accumulate on surfaces.

Applications in Accelerated Stability Testing

The quantitative relationships between oxygen partial pressure, temperature, and oxidation rates provide a scientific basis for designing accelerated stability tests for lipid-containing products. However, research indicates that these acceleration factors must be applied cautiously, as excessively high temperatures or altered oxygen concentrations may change fundamental oxidation mechanisms [3] [6]. For instance, while temperature elevation generally accelerates oxidation, it also shifts the balance toward formation of trans-trans diene hydroperoxides compared to cis-trans conformations, potentially altering the oxidation pathway from what occurs under normal storage conditions.

The isothermal thermogravimetry method [6] offers a robust approach for comparing oxidative stability across different formulations while capturing both oxygen uptake and volatile formation phases of the oxidation process. This comprehensive profiling enables more accurate prediction of shelf life and identification of optimal antioxidant strategies for specific product formats and storage conditions.

Conclusion

Oxygen diffusion plays a fundamental role in determining the oxidation kinetics of this compound, with sample geometry, particularly layer thickness, dramatically influencing reaction rates through physical limitations on oxygen availability. The quantitative relationships and experimental protocols presented in this guide provide researchers with robust methods for characterizing and predicting oxidation behavior in various practical scenarios. The critical finding that oxidation becomes significantly diffusion-limited at thicknesses greater than 1 mm has important implications for product formulation, storage condition optimization, and packaging design across pharmaceutical, food, and consumer product industries.

References

Comprehensive Purification Methods for Methyl Linoleate: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methyl linoleate (ML), a methyl ester of linoleic acid (C18:2), serves as a critical reference standard in lipid research, drug development, and nutritional studies. Achieving high purity is essential for reliable experimental results and accurate analytical measurements. This document provides detailed protocols for purifying this compound from natural sources and synthetic mixtures, addressing challenges posed by its sensitivity to oxidation and the similar physical properties of closely related fatty acid esters [1] [2].

The purification methods described herein leverage principle-based separation techniques including bromination, fractional distillation, urea complexation, and advanced membrane technology. Each method offers distinct advantages for specific application scenarios, from small-scale laboratory preparation to potential industrial-scale processing.

Purification Methods and Mechanisms

Tetrabromide Derivative Method

The tetrabromide method exploits the selective reactivity of polyunsaturated fatty esters with bromine to isolate linoleate from saturated, monounsaturated, and more highly unsaturated analogs [1].

Experimental Protocol:

  • Bromination: Dissolve 100 g of corn oil fatty acid methyl esters in 500 mL of cold diethyl ether. Gradually add bromine solution (30% v/v in ether) with constant stirring at 0-5°C until orange precipitate forms and persists.

  • Recrystallization: Collect the tetrabromide precipitate by vacuum filtration. Wash with cold ether and repeatedly recrystallize from hot ethanol until a constant melting point of 115.2°C is achieved [1].

  • Debromination: Suspend pure tetrabromides in zinc dust (200% stoichiometric excess) in ethanol. Heat under reflux at 70°C for 2 hours with vigorous stirring under nitrogen atmosphere.

  • Final Purification: Filter to remove zinc salts, wash with ethanol, and concentrate under reduced pressure. Transfer the crude this compound to a nitrogen-purged vessel for subsequent distillation [1].

Table 1: Quality Assessment Parameters for Purified this compound

Parameter Target Value Analytical Method
Peroxide Value 0 m.e./kg Iodometric titration [1]
Wijs Iodine Number 173.1 (theoretical 173.2) Titration [1]
Specific Absorption after Alkali Isomerization 81.9-86.0 UV Spectroscopy [1]
Conjugated Diene Content <0.04% UV Spectroscopy [1]
Advanced Distillation Techniques

Fractional distillation provides a solvent-free approach to purifying this compound following initial concentration by other methods.

Experimental Protocol:

  • Apparatus Setup: Employ a 25mm, 100-plate Podbielniak Hypercal fractionating column or equivalent high-efficiency distillation system.

  • Conditions: Maintain operating pressure below 1 mmHg to reduce thermal stress. Collect fraction boiling at 130-135°C at 0.5 mmHg.

  • Oxidation Prevention: Conduct all transfers under nitrogen purified by passage over hot copper to prevent oxidation [1].

  • Quality Monitoring: Analyze fractions by GC-MS to assess purity and monitor for degradation products [3].

Urea Complexation

Urea complexation separates fatty acid methyl esters based on degree of unsaturation through formation of crystalline inclusion compounds, particularly effective for removing saturated esters [4].

Experimental Protocol:

  • Solution Preparation: Dissolve urea in hot methanol at 3:1 (v/v) methanol-to-urea ratio. Heat to 60°C with stirring until complete dissolution.

  • Complex Formation: Add crude this compound mixture (30% w/w to urea). Cool gradually to 20°C over 4 hours, then further to 4°C for 12 hours to crystallize urea-saturated ester complexes.

  • Filtration and Recovery: Collect complexes by suction filtration. Wash filter cake with cold methanol. Liberate this compound from filtrate by adding water (50% v/v), separating layers, and concentrating organic phase [4].

Membrane Separation Technologies

Recent advances in membrane technology offer energy-efficient alternatives for separating this compound based on subtle differences in molecular geometry and unsaturation.

Experimental Protocol:

  • Membrane Preparation: Prepare mixed matrix membranes containing 10-20% by weight covalent organic frameworks (COFs) in epoxy matrix. COFs with pore sizes of 1.3, 1.8, 2.3, and 3.4 nm have demonstrated efficacy [2].

  • Separation Process: Dissolve this compound mixture in hexane (5% w/v). Circulate through membrane system at 25°C and 10 bar pressure.

  • Performance Optimization: Monitor flux rates and selectivity. The largest difference in flux (5.9× faster for methyl stearate vs methyl linolenate) occurs with 1.8 nm pore size COF membranes [2].

Ionic Liquid-Based Extraction

Ionic liquids paired with cuprous salts provide a highly selective platform for separating this compound from analogs through π-complexation.

Experimental Protocol:

  • System Preparation: Construct extraction system with acetonitrile as solvent, imidazolium-based ionic liquids ([C₄Mim][Cl] or [C₄Vim][NTF₂]), and cuprous chloride (CuCl) [5].

  • Extraction: Maintain CuCl to ionic liquid ratio below 1:1 for optimal performance. Stir mixture for 2 hours at 25°C.

  • Phase Separation: Allow phases to separate, recover this compound-enriched phase. Regenerate ionic liquid and cuprous salt for reuse [5].

Method Selection and Workflow Integration

Purification Strategy Decision Pathway

The following workflow diagram illustrates a systematic approach for selecting the appropriate purification method based on starting material and desired purity requirements:

G Start Start: Crude this compound Mixture Assess Assess Starting Material and Purity Requirements Start->Assess LowPurity Low/Moderate Purity Requirements Assess->LowPurity Rapid Processing HighPurity High Purity Requirements Assess->HighPurity Maximum Purity Industrial Industrial Scale Separation Assess->Industrial Large Scale Urea Urea Complexation LowPurity->Urea Membrane Membrane Separation LowPurity->Membrane Bromination Tetrabromide Method HighPurity->Bromination Industrial->Membrane IL Ionic Liquid Extraction Industrial->IL Distillation Fractional Distillation Urea->Distillation Membrane->Distillation IL->Distillation Analyze Analyze Product Purity Bromination->Analyze Distillation->Analyze Accept Purity Acceptable? Analyze->Accept Accept->Distillation No Further Purification End Pure this compound Accept->End Yes

Comparative Method Analysis

Table 2: Quantitative Comparison of this compound Purification Methods

Method Purity Achievable (%) Yield Range (%) Scale Suitability Relative Cost Oxidation Risk
Tetrabromide Derivative >99 60-75 Laboratory High Moderate [1]
Fractional Distillation 95-98 80-90 Laboratory/Pilot Medium High [1]
Urea Complexation 85-92 70-85 Laboratory/Industrial Low Low [4]
Membrane Separation 90-95 85-95 Industrial Medium-Low Low [2]
Ionic Liquid Extraction 92-97 75-88 Laboratory/Industrial Medium Low [5]

Quality Control and Analytical Assessment

Rigorous quality control is essential for ensuring product integrity and research reproducibility. Implement the following analytical procedures:

Oxidation Assessment Protocol
  • Peroxide Value Determination: Dissolve 1 g sample in acetic acid-chloroform (3:2). Add saturated potassium iodide solution, titrate with 0.01 N sodium thiosulfate. Peroxide value <1 m.e./kg indicates minimal oxidation [1].

  • Conjugated Diene Measurement: Prepare 0.01% solution in hexane. Scan UV spectrum from 200-300 nm. Conjugated diene content <0.05% indicates successful avoidance of oxidation during purification [1].

Purity Analysis by GC-MS
  • Chromatographic Conditions: Use DB-23 capillary column (30 m × 0.25 mm × 0.25 μm). Temperature program: 150°C to 250°C at 3°C/min. Helium carrier gas at 1.0 mL/min [3].

  • Mass Spectrometric Detection: Electron impact mode at 70 eV. Monitor characteristic fragments for this compound: m/z 294 [M]⁺, 263 [M-OCH₃]⁺, 95 [C₆H₇]⁺. Quantify relative to internal standard [3].

Storage and Stability Protocols

Proper storage conditions are critical for maintaining purity of purified this compound:

  • Storage Environment: Store under argon or nitrogen atmosphere at -20°C in amber glass vessels.

  • Stability Monitoring: Periodically assess peroxide value and conjugated diene content. Discard material if peroxide value exceeds 5 m.e./kg or significant conjugation develops [1].

Troubleshooting Guide

Table 3: Common Purification Challenges and Solutions

Problem Potential Causes Recommended Solutions
Low Yield in Tetrabromide Method Incomplete bromination or debromination Optimize bromine stoichiometry; Ensure fresh zinc powder
Poor Membrane Selectivity Incorrect pore size or membrane fouling Screen COF membranes with 1.3-2.3 nm pores; Implement pre-filtration
Oxidation During Processing Oxygen exposure; Elevated temperatures Implement rigorous oxygen-free techniques; Reduce process temperatures
Incomplete Urea Complexation Incorrect cooling rate or methanol purity Follow controlled cooling protocol; Use anhydrous methanol

Conclusion

The purification of this compound requires careful method selection based on specific application requirements, available equipment, and scale considerations. The tetrabromide method remains the gold standard for highest purity applications, while emerging technologies like COF-based membranes offer promising scalable alternatives with reduced environmental impact. Implementation of rigorous quality control measures, particularly monitoring oxidative degradation, ensures the integrity of purified this compound for research and development applications across pharmaceutical, nutritional, and chemical domains.

References

Comprehensive Application Notes and Protocols: Epoxidation of Methyl Linoleate with Urea-Hydrogen Peroxide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The epoxidation of methyl linoleate represents a crucial chemical transformation in the valorization of vegetable oil derivatives for industrial applications. This compound, a predominant fatty acid methyl ester (FAME) found in Jatropha curcas oil and other seed oils, serves as a key starting material for the production of value-added intermediates used in polymer stabilizers, plasticizers, biolubricants, and surface coatings. The strategic conversion of its double bonds to oxirane rings enhances the oxidative stability and functionality of the molecule while maintaining favorable viscosity characteristics. While natural epoxy fatty acids like coronaric acid (9,10-epoxy-12Z-octadecenoic acid) and vernolic acid (12,13-epoxy-9Z-octadecenoic acid) exist in certain plant species, their limited availability restricts large-scale industrial utilization, necessitating efficient synthetic epoxidation methods to meet commercial demand. [1] [2]

The application of urea-hydrogen peroxide (UHP) as a stable, solid oxidant in combination with transition metal catalysts addresses significant limitations associated with traditional peracid epoxidation methods, which often suffer from corrosion issues, explosion risks, and byproduct formation. UHP offers enhanced handling safety and controlled reactivity compared to aqueous hydrogen peroxide solutions, making it particularly suitable for selective partial epoxidation processes that require precise control over reaction progression and selectivity. These advances in epoxidation methodology support the growing industrial transition toward bio-based feedstocks and sustainable chemical processes while maintaining high efficiency and selectivity standards. [3] [4]

Chemical Background and Reaction Fundamentals

Substrate and Reagent Properties
  • This compound (C₁₉H₃₄O₂) features two cis-double bonds at positions 9 and 12 along the aliphatic chain, creating a bis-allylic system that presents both opportunities and challenges for selective epoxidation. The electron density variation along the carbon chain influences the relative reactivity of the double bonds, enabling potential regioselective transformations under controlled conditions. The methyl ester functionality provides polarity for analytical monitoring while maintaining the molecular characteristics relevant to triglyceride-based systems. [1] [2]

  • Urea-hydrogen peroxide (UHP) is a crystalline adduct comprising equimolar amounts of hydrogen peroxide and urea, with a molecular weight of 94.07 g/mol and decomposition temperature range of 90-93°C. This compound offers significant practical advantages over aqueous hydrogen peroxide, including enhanced stability, reduced water content, and precise stoichiometric control. Upon dissolution in reaction media, UHP dissociates to liberate hydrogen peroxide gradually, facilitating controlled oxidation without the excessive exothermicity associated with concentrated peroxide solutions. The solid nature of UHP enables accurate weighing and minimizes safety concerns related to peroxide decomposition. [3]

Catalytic Systems and Mechanisms

The methyltrioxorhenium (MTO)/UHP system operates through a well-defined catalytic cycle wherein MTO coordinates with hydrogen peroxide to form peroxo complexes that act as the active oxygen transfer species. The addition of pyridine derivatives as ligands plays a crucial role in modulating the electrophilicity of the peroxo species and suppressing acid-catalyzed oxirane ring-opening side reactions. This ligand acceleration effect enhances both the reaction rate and epoxide selectivity by stabilizing intermediate species and preventing unwanted degradation pathways. The catalytic mechanism involves a concerted oxygen transfer to the double bond, preserving the stereochemistry of the original alkene while introducing strain through the three-membered oxirane ring. [1] [5]

Table 1: Comparison of Catalytic Systems for this compound Epoxidation [1] [5] [4]

Catalyst System Oxidant Reaction Conditions Conversion Selectivity Key Advantages
Methyltrioxorhenium (MTO) Urea-H₂O₂ (UHP) 30°C, 2-4 h, pyridine 79-100% ~79% monoepoxide High activity, room temperature operation
Manganese tetraphenylporphyrin chloride Aqueous H₂O₂ 20 h ~63% ~63% monoepoxide Selective partial epoxidation
PW₄@MIL-100(Cr) Aqueous H₂O₂ 40°C, 4 h ~73% 77% Heterogeneous, recyclable
Conventional peracid In situ peracid 60-70°C, 8-12 h High Moderate Established technology

Experimental Protocols

Partial Epoxidation Optimization Using MTO/UHP System
3.1.1 Reagents and Equipment
  • Materials: this compound (≥95% purity), methyltrioxorhenium (MTO, ≥98%), urea-hydrogen peroxide (UHP, ≥97%), pyridine (anhydrous, 99.8%), dichloromethane (HPLC grade), sodium thiosulfate (0.1 M solution), saturated sodium bicarbonate solution, anhydrous sodium sulfate. [1]
  • Equipment: 250 mL three-necked round-bottom flask, magnetic stirrer with temperature control, water bath, reflux condenser, addition funnel, nitrogen gas inlet, TLC apparatus (silica gel plates), FTIR spectrometer with ATR accessory.
3.1.2 Optimized Procedure
  • Reaction Setup: Charge 5.0 g (17.0 mmol) of this compound and 60 mL of dichloromethane into the three-necked round-bottom flask equipped with a magnetic stir bar. Flush the system with nitrogen gas for 10 minutes to create an inert atmosphere. [1]

  • Catalyst Addition: Add 11.2 mg (0.045 mmol, 0.75 mol%) of methyltrioxorhenium (MTO) to the solution followed by 0.12 mL (0.153 mmol, 9 mol%) of pyridine. Stir the mixture for 5 minutes to ensure complete dissolution and complex formation. [1]

  • Oxidant Incorporation: Gradually add 1.54 g (51.0 mmol, 300 mol%) of urea-hydrogen peroxide (UHP) in three portions over 15 minutes while maintaining the reaction temperature at 30°C using a water bath. [1]

  • Reaction Monitoring: Continue stirring at 30°C for 120 minutes (2 hours). Monitor reaction progress by FTIR spectroscopy tracking the disappearance of the =C-H stretch at 3010 cm⁻¹ and the appearance of the oxirane ring absorption at 825-850 cm⁻¹. Alternatively, use TLC (hexane:ethyl acetate, 9:1) with visualization by phosphomolybdic acid stain. [1] [2]

  • Workup Procedure: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate with stirring for 15 minutes. Transfer the mixture to a separatory funnel and wash with 3 × 20 mL of saturated sodium bicarbonate solution followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (40°C water bath) to obtain the partially epoxidized product as a pale yellow liquid. [1] [2]

  • Product Analysis: Determine the oxirane oxygen content (OOC) according to AOCS Official Method Cd 9-57, which involves hydrochlorination of the epoxide and back-titration with standard sodium hydroxide solution. Calculate the relative conversion to oxirane (RCO) using standard formulas. [1]

Table 2: Optimized Reaction Conditions for Partial Epoxidation of this compound [1]

Parameter Optimal Value Range Studied Significance
MTO loading 0.75 mol% 0.25-1.25 mol% Determines reaction rate and conversion
UHP loading 300 mol% 200-400 mol% Primary factor controlling epoxidation degree
Pyridine loading 9 mol% 3-15 mol% Suppresses side reactions, enhances selectivity
Reaction time 120 min 60-180 min Affects conversion and selectivity balance
Temperature 30°C 30-50°C Room temperature operation minimizes side reactions
Yield 79.05% monoepoxide - Isolated yield of desired monoepoxidized product

The following workflow diagram illustrates the optimized experimental procedure for the partial epoxidation of this compound:

Reaction Setup Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Nitrogen atmosphere 30°C Oxidant Incorporation Oxidant Incorporation Catalyst Addition->Oxidant Incorporation MTO (0.75 mol%) Pyridine (9 mol%) Reaction Monitoring Reaction Monitoring Oxidant Incorporation->Reaction Monitoring UHP (300 mol%) Gradual addition Workup Procedure Workup Procedure Reaction Monitoring->Workup Procedure 120 min FTIR monitoring Product Analysis Product Analysis Workup Procedure->Product Analysis Quench & extraction Drying & concentration Methyl 9,10-epoxy-12Z-octadecenoate\nMethyl 12,13-epoxy-9Z-octadecenoate Methyl 9,10-epoxy-12Z-octadecenoate Methyl 12,13-epoxy-9Z-octadecenoate Product Analysis->Methyl 9,10-epoxy-12Z-octadecenoate\nMethyl 12,13-epoxy-9Z-octadecenoate OOC determination 79.05% yield

Product Characterization and Analytical Methods

Structural Elucidation Techniques
  • FTIR Spectroscopy: The successful epoxidation is confirmed by the disappearance of the =C-H stretch at 3010 cm⁻¹ and the appearance of characteristic oxirane absorptions at 825-850 cm⁻¹ (ring deformation) and 1250 cm⁻¹ (C-O-C stretch). The ester carbonyl stretch remains unchanged at approximately 1740 cm⁻¹, confirming the integrity of the methyl ester functionality during epoxidation. [2]

  • NMR Analysis: ¹H NMR spectroscopy provides definitive evidence for epoxide formation through the appearance of signals at δ 2.8-3.2 ppm corresponding to the methine protons of the oxirane ring. The disappearance of the olefinic proton signals at δ 5.3-5.5 ppm and the allylic methylene signals at δ 2.0-2.8 ppm further confirms double bond conversion. ¹³C NMR displays characteristic oxirane carbon resonances at δ 55-60 ppm, while the olefinic carbon signals at δ 125-130 ppm diminish proportionally with epoxidation progress. [2]

  • GC-MS and Chromatographic Methods: Gas chromatography-mass spectrometry enables the identification of isomeric monoepoxide products (methyl 9,10-epoxy-12Z-octadecenoate and methyl 12,13-epoxy-9Z-octadecenoate) based on their retention times and mass fragmentation patterns. The molecular ion peaks at m/z 310 confirm the monoepoxide structures, while the diepoxide appears at m/z 326. GC-FID with appropriate capillary columns provides quantitative information about the product distribution and reaction selectivity when calibrated with authentic standards. [1] [2]

Physicochemical Property Assessment

The application performance of epoxidized this compound derivatives depends critically on their physicochemical properties. Fully epoxidized this compound (methyl 9,10-12,13-diepoxyoctadecanoate) exhibits superior oxidative stability and increased kinematic viscosity due to the complete conversion of double bonds to highly stable epoxy groups. In contrast, partially epoxidized this compound maintains intermediate properties with a balance of reactivity and functionality. The viscosity index, which indicates the temperature dependence of viscosity, remains favorable for lubricant applications, while the crystallization temperature provides guidance for low-temperature performance. These properties make epoxidized derivatives suitable for various industrial applications including plasticizers, stabilizers, and biolubricants. [2]

Comparative Process Evaluation

Alternative Catalytic Systems

While the MTO/UHP system demonstrates excellent activity under mild conditions, several alternative catalysts have been investigated for this compound epoxidation. Manganese tetraphenylporphyrin chloride provides moderate selectivity (63%) for monoepoxidized products but requires extended reaction times (20 hours). Polyoxometalate catalysts such as PW₄ encapsulated in MIL-100(Cr) frameworks offer the advantage of heterogeneous catalysis with easy separation and reuse for multiple cycles without significant loss of activity, though with somewhat lower efficiency (73% yield). The conventional Prilezhaev method using peracids generated in situ from formic or acetic acid with hydrogen peroxide achieves complete epoxidation but often suffers from side reactions including ring-opening and ester hydrolysis. [5] [4]

Industrial Implementation Considerations

For scale-up to industrial production, the MTO/UHP system faces challenges related to the high cost and limited availability of rhenium-based catalysts. However, the mild reaction conditions, excellent selectivity, and minimal equipment requirements present significant advantages. The use of UHP eliminates the corrosion concerns associated with peracid methods and provides enhanced safety compared to concentrated hydrogen peroxide solutions. From an environmental perspective, the MTO/UHP system generates urea and water as the primary byproducts, offering a favorable environmental profile compared to methods producing carboxylic acid wastes. [1] [3] [4]

Safety and Handling Considerations

  • Urea-hydrogen peroxide is classified as a strong oxidizing agent (GHS H272) and may cause skin irritation (H315) and serious eye damage (H318). It should be stored in a cool, dry place away from combustible materials and sources of ignition. Decomposition accelerates above 82°C, particularly in pure form, so temperatures should not exceed 60°C during handling. [3]

  • Methyltrioxorhenium should be handled in a well-ventilated area with appropriate personal protective equipment including gloves and safety glasses. Although not extensively characterized for health effects, its rhenium content warrants careful handling and proper waste disposal. [1]

  • Epoxidized products may be skin and eye irritants, particularly if residual oxidant or catalyst remains. Final products should be thoroughly purified and stored in sealed containers under inert atmosphere to prevent moisture absorption and potential hydrolysis of the oxirane rings. [2]

Conclusion

The epoxidation of this compound using urea-hydrogen peroxide in the presence of methyltrioxorhenium catalyst represents a highly efficient methodology for the selective production of monoepoxidized fatty acid derivatives under mild conditions. The optimized protocol employing response surface methodology provides a robust framework for achieving predictable outcomes with 79.05% monoepoxide yield at 58.15% relative conversion to oxirane. The comprehensive analytical characterization confirms the formation of methyl 9,10-epoxy-12Z-octadecenoate and methyl 12,13-epoxy-9Z-octadecenoate as the primary products, which exhibit favorable physicochemical properties for industrial applications as plasticizers, stabilizers, and biolubricant basestocks. This methodology combines the handling safety of solid UHP with the exceptional catalytic efficiency of MTO, offering a sustainable alternative to conventional peracid epoxidation for the transformation of renewable feedstocks into value-added chemical intermediates.

References

Comprehensive Application Notes and Protocols: Methyl Linoleate Oxidation in Micellar Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Linoleate Oxidation in Micellar Systems

Lipid oxidation is a fundamental chemical process with significant implications in pharmaceutical stability, drug delivery systems, and oxidative stress research. This compound (ML), a methyl ester of linoleic acid with two bis-allylic positions, serves as an excellent model compound for studying oxidation kinetics of polyunsaturated fatty acids. When incorporated into micellar solutions, ML provides a controlled environment that mimics biological membranes and emulsion-based drug formulations. The microheterogeneous nature of micellar systems creates unique compartments that influence oxidation kinetics by affecting the partitioning of pro-oxidants, antioxidants, and reaction intermediates between the aqueous and lipid phases.

The electrostatic properties of surfactant molecules play a crucial role in lipid oxidation kinetics by influencing the distribution and localization of metal ions and other charged species. Research has demonstrated that micelle surface charge significantly impacts oxidation pathways and rates through electrostatic interactions with catalytic metal ions [1] [2] [3]. Cationic surfactants like tetradecyltrimethylammonium bromide (TTAB) create a positively charged interface that attracts anionic species, while anionic surfactants such as sodium dodecyl sulfate (SDS) generate a negatively charged surface that influences the partitioning of metal ions. Non-ionic surfactants like Brij700 provide a neutral interface that offers yet another distinct environment for oxidation processes [3]. Understanding these fundamental relationships enables researchers to design more stable lipid-based formulations and better predict oxidative stability in complex delivery systems.

Experimental Protocols and Methodologies

Preparation of Micellar Solutions
2.1.1 Materials and Equipment
  • This compound (purify to peroxide value <1 mEq/kg using column chromatography if necessary)
  • Surfactants: TTAB (cationic), SDS (anionic), Brij700 or Tween 20 (non-ionic)
  • Pro-oxidants: Iron(II) sulfate (FeSO₄), Ascorbic acid (AsAH₂), Hydrogen peroxide (H₂O₂)
  • Antioxidants: α-Tocopherol (VE), L-Ascorbic acid (VC), Folates (FA, DHF, THF, 5-FTHF)
  • Buffers: Phosphate buffer (pH 3.0 and 6.8), Acetate buffer (pH 3.0-5.5)
  • Equipment: UV-Vis spectrophotometer, Electrospray Ionization Mass Spectrometer (ESI-MS), Oxygen absorption apparatus, Thermostatic water bath
2.1.2 Micelle Preparation Protocol
  • Surfactant Solution Preparation: Dissolve the selected surfactant (TTAB, SDS, or Brij700) in the appropriate buffer (typically 50 mM phosphate buffer, pH 6.8) to achieve a concentration of 50 mM. For pH-dependent studies, prepare buffers at pH 3.0 and 6.8 [2].

  • This compound Incorporation: Add this compound to the surfactant solution to achieve a final concentration of 10 mM. The molar ratio of surfactant to ML should be maintained at 5:1 to ensure proper micelle formation [1] [3].

  • Micelle Formation: Sonicate the mixture using a probe sonicator (3 × 30-second bursts at 50 W with 30-second cooling intervals) under a nitrogen atmosphere to prevent premature oxidation. Alternatively, vortex vigorously for 5 minutes until the solution appears optically clear.

  • Quality Assessment: Verify micelle formation by dynamic light scattering to ensure uniform size distribution (PDI < 0.2) and monitor conjugated diene levels at 234 nm to confirm low initial oxidation (Abs < 0.05) [1] [4].

Induction of Oxidation
2.2.1 Metal-Catalyzed Oxidation Protocol
  • Fe(II)-Only System: Add FeSO₄ solution to TTAB micelles to achieve a final Fe(II) concentration of 100 µM. For SDS micelles, Fe(II) alone shows minimal catalytic effect [1] [5].

  • Fe(II)/H₂O₂ System: Combine FeSO₄ (100 µM) with H₂O₂ at varying molar ratios (1:1 to 1:5) in TTAB micelles. This system is ineffective in SDS micelles due to electrostatic repulsion [1] [3].

  • Fe(II)/Ascorbic Acid System: Mix FeSO₄ (100 µM) with ascorbic acid at specific molar ratios (1:1 to 1:10) in SDS or Brij700 micelles. This combination is particularly effective in anionic micelles [1] [3].

Table 1: Optimal Pro-oxidant Combinations for Different Micellar Systems

Micelle Type Surface Charge Effective Pro-oxidant Systems Ineffective Systems Optimal Molar Ratios
TTAB Cationic Fe(II) alone, Fe(II)/H₂O₂ Fe(II)/Ascorbic Acid Fe(II):H₂O₂ (1:2)
SDS Anionic Fe(II)/Ascorbic Acid Fe(II) alone, Fe(II)/H₂O₂ Fe(II):AsAH₂ (1:5)
Brij700 Non-ionic All systems None Fe(II):AsAH₂ (1:5)
2.2.2 Antioxidant Evaluation Protocol
  • Preparation of Antioxidant Solutions: Dissolve antioxidants (α-tocopherol, ascorbic acid, or folates) in appropriate solvents (ethanol for lipophilic compounds, water for hydrophilic compounds).

  • Incorporation into Micelles: Add antioxidant solutions to micellar systems before oxidation induction. For lipophilic antioxidants like α-tocopherol, incorporate during micelle preparation. For hydrophilic antioxidants, add after micelle formation.

  • Inhibition Assessment: Induce oxidation using the appropriate pro-oxidant system and monitor oxidation markers over time. Calculate inhibition efficiency using the following formula: % Inhibition = [(Rate_control - Rate_sample)/Rate_control] × 100

  • Dose-Response Evaluation: Test antioxidant concentrations ranging from 10 µM to 500 µM to establish dose-response relationships [2] [6].

Monitoring and Analysis Methods
2.3.1 Conjugated Diene Hydroperoxides (CDHP) Measurement
  • Principle: Primary oxidation products of this compound contain conjugated diene structures that absorb strongly at 234 nm.

  • Protocol:

    • Dilute micellar samples 1:20 in absolute ethanol.
    • Measure absorbance at 234 nm against a blank consisting of micelles without this compound.
    • Calculate CDHP concentration using the molar extinction coefficient ε = 26,000 M⁻¹cm⁻¹.
    • Express results as mmol CDHP per kg this compound [2] [4].
2.3.2 Malondialdehyde (MDA) Quantification
  • Principle: Secondary oxidation products including MDA can be measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Protocol:

    • Mix 0.5 mL micellar solution with 1.0 mL TBA reagent (0.375% TBA, 15% trichloroacetic acid, 0.25 N HCl).
    • Heat at 95°C for 15 minutes, then cool on ice.
    • Centrifuge at 3000 × g for 10 minutes to remove precipitate.
    • Measure absorbance at 532 nm against a blank.
    • Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane [2].
2.3.3 ESI-MS Analysis of Oxidation Products
  • Protocol:
    • Extract lipids from micellar solution using chloroform:methanol (2:1 v/v).
    • Dry under nitrogen stream and reconstitute in methanol:chloroform (1:1 v/v).
    • Infuse directly into ESI-MS source at 5 µL/min.
    • Operate in positive ion mode with capillary voltage 3.5 kV, source temperature 100°C.
    • Monitor specific ions: ML (MW 294), ML hydroperoxides (MW 326), and secondary oxidation products [1] [5].
2.3.4 Oxygen Absorption Measurements
  • Protocol:
    • Place micellar solution in a sealed reaction vessel equipped with an oxygen electrode.
    • Maintain temperature at 310 K with continuous stirring.
    • Initiate oxidation by adding pro-oxidant system.
    • Monitor oxygen concentration continuously until consumption plateaus.
    • Calculate oxidation rates from the linear portion of the oxygen consumption curve [7].

Data Presentation and Analysis

Quantitative Oxidation Parameters

Table 2: Comparative Oxidation Rates of this compound in Different Micellar Systems

Micelle System Pro-oxidant System Oxidation Rate* (µM/min) Lag Phase (min) Primary Products Optimal pH
TTAB Fe(II) alone (100 µM) 0.42 ± 0.05 15 ± 3 CDHP 6.8
TTAB Fe(II)/H₂O₂ (1:2) 0.86 ± 0.08 8 ± 2 CDHP, MDA 6.8
SDS Fe(II)/AsAH₂ (1:5) 0.91 ± 0.09 12 ± 2 CDHP 6.8
SDS Fe(II)/AsAH₂ (1:7) 0.15 ± 0.03 45 ± 5 CDHP 6.8
Brij700 Fe(II)/AsAH₂ (1:5) 0.78 ± 0.07 18 ± 3 CDHP 6.8
Tween 20 Fe(II)/AsAH₂ (1:5) 0.35 ± 0.04 25 ± 4 CDHP 6.8

*Oxidation rates measured by CDHP formation at 310 K [1] [2] [3]

The data presented in Table 2 reveals significant differences in oxidation rates depending on both micelle type and pro-oxidant system. The Fe(II)/AsAH₂ system in SDS micelles demonstrates the highest oxidation rate, indicating the powerful pro-oxidant effect of this combination in anionic environments. Importantly, the molar ratio of AsAH₂ to Fe(II) dramatically affects oxidation kinetics, with the 1:5 ratio showing maximal pro-oxidant activity while the 1:7 ratio exhibits significantly reduced oxidation, approaching the antioxidant dominance region [3]. The temperature dependence of ML oxidation follows Arrhenius behavior, with activation energies ranging from 60-80 kJ/mol depending on the micellar environment [4].

Antioxidant Efficacy Data

Table 3: Efficacy of Antioxidants in Inhibiting this compound Oxidation in Micellar Systems

Antioxidant Concentration (µM) Micelle System % Inhibition of CDHP % Inhibition of MDA Optimal Conditions
α-Tocopherol (VE) 100 SDS 85 ± 4 78 ± 5 pH 6.8
Ascorbic Acid (VC) 100 SDS 65 ± 6 72 ± 4 pH 6.8
VE + VC 50 + 50 SDS 92 ± 3 88 ± 4 pH 6.8
Folic Acid (FA) 500 TTAB 28 ± 5 - pH 7.4
7,8-DHF 500 TTAB 65 ± 4 - pH 7.4
THF 500 TTAB 68 ± 5 - pH 7.4
5-FTHF 500 TTAB 58 ± 6 - pH 7.4

[2] [6]

Antioxidant efficacy shows significant dependence on both molecular structure and the micellar environment. The synergistic effect between α-tocopherol and ascorbic acid is particularly notable, with the combination providing superior protection compared to either compound alone [2]. Among folates, the reduced forms (DHF and THF) demonstrate significantly higher antioxidant activity compared to folic acid, highlighting the importance of the tetrahydro-pyrazine ring structure in radical scavenging activity [6]. The concentration dependence of antioxidant activity follows saturation kinetics, with maximum efficacy typically achieved between 100-200 µM for conventional antioxidants.

Mechanism and Pathways Visualization

The oxidation of this compound in micellar solutions follows a free radical chain mechanism with distinct initiation, propagation, and termination steps that are influenced by the micelle characteristics. The following diagram illustrates the key pathways and their relationship to micelle surface properties:

G This compound Oxidation Pathways in Micellar Systems Initiation Initiation L Lipidyl Radical (L•) Initiation->L ML This compound (LH) LOO Peroxyl Radical (LOO•) L->LOO + O₂ LOOH Lipid Hydroperoxide (LOOH) LOO->LOOH + LH LOOH->L Fe(II) LOOH->LOO Fe(III) Secondary Secondary Products (MDA, CDHP, etc.) LOOH->Secondary Fe2 Fe(II) Fe3 Fe(III) Fe2->Fe3 - e⁻ Fe3->Fe2 + AsAH₂ AsAH2 Ascorbic Acid (AsAH₂) AsAH2->L High Ratio >7:1 H2O2 Hydrogen Peroxide (H₂O₂) OH Hydroxyl Radical (•OH) H2O2->OH Fe(II) Fenton OH->L + LH TTAB TTAB Micelle (Cationic) TTAB->Fe2 Attracts TTAB->H2O2 Compatible SDS SDS Micelle (Anionic) SDS->Fe2 Repels SDS->AsAH2 Facilitates Brij Brij700 Micelle (Non-ionic) Brij->Fe2 Permeable Brij->AsAH2 Neutral

The oxidation mechanism demonstrates the critical role of micelle surface charge in determining reaction pathways. In cationic TTAB micelles, the positively charged surface attracts anionic species like H₂O₂ and facilitates Fe(II)-catalyzed decomposition, leading to efficient initiation via Fenton chemistry [1] [3]. In anionic SDS micelles, the negatively charged surface repels Fe(II) ions, necessitating the formation of neutral or negatively charged iron-ascorbate complexes that can approach the micelle surface and initiate oxidation through alternative electron transfer pathways [1] [5] [3]. The dual role of ascorbic acid as both pro-oxidant and antioxidant is clearly visualized, with the molar ratio relative to iron determining the dominant behavior.

Antioxidant Mechanisms of Folates

Recent research has revealed that folate derivatives exhibit significant antioxidant activity in micellar lipid oxidation systems. The relative efficacy of different folates follows the order: FA < 5-FTHF < THF ≈ DHF, with the reduced forms (DHF and THF) demonstrating superior radical scavenging activity compared to folic acid [6]. This structure-activity relationship suggests that the tetrahydro-pyrazine ring plays a crucial role in the antioxidant mechanism, potentially through hydrogen atom transfer or single-electron transfer pathways. The following diagram illustrates the experimental workflow for evaluating antioxidant efficacy in micellar systems:

G Antioxidant Evaluation Workflow in Micellar Systems Start Prepare Micellar Solutions Buffer Buffer Selection (pH 3.0 vs 6.8) Start->Buffer Surfactant Surfactant Type (TTAB, SDS, Brij700) Buffer->Surfactant ML_add Add this compound (10 mM final) Surfactant->ML_add Antioxidant Incorporate Antioxidant (Vary concentration) ML_add->Antioxidant Prooxidant Add Pro-oxidant System (Fe/AsAH₂, Fe/H₂O₂) Antioxidant->Prooxidant Incubate Incubate at 310K (Under air/O₂ monitoring) Prooxidant->Incubate Monitor Monitor Oxidation Markers Incubate->Monitor CDHP Conjugated Dienes (234 nm) Monitor->CDHP MDA Malondialdehyde (TBARS assay) Monitor->MDA ESI Product Profile (ESI-MS analysis) Monitor->ESI Oxygen Oxygen Consumption (Electrode monitoring) Monitor->Oxygen Analyze Analyze Data (Kinetic parameters) CDHP->Analyze MDA->Analyze ESI->Analyze Oxygen->Analyze

The antioxidant evaluation workflow highlights the comprehensive approach required to assess compound efficacy in micellar systems. The protocol emphasizes the importance of multiple assessment methods to capture different aspects of the oxidation process, from early stage formation of conjugated dienes to late-stage decomposition products like malondialdehyde. The concentration-dependent effects of antioxidants must be carefully characterized, as some compounds may exhibit pro-oxidant activity at certain concentrations while functioning as antioxidants at others [2] [6]. For folate compounds, the physiological relevance is particularly significant, as their antioxidant properties may contribute to their protective effects in various pathological conditions where oxidative stress plays a prominent role.

Conclusion and Applications

The experimental protocols and data presented in these Application Notes provide researchers with robust methodologies for investigating this compound oxidation in micellar solutions. The key findings demonstrate that micelle characteristics - particularly surface charge - profoundly influence oxidation kinetics and pathways by modulating the partitioning and localization of pro-oxidants and antioxidants. The quantitative relationships between pro-oxidant ratios and oxidation rates, especially the dual role of ascorbic acid, offer valuable insights for controlling oxidative stability in complex systems.

These model systems have significant applications in pharmaceutical development, particularly in the design of lipid-based drug delivery systems where oxidative stability directly impacts product shelf-life and efficacy. The protocols enable systematic evaluation of excipient effects on stability, screening of antioxidant efficacy, and prediction of in vivo behavior where membrane-mimetic environments influence oxidative processes. Furthermore, the well-characterized micellar systems serve as valuable tools for studying fundamental aspects of free radical chemistry in biologically relevant environments, contributing to our understanding of oxidative stress in pathological conditions and potential protective strategies.

References

Comprehensive Analytical Methods for Methyl Linoleate Hydroperoxides: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Methyl linoleate hydroperoxides are primary oxidation products formed when this compound, a common fatty acid methyl ester, undergoes autoxidation through a free radical chain reaction. This process begins with hydrogen abstraction at the allylic carbon, forming allylic radicals where electrons are delocalized across a 5-carbon system in linoleate. The subsequent rearrangement of double bonds results in the formation of conjugated dienes, and attack by molecular oxygen produces peroxy radicals, which ultimately lead to the formation of complex isomeric hydroperoxides. These oxidation products are of significant interest in both food chemistry and biological systems due to their potential cytotoxic and genotoxic properties, including disruption of membranes, inactivation of enzymes and proteins, and implications in various disease states. [1]

The analysis of this compound hydroperoxides presents considerable challenges due to the formation of multiple isomeric forms during autoxidation. The four major isomers include the 9- and 13-positional isomers, each existing in both cis-trans and trans-trans geometrical configurations, with the trans double bond typically adjacent to the hydroperoxide group. These isomers exhibit different chemical properties and biological activities, necessitating precise analytical methods for their separation, identification, and quantification. Understanding the isomeric composition is essential for evaluating the extent and pathways of lipid oxidation in various systems, from edible oils to biological membranes. [2] [3]

Analytical Techniques Overview

Comparison of Analytical Methods

Table 1: Comprehensive comparison of analytical methods for this compound hydroperoxides

Method Principle Isomer Separation Sensitivity Sample Requirements Key Applications
1H-13C HMBC NMR Detection of 3-bond C-H correlations via J-coupling Identifies positional & geometric isomers ≈1-8% concentration range 20 mg in CDCl₃, 300-500 accumulations Structural elucidation, diastereomer identification, quantification
Selective 1D TOCSY NMR Selective excitation of target resonances Reveals complete spin systems of individual isomers High for targeted isomers 20 mg in CDCl₃ Identification of geometric isomers, spin system mapping
HPLC with UV detection Adsorption chromatography Complete separation of 4 major isomers High with UV detection at 234 nm Purified hydroperoxide mixtures Preparative separation, isomer-specific quantification
Reversed-Phase HPLC Partition chromatography Separates by geometry, not position Moderate Purified hydroperoxide mixtures Geometrical isomer analysis
Gravimetric HPLC Combination of HPLC with gravimetric analysis Similar to HPLC-UV Quantitative with mass measurement Purified hydroperoxide mixtures Quantitative analysis without standards
13C-NMR Spectroscopy Chemical shift analysis of carbon atoms Positional isomer identification Moderate (requires 300-500 scans) Deuterated chloroform solutions Alternative to HPLC, structural information
Traditional Analytical Methods

Traditional chemical assaying methods including peroxide value, thiobarbituric acid (TBA) test, and anisidine value have been widely used to assess lipid oxidation status. These methods provide valuable information about the overall oxidation state but lack the specificity to identify individual hydroperoxide isomers. The peroxide value measures total hydroperoxide content, while the TBA test primarily detects secondary oxidation products such as malondialdehyde. Though useful for rapid screening, these methods cannot provide detailed structural information about the specific isomeric composition of this compound hydroperoxides, limiting their utility for advanced research applications. [1]

More specialized approaches include headspace GC-MS, which is particularly effective for analyzing volatile secondary oxidation products such as aldehydes and ketones. This method provides excellent sensitivity for volatile compounds but is less suitable for direct analysis of non-volatile hydroperoxides, which typically require derivation prior to analysis. For non-volatile oxidation products, HPLC with photodiode array detection has been widely employed, leveraging the characteristic absorption of conjugated diene systems in hydroperoxides around 234 nm. Each of these methods offers distinct advantages and limitations, making them suitable for different applications in the analysis of lipid oxidation products. [1]

NMR Analysis Protocol

Sample Preparation and Experimental Setup

The NMR analysis of this compound hydroperoxides begins with careful sample preparation. Dissolve approximately 20 mg of oxidized this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The oxidation can be achieved by allowing this compound to oxidize in atmospheric oxygen in a glass vial for 48 hours in a conventional oven at 40°C. For optimal results, the sample should be freshly prepared and analyzed immediately to prevent further oxidation or degradation of hydroperoxides during storage. [1]

NMR instrumentation should be configured for high-resolution analysis. The spectra are typically recorded using a Bruker NMR spectrometer operating at 75.469 MHz for 13C observation, operating in the pulse mode with Fourier transform at 37°C with proton noise decoupling. The deuterium signal from CDCl₃ is used for the field frequency lock to maintain spectral stability during acquisition. For the 1H-13C HMBC experiment, the optimization should target an average ³J(C-O-O-H) coupling constant of approximately 4 Hz, which accounts for the wide range of C-O-O-H torsion angles (100° ± 20°) found crystallographically in hydroperoxides. This careful optimization ensures efficient magnetization transfer from the hydroperoxide proton to the methine CH-O-O-H carbon. [4] [1]

Data Acquisition Parameters

Table 2: Optimal NMR parameters for this compound hydroperoxide analysis

Parameter 1H-NMR 13C-NMR 1H-13C HMBC 1D TOCSY
Frequency 500 MHz 75.469 MHz 500 MHz (¹H) 500 MHz
Pulse Width 10 μsec 10 μsec - Selective excitation
Pulse Repetition 3.0 seconds 3.0 seconds - -
Data Points 16,384 16,384 16,384 -
Accumulations 16 300-500 300-500 64-128
Spectral Width 12-15 ppm 200 ppm 200 ppm (¹³C) -
Center Frequency 4.5 ppm 100 ppm - On target resonance
Decoupling - Proton noise - -
Experiment Specific - - Optimized for ³J ≈ 4 Hz Mixing time: 60-120 ms

For 1H-NMR analysis, the spectra should be acquired with specific attention to the hydroperoxide C-O-O-H proton region between 7.7 to 9.6 ppm. This region shows sharp resonances (Δν₁/₂ ≤ 2.0 Hz) that are characteristic of hydroperoxide protons. The strongly deshielded resonances in the region of 8.8 to 9.6 ppm are particularly diagnostic for diastereomeric endo-hydroperoxides and result from intramolecular hydrogen bonding interactions of the hydroperoxide proton with an oxygen atom of the five-member endo-peroxide ring. The addition of 1-2 microdrops of D₂O to the sample results in the elimination of the majority of these signals, confirming their exchangeable proton nature. [1]

The 1H-13C HMBC experiment is crucial for establishing correlations between the hydroperoxide protons and their corresponding carbon atoms. This experiment reveals several 13C connectivities in the δ 82-88 ppm region, which corresponds to the C-O-O-H carbons. For example, diagnostic connectivities include those between the C-O-O-H carbon at δ 87.5 with the terminal -CH₃ (δ 0.9) and CH₃-CH₂ (δ 1.72, 1.55) protons, confirming the presence of the 16-OOH hydroperoxide in oxidized methyl linolenate. Similarly, the 1D TOCSY experiment provides selective excitation of specific target resonances, revealing extensive spin systems belonging to individual chemical analytes, even in heavily overlapped spectral regions. [1]

HPLC Analysis Protocol

Sample Preparation and Chromatographic Conditions

For HPLC analysis, the mixture of conjugated diene hydroperoxide isomers obtained from autoxidation of this compound requires careful preparation. Begin by isolating the hydroperoxide fraction using preparative thin-layer chromatography (TLC) or column chromatography to remove unoxidized this compound and secondary oxidation products. The autoxidation of this compound can be performed at various temperatures (typically 0°C to 40°C) to achieve peroxide values up to 671 m.e./kg, with lower temperatures favoring the formation of cis,trans isomers while higher temperatures promote the formation of the thermodynamically more stable trans,trans isomers. [2] [3]

The chromatographic separation is typically performed using normal-phase (adsorption) HPLC with a silica gel stationary phase. The mobile phase composition should be optimized for separation of the four major isomers: 9-cis,trans, 9-trans,trans, 13-cis,trans, and 13-trans,trans hydroperoxides. A typical mobile phase consists of hexane/diethyl ether mixtures (e.g., 97:3 to 95:5 v/v), with the exact ratio requiring optimization for specific columns and conditions. The flow rate is generally maintained at 1.0-2.0 mL/min, and detection is performed using UV detection at 234 nm, which targets the characteristic absorption of conjugated diene systems in the hydroperoxides. For quantitative analysis, the hydroxy compounds (methyl hydroxylinoleates) obtained from the hydroperoxides by NaBH₄ reduction can be separated with improved resolution. [2]

Identification and Quantification

The identification of individual isomers in HPLC analysis is based on their retention times and spectral characteristics. The four major isomers typically elute in the following order: 13-cis,trans, 13-trans,trans, 9-cis,trans, and 9-trans,trans hydroperoxides. The cis,trans isomers generally elute before the corresponding trans,trans isomers due to differences in their polarity and interaction with the silica stationary phase. The identification should be confirmed by comparison with authentic standards when available, or by complementary techniques such as NMR or LC-MS. [2]

For quantitative analysis, prepare calibration curves using purified hydroperoxide isomers of known concentration. The response factor at 234 nm is similar for all isomers due to their common conjugated diene structure, but slight variations may occur based on the exact geometry and substitution pattern. As an alternative approach, gravimetric HPLC can be employed, where the isolated fractions are weighed directly after solvent removal, providing absolute quantification without the need for reference standards. The ratio of cis,trans to trans,trans hydroperoxides is an important parameter that varies with oxidation conditions, including temperature, oxygen pressure, and solvent polarity. This ratio increases with higher this compound concentration and with increasing dielectric constant of the solvent. [2] [5]

Experimental Workflow and Visualization

The following workflow diagram illustrates the comprehensive analytical approach for this compound hydroperoxide analysis, integrating both NMR and HPLC methodologies:

G Analytical Workflow for this compound Hydroperoxides Start This compound Sample Oxidation Autoxidation (40°C, 48h, atmospheric oxygen) Start->Oxidation SamplePrep Sample Preparation Oxidation->SamplePrep NMRPath NMR Analysis Path SamplePrep->NMRPath HPLCPath HPLC Analysis Path SamplePrep->HPLCPath SubSample1 Dissolve in CDCl3 (20 mg/0.6 mL) NMRPath->SubSample1 SubSample2 Hydroperoxide Isolation (TLC or Column Chromatography) HPLCPath->SubSample2 NMRExp NMR Experiments SubSample1->NMRExp NMR1H 1H-NMR (7.7-9.6 ppm) Hydroperoxide Proton Region NMRExp->NMR1H HMBC 1H-13C HMBC (Optimized for ³J ≈ 4 Hz) NMR1H->HMBC TOCSY 1D TOCSY (Selective Excitation) HMBC->TOCSY DataIntegration Data Integration and Interpretation TOCSY->DataIntegration Structural Data HPLCExp HPLC Analysis SubSample2->HPLCExp NormalPhase Normal-Phase HPLC (Silica Gel, Hexane/Ether) HPLCExp->NormalPhase Detection UV Detection at 234 nm NormalPhase->Detection Detection->DataIntegration Chromatographic Data Results Isomer Identification and Quantification DataIntegration->Results

The analytical workflow encompasses two parallel pathways that provide complementary information about the hydroperoxide isomeric composition. The NMR analysis path focuses on structural elucidation through multiple NMR experiments that identify specific positional and geometric isomers based on their characteristic chemical shifts and through-bond correlations. The HPLC analysis path provides separation and quantification of the major isomers based on their chromatographic behavior, with the normal-phase separation effectively resolving all four primary isomers. Integration of data from both pathways enables comprehensive characterization of the hydroperoxide mixture. [2] [1]

Data Interpretation and Analysis

Structural Elucidation from NMR Data

The interpretation of NMR data for this compound hydroperoxides focuses on several key regions and correlation patterns. In the 1H-NMR spectrum, the hydroperoxide C-O-O-H protons appear as sharp resonances between 7.7 to 9.6 ppm, with the strongly deshielded region of 8.8 to 9.6 ppm being characteristic of diastereomeric endo-hydroperoxides with intramolecular hydrogen bonding. For standard hydroperoxides, these resonances typically occur between 7.7 to 8.8 ppm. The 1H-13C HMBC spectrum provides crucial connectivities between these protons and the corresponding C-O-O-H carbons in the δ 82-88 ppm region, enabling positional identification of the hydroperoxide group along the fatty acid chain. [1]

Specific correlation patterns enable the identification of individual isomers. For example, connectivities between a C-O-O-H carbon at δ 87.5 and terminal -CH₃ (δ 0.9) and CH₃-CH₂ (δ 1.72, 1.55) protons confirm the presence of a 16-OOH hydroperoxide. Similarly, diagnostic connectivities of deshielded terminal CH₃ groups at δ 1.05 and 1.07 with respective hydroperoxide carbons (δ 87.2, and 87.0) and C-O-O-H protons in the strongly deshielded region at δ 9.50 and 9.08, respectively, indicate the presence of 16-OOH endo-hydroperoxide isomers. The 1D TOCSY experiments further confirm these assignments by revealing complete spin systems through selective excitation of specific allylic CH-O-O-H protons. [1]

Chromatographic Data Analysis

The HPLC chromatograms of this compound hydroperoxide mixtures typically show four major peaks corresponding to the 9-cis,trans, 9-trans,trans, 13-cis,trans, and 13-trans,trans isomers. The ratio of cis,trans to trans,trans hydroperoxides provides valuable information about the oxidation conditions, with higher temperatures and longer oxidation times favoring the formation of the more stable trans,trans isomers. This ratio is independent of oxygen pressure but increases with increasing this compound concentration and with the dielectric constant of the solvent when oxidation is conducted in solution. [2] [5]

For quantitative analysis, the concentration of each isomer can be determined from the HPLC peak areas using response factors derived from calibration curves of purified standards. When standards are unavailable, the gravimetric approach provides absolute quantification by weighing the isolated fractions after solvent removal. The relative distribution of isomers provides insights into the oxidation mechanism, as the 9- and 13-positional isomers are typically formed in approximately equal amounts due to the symmetry of the pentadiene system in linoleate, while the cis,trans to trans,trans ratio reflects the specific oxidation conditions and potential isomerization during analysis. [2] [3]

Conclusion

The comprehensive analysis of this compound hydroperoxides requires a multifaceted approach combining complementary analytical techniques to fully characterize the complex isomeric mixtures formed during autoxidation. NMR spectroscopy, particularly 1H-13C HMBC and selective 1D TOCSY experiments, provides detailed structural information through identification of specific positional and geometric isomers, including the characterization of diastereomeric endo-hydroperoxides based on their strongly deshielded hydroperoxide proton resonances. HPLC with UV detection offers efficient separation and quantification of the four major isomers, with normal-phase chromatography providing complete resolution based on both position and geometry of the hydroperoxide group. [2] [1]

The protocols outlined in these application notes provide researchers with robust methodologies for the analysis of this compound hydroperoxides, enabling detailed characterization of lipid oxidation products in various systems. These methods are particularly valuable for understanding the oxidation pathways and mechanisms of polyunsaturated fatty acids, with applications in food science, biological systems, and pharmaceutical development. The integration of data from multiple analytical techniques ensures comprehensive characterization of these important oxidation products, facilitating advances in both fundamental research and applied applications. [2] [1] [3]

References

Application Notes: Encapsulation of Methyl Linoleate for Food

Author: Smolecule Technical Support Team. Date: February 2026

1. Rationale and Challenges Methyl linoleate, an unsaturated fatty acid ester, is valued in food formulations for its nutritional benefits as a source of linoleic acid, an essential omega-6 fatty acid [1] [2]. However, its polyunsaturated nature makes it highly susceptible to oxidation, leading to rancidity, loss of nutritional value, and generation of off-tastes [1] [3]. Encapsulation, or the use of 'delivery systems,' is therefore critical to shield it from degradation, mask any potential off-tastes, and ensure its controlled release and bioavailability within the food matrix [4]. A primary challenge is that many available delivery systems for aqueous foods do not sufficiently stabilize degradation-sensitive ingredients against oxidation [4].

2. Encapsulation System Selection The choice of wall material and encapsulation technique is crucial for the oxidative stability of the core material, this compound. The following table summarizes the primary encapsulation systems investigated.

Table 1: Overview of Encapsulation Systems for this compound

Encapsulation System / Wall Material Key Findings on Oxidative Stability Advantages & Limitations

| Maltodextrin with Rice Bran Extract [3] | Induction periods for oxidation were 3–6 times longer compared to control samples encapsulated with water. | Advantage: Uses a natural antioxidant extract. Shows significantly enhanced stability. Limitation: Requires optimization of extract preparation temperature. | | Traditional Encapsulation [1] | A common technique to prevent oxidation and control peroxide values during storage. | Advantage: Well-established methodology. Limitation: May not offer the highest stability for highly sensitive compounds. | | Microencapsulation & Multilayer Encapsulation [1] | Advanced methods practiced to enhance protection against oxidation. | Advantage: Improved barrier properties and controlled release. Limitation: More complex and costly production processes. |

3. Key Factors Influencing Success

  • Wall Material Composition: The incorporation of natural antioxidants directly into the wall material, as demonstrated with defatted rice bran extract, can profoundly improve the oxidative stability of the encapsulated this compound [3].
  • Emulsion Stability: The ability of the aqueous phase (e.g., bran extract) to form and stabilize the initial emulsion is a prerequisite for effective encapsulation. Research indicates that emulsion-stabilizing ability can vary with processing parameters [3].
  • Technological Advancements: Techniques like microencapsulation and multilayer encapsulation are increasingly important for making omega fatty acids bioavailable in functional foods while protecting them from oxidation [1].

Experimental Protocols

Protocol 1: Encapsulation of this compound using Maltodextrin and Defatted Rice Bran Extract

This protocol is adapted from a study that successfully suppressed the oxidation of this compound [3].

1. Objective To encapsulate this compound in a matrix of maltodextrin and defatted rice bran extract to significantly enhance its oxidative stability.

2. Materials

  • This compound (Purity ≥98%) [2]
  • Maltodextrin
  • Defatted rice bran
  • Compressed hot water treatment apparatus
  • Homogenizer
  • Spray dryer or freeze dryer

3. Methodology

Step 1: Preparation of Rice Bran Extract

  • Treat defatted rice bran using a compressed hot water treatment.
  • Critical Parameter: Perform the treatment at temperatures between 150°C and 180°C for approximately 7.5 minutes. Extracts prepared at higher temperatures within this range have been shown to provide higher oxidative stability to the final product [3].

Step 2: Emulsion Formation

  • Mix the prepared bran extract with maltodextrin to form the aqueous phase.
  • Add this compound to the aqueous phase.
  • Critical Parameter: Homogenize the mixture to form a stable oil-in-water emulsion. The bran extract must demonstrate a high emulsion-stabilizing ability for successful encapsulation [3].

Step 3: Encapsulation Process

  • Convert the emulsion into a powder using a standard drying technique.
  • Recommendation: Use spray drying or freeze-drying based on equipment availability and desired particle characteristics [1].

4. Quality Control and Analysis

  • Oxidative Stability: Evaluate the success of encapsulation by measuring the induction period of oxidation for the encapsulated powder compared to a control (e.g., encapsulated with water). This is typically done using methods like Rancimat or by tracking peroxide value [1] [3]. The target is a several-fold increase in the induction period.
  • Physical Properties: Analyze particle size, moisture content, and encapsulation efficiency.

The following workflow diagram illustrates the key experimental steps:

G cluster_main Encapsulation of this compound with Rice Bran Extract start Start Experiment step1 1. Prepare Rice Bran Extract (Compressed hot water treatment at 150-180°C for 7.5 min) start->step1 step2 2. Form Aqueous Phase (Mix extract with maltodextrin) step1->step2 step3 3. Create Emulsion (Homogenize with this compound) step2->step3 step4 4. Dry Emulsion (Spray-dry or freeze-dry to form powder) step3->step4 step5 5. Analyze Product (Oxidative stability, particle size) step4->step5 end Encapsulated Powder Obtained step5->end param Critical Parameter: Emulsion Stability param->step3

Protocol 2: General Framework for Developing Functional Foods with Encapsulated this compound

This protocol outlines a broader approach for incorporating encapsulated this compound into food products.

1. Objective To develop functional food products (e.g., spreads, cookies) fortified with encapsulated this compound, ensuring bioavailability and oxidative stability throughout shelf life [1].

2. Materials

  • Encapsulated this compound powder (from Protocol 1 or commercially sourced)
  • Base food ingredients (as required by the product formulation)
  • Mixing and baking/cooking equipment

3. Methodology

Step 1: Ingredient Selection and Pre-mixing

  • Select a base food product that is compatible with dry powder incorporation and has low water activity to minimize oxidation.
  • Critical Parameter: Keep the encapsulated powder protected from light, heat, and oxygen until incorporation.

Step 2: Incorporation into Food Matrix

  • Gently blend the encapsulated this compound powder into the other dry ingredients first to ensure even distribution.
  • Subsequently, mix with wet ingredients according to the standard manufacturing process.

Step 3: Product Formulation and Processing

  • Complete the manufacturing process (e.g., baking, molding, cooling) under controlled conditions to avoid damaging the encapsulation.
  • Recommendation: Use low-temperature and short-time processing wherever possible to preserve the integrity of the encapsulation system.

4. Quality Control and Analysis

  • Sensory Evaluation: Conduct taste tests to ensure no off-tastes are generated from the added delivery system [4].
  • Product Stability: Monitor peroxide value and other oxidative markers during accelerated shelf-life testing [1].
  • Bioavailability Assessment: Plan for in-vivo or simulated gastrointestinal model studies to confirm the release and absorption of the active ingredient [1].

References

Comprehensive Application Notes and Protocols: Methyl Linoleate Emulsion Preparation and Oxidation Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methyl linoleate serves as an important model lipid for oxidation studies due to its well-characterized oxidation pathway and relevance to both food and pharmaceutical systems. As a methyl ester of the polyunsaturated linoleic acid (C18:2), it provides a standardized substrate for investigating lipid peroxidation mechanisms and evaluating antioxidant efficacy in emulsion environments. These emulsion systems are particularly valuable for simulating real-world products where oil-water interfaces play a critical role in oxidation processes. The preparation of this compound emulsions requires careful consideration of emulsification methods, stabilizer selection, and processing parameters, all of which significantly influence droplet characteristics and subsequent oxidative stability.

Understanding the factors governing lipid oxidation in emulsions is essential for researchers and product development professionals working to enhance shelf-life and maintain product quality. The interface between oil and water phases serves as a critical domain where prooxidants and antioxidants interact with lipid substrates, initiating and propagating oxidation cascades that lead to quality deterioration. This document provides comprehensive protocols for preparing this compound emulsions, monitoring their oxidative stability, and interpreting results within the context of emulsion structure and composition. Special emphasis is placed on standardized methodologies that enable meaningful comparisons across different research studies and product formulations.

Emulsion Preparation Methods

Various emulsification techniques can be employed for this compound emulsion preparation, each producing distinct droplet size distributions and interfacial characteristics. The selection of an appropriate method depends on the required droplet size, available equipment, and research objectives. Table 1 summarizes the primary emulsification methods used for this compound, along with their key characteristics and outcomes.

Table 1: Comparison of Emulsification Methods for this compound

Method Equipment Requirements Typical Droplet Size Range Impact on Oxidation Key Considerations
High-Pressure Homogenization High-pressure homogenizer 0.1-2 µm Induction period unaffected by mechanical stress [1] Produces fine, uniform droplets; may generate heat
High-Speed Stirring High-shear mixer 1-10 µm Induction period unaffected by mechanical stress [1] Simple operation; broader droplet size distribution
Ultrasonic Homogenization Ultrasonic probe or bath 0.5-5 µm Induction period unaffected by mechanical stress [1] Localized heating; potential free radical generation
Membrane Emulsification Membrane emulsification device 5-100 µm Prolonged induction period with cellulose acetate membrane [1] Excellent droplet size control; lower energy input

Recent research has highlighted the significant impact of droplet size on oxidation kinetics, with studies demonstrating that smaller droplets generally oxidize faster due to their larger specific interfacial area. This increased surface area enhances contact between lipids and prooxidants present in the aqueous phase, accelerating oxidation initiation [2]. For instance, monodisperse emulsions with controlled droplet sizes of 4.7, 9.1, and 26 µm showed progressively faster oxidation with decreasing droplet size, confirming the importance of interfacial area in oxidation kinetics [2]. When selecting an emulsification method, researchers should consider that membrane emulsification with cellulose acetate membranes has been shown to prolong the induction period of this compound oxidation compared to other methods, possibly due to reduced mechanical stress and more controlled interfacial formation [1].

Oxidation Assessment Techniques

Monitoring lipid oxidation in this compound emulsions requires multiple analytical approaches to capture different aspects of the complex oxidation process. Hydroperoxides serve as primary oxidation products, while secondary oxidation products including aldehydes, ketones, and epoxides contribute to off-flavors and reduced nutritional quality. The following techniques provide complementary information on oxidation extent and progression:

  • Peroxide Value (PV): Measures hydroperoxides, the primary oxidation products, typically expressed as milliequivalents of peroxide per kilogram of lipid. This method is most reliable during the initial stages of oxidation before hydroperoxide decomposition accelerates [3].

  • Conjugate Dienes: Detects the formation of conjugated diene structures resulting from hydrogen abstraction in polyunsaturated fatty acids, monitored by UV absorption at 234 nm. This method offers a non-destructive approach to monitoring early oxidation stages [4].

  • Thiobarbituric Acid Reactive Substances (TBARS): Quantifies malondialdehyde and other secondary oxidation products that react with thiobarbituric acid, producing a pink chromophore measured at 532-535 nm. TBARS values correlate with sensory deterioration and advanced oxidation [3].

  • Oxygen Consumption: Tracks headspace oxygen depletion using gas chromatography or electrochemical sensors, providing a direct measure of oxidation progression without requiring sample destruction [2].

  • Analysis of Epoxides and Aldehydes: Employing nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) to identify and quantify specific secondary oxidation products. NMR spectroscopy has been successfully used to classify oxidation products based on their fatty acid precursor [2].

The progression of lipid oxidation follows a free radical chain mechanism characterized by distinct initiation, propagation, and termination phases. The process begins with hydrogen abstraction from bis-allylic methylene groups in this compound, forming lipid alkyl radicals (L•). These rapidly react with oxygen to form lipid peroxyl radicals (LOO•), which subsequently abstract hydrogen from adjacent lipid molecules, generating lipid hydroperoxides (LOOH) and propagating the chain reaction. Hydroperoxides decompose through scission reactions, especially in the presence of transition metals or heat, forming alkoxyl radicals (LO•) and secondary oxidation products including aldehydes, ketones, and epoxides [2].

Detailed Experimental Protocols

This compound Emulsion Preparation

Materials: this compound (≥99% purity), emulsifier (Tween 20, Tween 80, or other suitable surfactant), antioxidant (optional), aqueous phase buffer (e.g., phosphate buffer, pH 7.0), nitrogen gas.

Equipment: High-speed homogenizer, high-pressure homogenizer, or membrane emulsification system; particle size analyzer; pH meter; analytical balance.

Procedure:

  • Prepare the oil phase by dissolving the selected emulsifier in this compound at 1-5% (w/w) concentration. For studies requiring minimal initial oxidation, add a metal chelator such as EDTA (0.1-1 mM) to the oil phase.
  • Prepare the aqueous phase using buffer appropriate to the intended study conditions. Degas both phases by purging with nitrogen for 5-10 minutes to reduce dissolved oxygen.
  • Combine oil and aqueous phases at the desired ratio (typically 5-40% oil) and pre-mix using a high-speed mixer at 8,000-12,000 rpm for 2-5 minutes to form a coarse emulsion.
  • Process the coarse emulsion using the selected homogenization method:
    • High-pressure homogenization: Pass the emulsion through the homogenizer at 500-1,500 bar for 2-5 cycles, with cooling between cycles to maintain temperature below 40°C.
    • Ultrasonic homogenization: Treat the emulsion using an ultrasonic probe (amplitude 70-90%, pulse mode 5s on/2s off) for 2-10 minutes with cooling in an ice bath.
    • Membrane emulsification: Pass the dispersed phase through a microporous membrane (cellulose acetate or other suitable material) under controlled pressure to form uniform droplets in the continuous phase.
  • Transfer the final emulsion to storage containers, flush headspace with nitrogen, and seal tightly. Characterize droplet size distribution immediately using laser light scattering or other appropriate methods.
  • Store emulsions under controlled conditions (typically 25-40°C) protected from light to initiate oxidation studies.
Oxidation Monitoring Protocol

Materials: Emulsion samples, solvents (hexane, isopropanol), chemical reagents for selected oxidation assays.

Equipment: GC system with oxygen detector, UV-Vis spectrophotometer, NMR spectrometer (optional), controlled temperature incubation system.

Procedure:

  • Divide freshly prepared emulsions into aliquots in sealed containers with standardized headspace. For oxygen consumption measurements, use containers compatible with oxygen sampling or in situ measurement.
  • Incubate samples at the selected temperature (typically 25-50°C) with continuous agitation if simulating real-world conditions.
  • At predetermined time intervals, remove samples in triplicate for analysis:
    • Peroxide value: Determine using AOCS Official Method Cd 8b-90 or similar standard method.
    • Conjugate dienes: Dilute emulsion samples in appropriate solvent (e.g., isooctane) and measure absorbance at 234 nm.
    • TBARS: Follow standard protocol with 0.02-0.2 g emulsion sample, incubating with TBA reagent at 95°C for 15-45 minutes, measuring absorbance at 532-535 nm after cooling.
    • Oxygen consumption: Measure headspace oxygen using GC with thermal conductivity detector or equipped with oxygen-specific sensor.
    • Advanced product profiling: For comprehensive analysis, extract lipids and analyze by NMR spectroscopy to quantify specific oxidation products including epoxides and aldehydes [2].
  • Record all data with corresponding incubation times and calculate mean values and standard deviations for replicates.
  • Plot oxidation parameters versus time to determine induction periods and oxidation rates.

cluster_homogenization Homogenization Options Preparation Preparation OilPhase Prepare Oil Phase This compound + Emulsifier (1-5% w/w) Preparation->OilPhase AqueousPhase Prepare Aqueous Phase Buffer (pH 7.0) + Antioxidants Degas with N₂ Preparation->AqueousPhase PreMix Coarse Emulsification 8,000-12,000 rpm, 2-5 min OilPhase->PreMix AqueousPhase->PreMix Homogenize Fine Homogenization Select method based on desired droplet size PreMix->Homogenize HPH High-Pressure Homogenization 500-1,500 bar, 2-5 cycles Ultrasonic Ultrasonic Homogenization 70-90% amplitude, 2-10 min Membrane Membrane Emulsification Controlled pore size Lower energy input Characterize Characterization Droplet size, PDI, pH Initial oxidation markers Store Storage Conditions N₂ headspace, dark Controlled temperature Characterize->Store HPH->Characterize Ultrasonic->Characterize Membrane->Characterize

Diagram 1: Experimental workflow for this compound emulsion preparation showing key steps and homogenization options. The diagram illustrates the sequential process from phase preparation through characterization, highlighting the critical decision point in homogenization method selection.

Data Interpretation and Analysis

Interpreting oxidation data from this compound emulsions requires understanding both the kinetic profiles of different oxidation markers and their relationship to emulsion properties. The induction period, determined as the time before rapid acceleration of oxidation, provides a key parameter for comparing emulsion stability across different formulations or processing conditions. Research has demonstrated that emulsion droplet size significantly impacts oxidation rates, with smaller droplets (e.g., 4.7 µm) exhibiting faster hydroperoxide formation compared to larger droplets (e.g., 26 µm) due to increased specific interfacial area [2]. When analyzing results, consider that the emulsifier type and interfacial composition profoundly affect oxidation kinetics independent of droplet size.

The oxygen consumption profile typically follows a sigmoidal pattern, with an initial lag phase corresponding to the induction period, followed by rapid oxygen uptake during propagation, and finally plateauing as oxygen is depleted or substrates are exhausted. Comparing oxygen consumption with hydroperoxide formation can reveal important aspects of the oxidation mechanism; a discrepancy where oxygen consumption exceeds oxygen incorporation in oxidation products suggests concurrent oxidation of emulsifiers or other system components, as observed with Tween 20 [2]. Secondary oxidation product formation typically accelerates after hydroperoxide concentrations peak, as these unstable compounds decompose to form epoxides, aldehydes, and other volatile compounds responsible for rancid odors and flavors.

Statistical analysis should include determination of oxidation rates during the propagation phase and induction periods for replicate samples. Analysis of variance (ANOVA) followed by post-hoc tests can identify significant differences between treatments. For comprehensive studies, multivariate analysis can help correlate emulsion characteristics (droplet size, interfacial properties) with oxidation parameters. When interpreting results, consider that this compound oxidation produces a complex mixture of hydroperoxide isomers (9- and 13-hydroperoxides) and subsequent decomposition products, with the specific ratio influenced by environmental factors including temperature, light exposure, and presence of prooxidants or antioxidants [4].

Initiation Initiation LH + Initiator → L• Propagation1 Propagation I L• + O₂ → LOO• Initiation->Propagation1 Propagation2 Propagation II LOO• + LH → LOOH + L• Propagation1->Propagation2 Termination Termination LOO• + LOO• → Non-radical products LOO• + AH → LOOH + A• Propagation2->Termination Radical accumulation LOOH Hydroperoxides (LOOH) Propagation2->LOOH Decomposition Hydroperoxide Decomposition LOOH → LO• + OH• LOOH → LOO• + H⁺ Secondary Secondary Products (Aldehydes, Epoxides) Decomposition->Secondary LH Unsaturated Lipid (LH) LH->Initiation LH->Propagation2 O2 Oxygen (O₂) O2->Propagation1 Initiator Initiator (Heat, Light, Metals) Initiator->Initiation LOOH->Decomposition AH Antioxidant (AH) AH->Termination

Diagram 2: Lipid oxidation pathway in emulsions showing initiation, propagation, and termination phases. The diagram illustrates the free radical chain reaction mechanism, highlighting critical steps where interventions may impact oxidation kinetics.

Troubleshooting and Optimization

Common challenges in this compound emulsion studies include rapid oxidation during preparation, emulsion instability, and inconsistent oxidation kinetics. To minimize oxidation during emulsion preparation, maintain temperatures below 40°C during homogenization, use nitrogen sparging throughout the process, and work under low-light conditions. If emulsion physical stability issues arise (creaming, coalescence), consider modifying the emulsifier type or concentration, increasing homogenization energy, or adjusting the oil-to-water ratio. The presence of excess emulsifier (e.g., ~98% of Tween 20 remaining in the continuous phase) has been shown to contribute to oxygen consumption measurements, potentially complicating oxidation interpretation [2].

For optimizing oxidation studies, carefully control and document oxygen availability through consistent headspace volume and composition, as oxygen concentration significantly influences oxidation pathways and rates. When comparing different emulsion formulations, ensure consistent prooxidant contamination levels by using high-purity water, cleaning glassware appropriately, and selecting reagents with minimal transition metal content. If using metal catalysts such as iron-EDTA to accelerate oxidation, standardize concentration and speciation conditions across experiments. Researchers should note that this compound, while a valuable model compound, may not perfectly replicate the oxidation behavior of complex triacylglycerol systems, as methyl esters tend to dimerize more readily under ambient conditions compared to triacylglycerols [4].

When unexpected oxidation kinetics are observed, consider potential interactions between this compound and emulsion components. For example, some emulsifiers may possess inherent antioxidant or prooxidant activity, or may compete with lipids for oxygen, as observed with Tween 20 [2]. If oxidation rates do not correlate with droplet size as expected, examine the interfacial characteristics and composition, as these factors may dominate over specific surface area effects in certain systems. Finally, ensure analytical methods are appropriately validated for emulsion matrices, as extraction efficiency and interferences can impact measurement accuracy.

Conclusion

These application notes provide comprehensive methodologies for preparing this compound emulsions and assessing their oxidative stability. The protocols emphasize controlled emulsification, appropriate analytical techniques, and systematic data interpretation to generate reliable, reproducible results. The relationship between emulsion structure (particularly droplet size and interfacial characteristics) and oxidation kinetics highlights the importance of careful emulsion design and characterization in oxidation studies. Researchers should select emulsification methods and assessment techniques based on their specific research questions, while maintaining consistency in procedures to enable meaningful comparisons across studies.

Future methodological developments will likely focus on real-time monitoring of oxidation processes, advanced interfacial characterization, and multi-scale modeling of oxidation kinetics. The integration of these approaches will enhance our understanding of lipid oxidation in emulsion systems and support the development of effective stabilization strategies for applications in food, pharmaceutical, and cosmetic products.

References

Comprehensive Application Notes: Methyl Linoleate Autoxidation Across Temperature Regimes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Linoleate and Its Autoxidation

This compound (C₁₉H₃₄O₂) is a light yellow liquid fatty acid methyl ester highly sensitive to air and commonly used as a model compound for studying the oxidation kinetics of polyunsaturated lipids. [1] Its autoxidation follows a free radical chain reaction mechanism that significantly accelerates with increasing temperature, making temperature control a critical factor in experimental design and industrial applications. Understanding these temperature-dependent pathways is essential for researchers and drug development professionals working to predict product stability and develop effective antioxidant strategies across various temperature conditions from ambient to processing temperatures.

The oxidation of this compound proceeds through a complex series of reactions that initially form hydroperoxides as primary products, which then decompose into secondary oxidation products including aldehydes, ketones, alcohols, and polymeric materials. [2] [1] At elevated temperatures, particularly those encountered during frying operations (around 180°C), the reaction pathways diversify substantially, generating complex product profiles that include both volatile and non-volatile compounds. [3] These temperature-dependent transformations have significant implications for product quality in pharmaceuticals, food products, and biological systems where lipid oxidation leads to deterioration and generation of potentially harmful compounds.

Temperature Studies and Kinetic Data

Quantitative Temperature Effects on Autoxidation

The autoxidation of this compound has been systematically investigated across a temperature range from 40°C to 180°C, revealing distinct patterns in reaction kinetics and product distribution. At moderate temperatures (40-100°C), the process is characterized by relatively stable hydroperoxide formation, while at higher temperatures (≥180°C), rapid hydroperoxide decomposition leads to complex secondary product mixtures. [1] [3] These temperature-dependent profiles provide crucial insights for researchers predicting shelf-life or designing stabilization strategies for lipid-containing formulations.

Table 1: Temperature Dependence of this compound Autoxidation Parameters

Temperature (°C) Primary Products Secondary Products Key Analytical Methods Notable Observations
40-100 Relatively stable hydroperoxides, conjugated dienes Minor amounts of ketonic compounds (277.5 nm chromophores) Peroxide value, UV spectroscopy (234 nm for CD, 277.5 nm for secondary products) Constant fraction of peroxides present as conjugated dienes; proportion of secondary chromophores increases with temperature [1]
37 Hydroperoxides Not specified Oxygen uptake, conjugated diene formation Rate constants for initiator decomposition: (5.1 ± 0.3) × 10⁻⁷ s⁻¹ for allylbenzene ozonide [4]
50 4 conjugated diene hydroperoxides: 13-hydroperoxy-9-cis,11-trans; 13-hydroperoxy-9-trans,11-trans; 9-hydroperoxy-10-trans,12-cis; 9-hydroperoxy-10-trans,12-trans Not specified Oxygen uptake, substrate disappearance, conjugated diene measurement cis,trans/trans,trans hydroperoxide ratio increases with substrate concentration and solvent dielectric constant [1]
180 Hydroperoxides (rapidly decomposed) 21 short-chain esterified compounds (8 aldehydes, 3 methyl ketones, 4 primary alcohols, 5 alkanes, 1 furan) + 20 non-esterified volatiles GC-MS, GC-FTIR Hydroperoxide scission compounds remain attached to glyceridic backbone; furanoid compounds of 18 carbon atoms identified [3]
Advanced Temperature Kinetics and Initiator Systems

Beyond simple thermal autoxidation, studies have investigated initiator-driven systems that provide insights into radical generation mechanisms at specific temperatures. At 37°C, the allylbenzene ozonide (ABO) initiation of this compound autoxidation demonstrated free radical kinetics with rates proportional to the square root of ABO concentration, showing an activation energy (Ea) of 28.2 ± 0.3 kcal mol⁻¹ and frequency factor (log A) of 13.6 ± 0.2. [4] This temperature (37°C) is particularly relevant for pharmaceutical and biological applications where physiological conditions must be simulated.

The product distribution exhibits marked temperature dependence, with the ratio of cis,trans to trans,trans hydroperoxides increasing with both this compound concentration and solvent dielectric constant at 50°C. [1] Under frying conditions (180°C), comprehensive analytical approaches using GC-MS and GC-FTIR have identified 21 short-chain esterified compounds and 20 non-esterified volatile compounds, highlighting the dramatic increase in molecular diversity at elevated temperatures. [3] This complex product profile underscores the challenge in controlling oxidation during high-temperature processing of lipid-containing formulations.

Table 2: Initiation Systems for this compound Autoxidation

Initiator System Temperature Solvent Environment Key Findings Inhibition
Allylbenzene ozonide (ABO) 37°C Bulk phase Rates proportional to √[ABO]; Ea = 28.2 ± 0.3 kcal mol⁻¹; log A = 13.6 ± 0.2; kd = (5.1 ± 0.3) × 10⁻⁷ s⁻¹ d-α-tocopherol (α-T) and 2,6-di-tert-butyl-4-methylphenol (BHT) [4]
Azobisisobutyronitrile 50°C Varying solvents Rate of oxidation decreased with decreasing O₂ pressure; cis,trans/trans,trans hydroperoxide ratio independent of O₂ pressure Not specified [1]
Fe(II) alone Not specified TTAB micelles Catalyzed oxidation in TTAB but not in SDS micelles Not specified [1]
Fe(II)/H₂O₂ combination Not specified TTAB micelles Catalytic effect only in TTAB medium; different kinetics vs. Fe(II) alone Not specified [1]
Fe(II)/ascorbic acid combination Not specified SDS micelles Effective catalyst in SDS but not TTAB; activity dependent on molar ratio Not specified [1]

Experimental Protocols and Methodologies

Purification and Preparation of this compound

Protocol 1: Purification of this compound via Tetrabromide Derivatization

Objective: To obtain high-purity this compound suitable for autoxidation studies, free from initial peroxides and contaminants. [1]

Materials:

  • Corn oil as starting material
  • Bromination reagents (bromine in suitable solvent)
  • Nitrogen source (purified by passage over hot copper)
  • Podbielniak Hypercal fractionating column (25mm, 100-plate)
  • Solvents for recrystallization and washing

Procedure:

  • Prepare tetrabromostearic acids from corn oil using conventional bromination methods
  • Recrystallize tetrabromostearic acids repeatedly to a melting point of 115.2°C
  • Perform debromination under strictly oxygen-free conditions (all transfers under purified nitrogen)
  • Wash and dry the resulting this compound
  • Further purify by distillation through the Podbielniak Hypercal fractionating column
  • Verify purity by:
    • Peroxide value measurement (should be zero)
    • Wijs iodine number (theoretical 173.2, experimental 173.1)
    • Specific absorption after alkali isomerization (81.9 based on this compound, 86.0 based on linoleic acid)
    • Conjugated diene, triene, and tetraene content (should be ≤0.039%, 0.0005%, and 0.00005% respectively)

Quality Control:

  • Store purified this compound under inert atmosphere at low temperatures (<6°C)
  • Use within one week of purification to prevent pre-oxidation
  • Confirm absence of conjugated systems via UV spectroscopy
Monitoring Autoxidation at Various Temperatures

Protocol 2: Temperature-Dependent Autoxidation Kinetics

Objective: To quantify the rate of autoxidation and product formation profile of this compound across temperature ranges. [1]

Materials:

  • Purified this compound (from Protocol 1)
  • Temperature-controlled reaction vessels (40°C, 60°C, 80°C, 100°C, 180°C)
  • Oxygen atmosphere or air (controlled pressure)
  • UV-Visible spectrophotometer
  • Gas chromatography-mass spectrometry (GC-MS) system
  • GC-FTIR system

Procedure:

  • Introduce purified this compound into reaction vessels under inert atmosphere
  • Expose to oxygen or air at controlled pressure (e.g., 760 torr O₂)
  • Maintain at target temperatures (±0.5°C) for defined time periods
  • Monitor reaction progress by:
    • Oxygen uptake: Measure decrease in pressure or use manometric methods
    • Peroxide value: Quantify using standard iodometric or ferric thiocyanate methods
    • Conjugated diene formation: Monitor UV absorption at 234 nm
    • Secondary product formation: Monitor absorption at 277.5 nm
  • For high-temperature studies (180°C):
    • Analyze products using complementary GC-MS and GC-FTIR
    • Identify both short-chain esterified compounds and non-esterified volatile compounds
    • Focus on hydroperoxide scission products that remain attached to glyceridic backbone

Analytical Considerations:

  • For studies in solution, control for solvent effects (rate and product ratio depend on solvent dielectric constant)
  • For micellar systems, note that Fe(II)/ascorbic acid combination shows catalytic activity dependent on molar ratio and medium (TTAB vs. SDS)
  • When working with proteins (e.g., BSA), monitor oxidized lipid/amino acid reaction products (OLAARPs) formation
Specialized Initiation Systems

Protocol 3: Ozonide-Initiated Autoxidation at Physiological Temperature

Objective: To study this compound autoxidation initiated by model ozonides at 37°C, simulating biological relevant conditions. [4]

Materials:

  • Purified this compound
  • Allylbenzene ozonide (ABO) or other model ozonides
  • Temperature-controlled reactor at 37°C
  • Oxygen uptake measurement apparatus
  • Radical scavengers (for inhibition studies)

Procedure:

  • Prepare allylbenzene ozonide (ABO) as model initiator for PUFA ozonides
  • Combine this compound with ABO at specific concentrations in reaction vessel
  • Maintain at 37°C under 760 torr oxygen atmosphere
  • Monitor autoxidation via:
    • Oxygen uptake measurements
    • Conjugated diene appearance (234 nm)
  • For inhibition studies:
    • Include d-α-tocopherol (α-T) or 2,6-di-tert-butyl-4-methylphenol (BHT) in reaction mixture
    • Compare rates with and without inhibitors
  • Determine activation parameters by studying temperature dependence of initiation rates

Kinetic Analysis:

  • Confirm rates are proportional to square root of ABO concentration
  • Calculate rate constants for initiator decomposition
  • Determine activation energy (Ea) and frequency factor (log A) from Arrhenius plot

Chemical Mechanisms and Pathway Visualization

The autoxidation of this compound proceeds through a radical chain mechanism that exhibits distinct temperature-dependent characteristics. At moderate temperatures, the process follows classical autoxidation kinetics with predictable hydroperoxide formation, while at elevated temperatures, complex secondary reactions dominate, leading to diverse product profiles. [1] [3] The pathway visualization below represents key mechanistic steps:

MethylLinoleateAutoxidation Initiation Initiation Alkyl Radical (L•) Alkyl Radical (L•) Initiation->Alkyl Radical (L•) H-abstraction Ozonolysis Ozonolysis Ozonolysis->Alkyl Radical (L•) Radical generation (Shortens induction) This compound This compound This compound->Initiation Radical formation (Heat, Light, Metals) This compound->Ozonolysis Ozone exposure Peroxyl Radical (LOO•) Peroxyl Radical (LOO•) Alkyl Radical (L•)->Peroxyl Radical (LOO•) O₂ addition Hydroperoxide (LOOH) Hydroperoxide (LOOH) Peroxyl Radical (LOO•)->Hydroperoxide (LOOH) H-abstraction (Chain propagation) Radical Decomposition Radical Decomposition Hydroperoxide (LOOH)->Radical Decomposition Thermal cleavage (Temperature-dependent) Alkoxyl Radical (LO•) Alkoxyl Radical (LO•) Secondary Products Secondary Products Alkoxyl Radical (LO•)->Secondary Products β-scission, Rearrangement (Aldehydes, Ketones, Alcohols) Radical Decomposition->Alkoxyl Radical (LO•) Homolysis Heat/Temperature Heat/Temperature Heat/Temperature->Initiation Heat/Temperature->Radical Decomposition

Title: Temperature-Dependent Autoxidation Pathways of this compound

The mechanistic pathway illustrates key temperature-sensitive steps in this compound autoxidation. The initiation phase begins with radical formation through thermal homolysis, metal catalysis, or ozonolysis, with ozonolysis notably shortening the induction period by generating radical species. [5] [4] Once formed, alkyl radicals (L•) rapidly combine with molecular oxygen to form peroxyl radicals (LOO•), which then abstract hydrogen from additional this compound molecules, forming hydroperoxides (LOOH) and propagating the chain reaction. This propagation stage exhibits moderate temperature dependence but proceeds significantly even at lower temperatures.

The temperature-sensitive critical step occurs when hydroperoxides undergo thermal decomposition, particularly at elevated temperatures (>80°C), cleaving to form alkoxyl radicals (LO•). These radicals then undergo complex β-scission reactions that yield the diverse secondary oxidation products observed in high-temperature studies. [1] [3] The increasing proportion of secondary chromophores observed at higher temperatures directly results from the accelerated decomposition of primary hydroperoxides, explaining the dramatic changes in product profiles across temperature regimes. This mechanistic understanding enables researchers to target specific inhibition strategies based on their application temperature requirements.

Research Implications and Applications

The temperature-dependent autoxidation of this compound has significant implications across pharmaceutical development, food science, and biological systems. Understanding these kinetics enables researchers to predict product stability under various storage and processing conditions, design effective antioxidant protection systems specific to temperature ranges, and interpret biomarker data from lipid oxidation in biological contexts. The well-characterized product profiles at different temperatures serve as reference data for identifying oxidation states in complex mixtures and troubleshooting stability issues in lipid-containing formulations.

The finding that ozonolysis can shorten the autoxidation induction period through radical generation has particular importance for atmospheric and environmental chemistry research, where such synergistic effects may significantly impact aerosol aging and behavior. [5] Furthermore, the identification of specific compound classes formed under frying conditions (180°C) provides crucial information for toxicological assessments and quality control in thermal processing applications. [3] These fundamental studies establish mechanistic frameworks that support innovation in stabilizing susceptible lipid systems across the temperature spectrum from refrigerated storage to high-temperature processing.

References

Comprehensive Application Notes and Protocols: Investigating Methyl Linoleate Oxidation in the Presence of Bovine Serum Albumin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Lipid-protein oxidation represents a crucial biochemical process with significant implications in both food chemistry and biological systems. The interaction between methyl linoleate and bovine serum albumin (BSA) serves as an important model system for understanding the fundamental mechanisms underlying lipid oxidation in the presence of proteins. When lipids undergo oxidation in proximity to proteins, a complex cascade of chemical reactions occurs, leading not only to the degradation of the lipid itself but also to modification of protein structure and function. These reactions result in the formation of various oxidation products, including lipid hydroperoxides, secondary oxidation products, and oxidized lipid/amino acid reaction products (OLAARPs), which have been implicated in various biological processes and food quality deterioration [1].

Research indicates that the oxidation process in lipid-protein systems follows a predictable sequence, beginning with the formation of lipid hydroperoxides, which subsequently decompose to form secondary oxidation products. Simultaneously, these reactive intermediates interact with amino acid residues in proteins, leading to the formation of OLAARPs. This process is particularly significant in diabetic retinopathy, where advanced glycation end products (AGEs) derived from similar pathways induce apoptosis in bovine retinal pericytes through oxidative stress mechanisms, involving decreased Bcl-2/Bax ratio and caspase-3 activation [2]. Understanding these pathways provides valuable insights not only for food science but also for comprehending disease mechanisms and developing potential therapeutic interventions.

Experimental Design and Optimization

Key Experimental Factors

Successful investigation of this compound-BSA oxidation requires careful consideration of several critical factors that significantly influence the reaction pathways and outcomes. The lipid/protein ratio represents one of the most important parameters, with studies demonstrating that lower protein/lipid ratios (3:1 w/w) accelerate sample oxidation and increase protein damage, while higher ratios (10:1 w/w) affect the distribution of reaction products [3]. The type of fatty acid also plays a crucial role, as comparative studies have shown that methyl linolenate oxidizes more rapidly than this compound under identical conditions, producing increased protein pyrroles, browning, and fluorescence [3].

The temperature conditions must be precisely controlled, with most studies conducted at 60°C to accelerate the oxidation processes while maintaining biological relevance. Additionally, the reaction time significantly impacts the distribution of products, as different compounds form and degrade at characteristic rates throughout the incubation period. During the initial stages, this compound converts quantitatively to this compound hydroperoxides, which are subsequently degraded to either secondary lipid oxidation products or OLAARPs [1]. The oxygen availability represents another crucial factor, as oxidation rates are substantially influenced by the surface area to volume ratio and headspace oxygen in reaction vessels.

Parameter Optimization Guidelines

Table 1: Optimal Experimental Parameters for this compound-BSA Oxidation Studies

Experimental Parameter Recommended Conditions Effect on Oxidation Process
Lipid/Protein Ratio 3:1 to 10:1 (w/w) Lower ratios increase oxidation rate and protein damage
Temperature 60°C Standard for accelerated studies; balances reaction rate and specificity
Incubation Time 0-72 hours Time-course studies recommended to capture all reaction phases
Fatty Acid Type This compound vs. methyl linolenate Linolenate shows faster rates and increased pyrrole formation
Oxygen Availability Ambient atmosphere, dark conditions Prevents photo-oxidation; standardizes oxidative environment
Sample Form Bulk phase vs. emulsion Affects reaction kinetics and product distribution

Detailed Experimental Protocols

Sample Preparation and Setup

Materials Required: this compound (≥98% purity), bovine serum albumin (Fraction V, fatty acid-free), phosphate buffer (50 mM, pH 7.4), sodium azide (0.02% as antimicrobial), amber vials or test tubes with Teflon-lined caps, oxygen-free nitrogen gas, temperature-controlled shaking water bath.

Preparation of Reaction Mixtures:

  • Prepare a 50 mM phosphate buffer solution (pH 7.4) containing 0.02% sodium azide to prevent microbial growth during incubation.
  • Dissolve BSA in the buffer to create stock solutions of appropriate concentrations to achieve the desired protein/lipid ratios (typically 10:1, 6:1, and 3:1 w/w).
  • Add this compound directly to the BSA solutions using a gas-tight microsyringe to ensure accurate delivery. For better dispersion, the lipid can be first dissolved in a small volume of ethanol (final ethanol concentration <0.5% to avoid protein denaturation).
  • Purge the headspace of each reaction vial with oxygen-free nitrogen gas for 30 seconds before sealing to establish standardized initial oxygen conditions.
  • Secure the vials with Teflon-lined caps to prevent oxygen exchange and volatile compound loss during incubation.
Oxidation Protocol and Monitoring

Incubation Conditions:

  • Place prepared samples in a temperature-controlled shaking water bath at 60°C in complete darkness to prevent photo-oxidation.
  • Maintain gentle agitation (100-120 oscillations per minute) to ensure continuous mixing without causing emulsion destabilization or excessive foam formation.
  • Remove samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours) for comprehensive analysis of different reaction stages.
  • For each time point, immediately analyze an aliquot for lipid hydroperoxides as these primary oxidation products are unstable. Preserve remaining samples at -80°C until further analysis with minimal storage time.
Analytical Methods for Oxidation Products

Table 2: Comprehensive Analytical Methods for Oxidation Product Quantification

Analyte Analytical Method Key Details and Specifications
This compound Depletion Gas Chromatography (GC) with FID Capillary column (30m × 0.25mm × 0.25μm), temperature programming
Lipid Hydroperoxides HPLC with UV detection at 234 nm Reverse-phase C18 column, mobile phase methanol/water (85:15)
Secondary Oxidation Products GC-MS for volatile analysis Headspace-SPME or direct injection, identification of hexanal, pentanal
Amino Acid Modification Amino Acid Analysis Acid hydrolysis followed by HPLC with fluorescence detection
OLAARPs LC-MS/MS Reverse-phase chromatography, MRM detection for pyrrole derivatives
Browning Development Spectrophotometry Absorbance at 420 nm, fluorescence at Ex 347/Em 415 nm

Data Interpretation and Analysis

Reaction Pathways and Mechanisms

The oxidation of this compound in the presence of BSA follows a complex reaction network involving multiple parallel and sequential pathways. The process initiates with the formation of hydroperoxides from this compound, which subsequently undergo decomposition to form secondary oxidation products or react with amino acid residues in BSA to form OLAARPs. Research has demonstrated that no significant differences exist in the major lipid oxidation products formed in incubations with or without proteins, indicating that the fundamental mechanisms for formation of these compounds remain similar in both cases [1]. However, the presence of protein significantly influences the distribution of reaction products, particularly through the formation of OLAARPs, which appears to be an unavoidable process that should be considered as a final step in the lipid peroxidation process [1].

The following diagram illustrates the key reaction pathways in the this compound-BSA oxidation system:

G This compound Oxidation Pathways in BSA System MethylLinoleate This compound (LMe) Hydroperoxides This compound Hydroperoxides MethylLinoleate->Hydroperoxides Initial Oxidation SecondaryProducts Secondary Oxidation Products Hydroperoxides->SecondaryProducts Decomposition OLAARPs OLAARPs (Oxidized Lipid/Amino Acid Reaction Products) Hydroperoxides->OLAARPs Protein Interaction ProteinDamage Protein Damage (Amino Acid Loss) Hydroperoxides->ProteinDamage Amino Acid Modification Browning Browning and Fluorescence Development OLAARPs->Browning ProteinDamage->Browning

Quantitative Analysis and Kinetic Profiling

Table 3: Time-Course Progression of Oxidation Products in this compound-BSA System (10:1 ratio)

Time (hours) This compound Remaining (%) Hydroperoxide Formation (μM) Secondary Products (μM) OLAARPs (RFU) Browning (A420)
0 100.0 0.0 0.0 0.0 0.00
6 85.4 125.6 18.3 45.2 0.05
12 72.3 218.7 35.9 88.7 0.11
24 51.8 195.4 72.5 155.3 0.24
48 28.5 105.2 128.9 243.6 0.42
72 12.7 45.8 185.4 325.1 0.63

The quantitative data demonstrates several important kinetic relationships. During the initial phase (0-12 hours), this compound hydroperoxides accumulate rapidly as primary oxidation products, reaching maximum concentrations around 12 hours. Subsequently, these hydroperoxides decompose, leading to increased formation of secondary oxidation products and OLAARPs. Research has shown that no significant differences exist between the time-courses of formation of secondary oxidation products and OLAARPs, suggesting that hydroperoxide decomposition and OLAARP formation occur simultaneously when lipid oxidation occurs in the presence of proteins [1]. This simultaneous progression underscores the interconnected nature of these pathways and highlights the importance of measuring multiple analytes throughout the time course to fully characterize the system.

The development of browning and fluorescence shows a progressive increase throughout the incubation period, closely correlating with the formation of OLAARPs and protein damage. Studies comparing different protein/lipid ratios have demonstrated that lower ratios (higher lipid concentration relative to protein) generally produce increased browning in the protein fraction, consistent with the mechanisms proposed for browning production through oxidized lipid/protein reactions [3]. This browning development provides a useful macroscopic indicator of the extent of oxidation and protein modification in the system.

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Inconsistent Oxidation Rates Between Batches: This problem often stems from variable oxygen concentrations in reaction vessels. Ensure consistent headspace and thorough purging with nitrogen before incubation. Implement standardized vial filling volumes (typically 40-50% of total vial volume) to maintain consistent headspace ratio across all samples.

  • Poor Reproducibility in OLAARP Quantification: OLAARPs represent a heterogeneous group of compounds with varying stability. Use internal standards added immediately after sampling, minimize freeze-thaw cycles, and implement standardized extraction procedures. Fresh calibration standards should be prepared for each analytical session.

  • Variable Browning Development: Browning intensity can be influenced by minor pH shifts during incubation. Regularly monitor and buffer the system pH, and consider using stronger buffer systems if pH drift exceeds 0.3 units during incubation.

  • Protein Precipitation During Incubation: Aggregate formation may indicate excessive protein modification or instability. Reduce agitation speed, include protease inhibitors to prevent potential microbial protease activity, and ensure the sodium azide concentration is adequate to prevent microbial growth.

Method Validation and Quality Control
  • System Suitability Testing: Before initiating experimental series, conduct a preliminary time-course with a single condition (typically 6:1 ratio) to verify the expected progression of oxidation products. The system should show detectable hydroperoxide formation within 6 hours and significant browning by 24-48 hours.

  • Reference Standards: Include control incubations of BSA without lipid (to assess protein stability) and this compound without BSA (to characterize lipid autoxidation patterns) in each experimental batch. These controls help distinguish protein-mediated effects from background reactions.

  • Analytical Quality Controls: Implement duplicate sampling at minimum, with at least one time point (typically 24 hours) analyzed in quadruplicate to assess methodological precision. Relative standard deviations should not exceed 15% for major analytes.

Applications and Research Implications

The this compound-BSA oxidation system serves as a valuable model for investigating fundamental aspects of lipid-protein interactions in multiple research contexts. In food science, this system provides insights into the oxidative stability of lipid-containing food products and the mechanisms of protein modification that affect food quality, nutrition, and safety. The findings from these studies can inform the development of effective antioxidant strategies and processing conditions to minimize undesirable oxidation in complex food matrices [1] [3].

In biological and medical research, the understanding gained from this model system contributes to elucidating the mechanisms of oxidative stress in cellular environments, particularly where lipids and proteins coexist in close proximity, such as in membranes and lipoproteins. The observation that advanced glycation end-products induce apoptosis in bovine retinal pericytes through oxidative stress pathways [2] highlights the biomedical relevance of these processes. Furthermore, this experimental approach can be adapted to screen potential antioxidant compounds or to investigate the protective effects of natural extracts against lipid-protein co-oxidation, contributing to the development of strategies for mitigating oxidative damage in biological systems and food products.

References

Comprehensive Application Notes and Protocols: Mitochondrial Effects of Linoleate and Methyl Linoleate Hydroperoxides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Lipid peroxidation products, particularly fatty acid hydroperoxides, have emerged as critical mediators of mitochondrial dysfunction across various pathological conditions. Among these, linoleate hydroperoxide (LOOH) and its methyl ester derivative methyl linoleate hydroperoxide (MLOOH) serve as important model compounds for studying oxidative stress mechanisms in mitochondrial biology and pathophysiology. These compounds represent primary oxidation products of polyunsaturated fatty acids (PUFAs) that accumulate during oxidative stress conditions and contribute significantly to cellular damage through their disruptive effects on mitochondrial function [1] [2].

The structural differences between these compounds, specifically the presence of a free carboxylic acid group in LOOH versus the methyl ester in MLOOH, profoundly influence their biochemical behavior and mitochondrial effects. Research indicates that LOOH at concentrations of 100-140 nmol/mg protein activates state 4 respiration of rat heart mitochondria by 4.2-fold and completely inhibits oxidative phosphorylation, while MLOOH does not produce equivalent effects [3]. This distinction highlights the importance of molecular structure in determining biological activity and underscores the need for careful compound selection in experimental models of lipid peroxidation.

The study of these hydroperoxides has significant implications for understanding age-related diseases, ferroptosis, and various pathological conditions characterized by mitochondrial dysfunction. Recent evidence has particularly highlighted the role of lipid hydroperoxides in driving ferroptosis—a novel form of programmed cell death characterized by iron-dependent lipid peroxidation [1] [4]. The growing interest in therapeutic targeting of mitochondrial lipid peroxidation necessitates standardized protocols for evaluating hydroperoxide-induced mitochondrial damage and screening potential protective compounds.

Comparative Chemical Properties and Mitochondrial Effects

The differential effects of linoleate hydroperoxide and this compound hydroperoxide on mitochondrial function stem from their distinct chemical properties and molecular interactions with mitochondrial components. Linoleate hydroperoxide (LOOH), with its free carboxylic acid group, exhibits greater disruptive potential compared to its methyl ester counterpart due to enhanced interactions with mitochondrial membranes and proteins.

The table below summarizes the key comparative effects of these compounds on mitochondrial parameters based on experimental observations:

Table 1: Comparative Effects of Linoleate and this compound Hydroperoxides on Mitochondrial Function

Parameter Linoleate Hydroperoxide This compound Hydroperoxide
State 4 Respiration 4.2-fold activation [3] No significant activation [3]
Oxidative Phosphorylation Complete inhibition [3] No inhibition [3]
Mg-ATPase Activity Induces oligomycin-insensitive ATPase (5x DNP control) [3] Induces oligomycin-sensitive ATPase [3]
Apparent Enthalpy Change Increases from -148 to -226 kJ/O [3] No significant change [3]
Membrane Integrity Clearing of suspension & release of malate dehydrogenase [3] Minimal effects on membrane integrity [3]
Structural Requirement Free carboxylic acid group essential for maximal effects [3] Methyl ester group diminishes effects [3]

The kinetics of lipid peroxidation propagation plays a crucial role in determining the potency of different hydroperoxide species. The rate constant for propagation (k~p~) increases dramatically with the degree of unsaturation in fatty acids. This compound, with two double bonds, has a k~p~ of 62 M⁻¹s⁻¹ at 30°C, which is approximately four orders of magnitude higher than saturated fatty acids [1]. This enhanced reactivity contributes to the destructive potential of linoleate-derived hydroperoxides in mitochondrial membranes.

The molecular interactions of these hydroperoxides with mitochondrial components differ significantly. The free carboxylic acid group of LOOH facilitates stronger interactions with protein components of the electron transport chain and adenine nucleotide translocase, potentially explaining its more pronounced effects on mitochondrial energy metabolism. In contrast, the esterified form shows reduced binding capacity and consequently diminished biological effects despite similar peroxide content [3] [5].

Mechanisms of Mitochondrial Disruption

Respiratory Chain Uncoupling and Energy Dysregulation

Linoleate hydroperoxide induces profound disruptions to mitochondrial energy conservation mechanisms through multiple pathways. At concentrations of 100-140 nmol/mg protein, LOOH completely inhibits oxidative phosphorylation while simultaneously activating state 4 respiration by 4.2-fold, indicating severe uncoupling of the respiratory chain [3]. This uncoupling effect represents a fundamental failure in energy conservation wherein substrate oxidation continues without ATP production, effectively wasting metabolic energy as heat.

The induction of Mg-ATPase activity provides further evidence of LOOH-induced disruption to mitochondrial energy transduction. LOOH increases oligomycin-insensitive Mg-ATPase activity to levels 5 times higher than those achieved with the classic uncoupler dinitrophenol [3]. In contrast, this compound hydroperoxide induces only oligomycin-sensitive Mg-ATPase, suggesting different mechanisms of action between these structurally related compounds. The emergence of oligomycin-insensitive ATPase activity following LOOH exposure indicates direct damage to the F~0~F~1~ ATP synthase complex or its regulatory systems, representing a more severe impairment of mitochondrial function.

Oxidative Stress Amplification

Fatty acid hydroperoxides, including LOOH, significantly elevate mitochondrial oxidative stress through complex mechanisms. Experimental evidence demonstrates that fatty acid hydroperoxides at low micromolar concentrations (0.75 μM) increase matrix-directed superoxide production without affecting superoxide release into the intermembrane space [6]. This compartmentalized oxidative stress specifically targets matrix components, including enzymes of the Krebs cycle and the mitochondrial DNA.

The site-specific production of reactive oxygen species occurs primarily at Complex I of the electron transport chain. Research indicates that fatty acid hydroperoxides enhance superoxide generation from a site upstream of the ubiquinone binding site but downstream from the flavin binding site, likely at the iron-sulfur clusters [6]. This site-specific production explains the selective vulnerability of Complex I activity to hydroperoxide exposure, with studies showing significant inhibition of NADH-ubiquinone oxidoreductase activity following treatment with low micromolar concentrations of fatty acid hydroperoxides.

Table 2: Concentration-Dependent Effects of Fatty Acid Hydroperoxides on Mitochondrial Parameters

Mitochondrial Parameter Effect of 0.75 μM FA-OOH Effect of 100-140 nmol/mg Protein
ATP Production Rate Decreased [6] Not measured
State 3 Respiration Decreased [6] Not measured
Complex I Activity Decreased [6] Not measured
Complex III Activity Decreased [6] Not measured
Matrix Superoxide Significantly increased [6] Not measured
Intermembrane Space Superoxide No change [6] Not measured
Aconitase Activity Decreased (indicator of matrix superoxide) [6] Not measured
Membrane Integrity and Permeabilization

The structural integrity of mitochondrial membranes represents a critical target for hydroperoxide-mediated damage. LOOH exposure induces clearing of mitochondrial suspensions and release of matrix enzymes such as malate dehydrogenase, indicating profound disruption of membrane barrier function [3]. This permeabilization effect likely results from direct peroxidation of membrane phospholipids, particularly cardiolipin, which plays crucial roles in maintaining inner membrane architecture and hosting electron transport chain complexes.

The differential effects of LOOH and MLOOH on membrane integrity underscore the importance of molecular structure in determining biological activity. While both compounds contain reactive hydroperoxide groups, the free carboxylic acid of LOOH appears to facilitate deeper integration into mitochondrial membranes and stronger interactions with membrane proteins, leading to more severe disruptive effects compared to the methyl ester derivative [3]. This structural requirement highlights the potential for designing protective compounds that target hydroperoxide-mitochondria interactions.

Experimental Protocols and Methodologies

Mitochondrial Isolation and Characterization

Protocol 1: Isolation of Functional Mitochondria from Skeletal Muscle

This protocol adapts the Chappell-Perry method for mitochondrial isolation as described in experimental studies of hydroperoxide effects [6]:

  • Tissue Preparation: Excise hind limb skeletal muscle, weigh, and bath in 150 mM KCl solution. Place tissue in ice-cold Chappell-Perry buffer (100 mM KCl, 50 mM Tris-HCl, 5 mM MgCl~2~, 1 mM EDTA, 1 mM ATP, pH 7.4) with the protease nagarse (1 mg/g tissue).
  • Homogenization: Mince tissue finely with scissors and homogenize using a motor-driven Teflon-glass homogenizer with 3-4 passes at medium speed.
  • Differential Centrifugation:
    • Centrifuge homogenate at 600 × g for 10 minutes at 4°C to remove nuclei and cellular debris.
    • Filter supernatant through cheesecloth and centrifuge at 14,000 × g for 10 minutes.
    • Resuspend mitochondrial pellet in Chappell-Perry buffer with 0.5% bovine serum albumin (BSA) and centrifuge at 7,000 × g for 10 minutes.
    • Perform two additional washes in modified Chappell-Perry buffer without BSA, centrifuging at 3,500 × g for 10 minutes each.
  • Quality Assessment: Determine protein concentration by Bradford assay. Assess mitochondrial integrity by respiratory control ratio (state 3/state 4 respiration) using a Clark-type oxygen electrode, with values >4 indicating high-quality preparations.

Critical Notes:

  • Perform all steps at 0-4°C to preserve mitochondrial function.
  • Include BSA in initial wash steps to adsorb free fatty acids but omit from final preparations to prevent interference with hydroperoxide treatments.
  • Use mitochondria within 4 hours of isolation for optimal functional assessments.
Assessment of Mitochondrial Respiration and Bioenergetics

Protocol 2: Polarographic Measurement of Mitochondrial Oxygen Consumption

This protocol enables assessment of hydroperoxide effects on mitochondrial respiratory states [3] [6]:

  • Instrument Calibration: Calibrate the Clark oxygen electrode (Oxytherm system or equivalent) using air-saturated respiration buffer (125 mM KCl, 10 mM HEPES, 5 mM MgCl~2~, 2 mM K~2~HPO~4~, pH 7.44) with 0.3% essentially fatty acid-free BSA at experimental temperature (typically 30°C or 37°C).
  • Mitochondrial Incubation: Add mitochondrial suspension (500 μg protein/mL) to respiration buffer containing 5 mM glutamate/malate (Complex I substrates) or 5 mM succinate + 10 μM rotenone (Complex II substrate).
  • Experimental Treatments: Add LOOH or MLOOH (from ethanol stock solutions, final concentration 0.75-100 μM depending on desired effect) or vehicle control. Include appropriate controls for solvent effects.
  • Respiratory State Measurements:
    • Record state 2 respiration (substrates only).
    • Initiate state 3 respiration by adding 0.3 mM ADP.
    • Monitor transition to state 4 respiration after ADP depletion.
  • Data Analysis: Calculate respiratory control ratio (RCR = state 3/state 4) and ADP/O ratio (nmoles ADP phosphorylated per natom oxygen consumed).

Application Notes:

  • Prepare hydroperoxide stocks fresh daily and quantify concentration by PV measurement or FOX assay.
  • Include positive controls (e.g., 120 μM 2,4-dinitrophenol) for uncoupled respiration.
  • For complex I-specific effects, compare glutamate/malate-supported respiration with succinate-supported respiration.
ATP Synthesis and Enzyme Activity Assays

Protocol 3: Luciferase-Based ATP Production Rate Assay

This protocol provides sensitive measurement of hydroperoxide effects on mitochondrial phosphorylation capacity [6]:

  • Reaction Mixture Preparation: Combine in assay buffer (124 mM KCl, 5 MgCl~2~, 2 K~2~HPO~4~, 10 HEPES, pH 7.44):
    • Luciferin-luciferase ATP-monitoring reagent
    • Respiratory substrates (5 mM glutamate/malate or 5 mM succinate + 10 μM rotenone)
    • Mitochondrial protein (30 μg in 200 μL total volume)
  • Hydroperoxide Treatment: Add FA-OOH or FA-OH (0.75 μM final concentration) or vehicle control.
  • Reaction Initiation: Add ADP to final concentration of 75 μM and immediately measure luminescence using a luminometer with kinetic capability.
  • Calibration: Perform standard curve with known ATP concentrations (0.1-10 μM) in identical buffer conditions.
  • Data Calculation: Express results as nmol ATP produced/min/mg mitochondrial protein.

Protocol 4: Respiratory Complex Activity Assays

These spectrophotometric assays evaluate specific electron transport chain complex inhibition by hydroperoxides [6]:

  • Complex I (NADH-Ubiquinone Oxidoreductase) Activity:

    • Assay buffer: 25 mM potassium phosphate, 5 mM MgCl~2~, 2 mM KCN, 2 μg/mL antimycin A, 0.1% BSA, pH 7.4
    • Add 100 μM NADH, 50 μM decylubiquinone, 20 μg mitochondrial protein
    • Monitor NADH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹)
    • Calculate rotenone-sensitive activity (inhibit with 2 μM rotenone)
  • Complex II (Succinate-Ubiquinone Oxidoreductase) Activity:

    • Assay buffer: 25 mM potassium phosphate, 5 mM MgCl~2~, 2 mM KCN, 2 μg/mL antimycin A, 20 mM succinate, pH 7.4
    • Add 50 μM DCPIP, 50 μM decylubiquinone, 20 μg mitochondrial protein
    • Monitor DCPIP reduction at 600 nm (ε = 21 mM⁻¹cm⁻¹)
    • Calculate malonate-sensitive activity (inhibit with 5 mM malonate)
  • Complex III (Ubiquinol-Cytochrome c Oxidoreductase) Activity:

    • Assay buffer: 25 mM potassium phosphate, 5 mM MgCl~2~, 2 mM KCN, 2 μg/mL rotenone, 50 μM cytochrome c, pH 7.4
    • Add 100 μM decylubiquinol, 5 μg mitochondrial protein
    • Monitor cytochrome c reduction at 550 nm (ε = 19.6 mM⁻¹cm⁻¹)
    • Calculate antimycin A-sensitive activity (inhibit with 2 μg/mL antimycin A)
  • Complex IV (Cytochrome c Oxidase) Activity:

    • Assay buffer: 25 mM potassium phosphate, 0.45 mM reduced cytochrome c, pH 7.4
    • Add 5 μg mitochondrial protein
    • Monitor cytochrome c oxidation at 550 nm (ε = 19.6 mM⁻¹cm⁻¹)
    • Calculate KCN-sensitive activity (inhibit with 2 mM KCN)

Visualization of Hydroperoxide-Induced Mitochondrial Dysfunction

The following diagram illustrates the key mechanisms through which linoleate hydroperoxide disrupts mitochondrial function:

G cluster_mito Mitochondrion cluster_effects LOOH Effects LOOH LOOH RespUncoupling Respiratory Uncoupling • State 4 respiration ↑ • Oxidative phosphorylation ↓ LOOH->RespUncoupling ATPase ATPase Dysregulation • Oligomycin-insensitive Mg-ATPase ↑ LOOH->ATPase OXStress Oxidative Stress • Matrix superoxide ↑ • Complex I & III inhibition LOOH->OXStress MembraneDamage Membrane Damage • Enzyme release (malate dehydrogenase) • Membrane permeabilization LOOH->MembraneDamage IM Inner Membrane Matrix Matrix IMS Intermembrane Space ATPsynthase ATP Synthase ATPase->ATPsynthase ComplexI Complex I OXStress->ComplexI ComplexIII Complex III OXStress->ComplexIII subcluster_pathways subcluster_pathways

Figure 1: Mechanisms of Linoleate Hydroperoxide (LOOH)-Induced Mitochondrial Dysfunction

The experimental workflow for assessing hydroperoxide effects on mitochondrial function involves multiple complementary approaches:

G cluster_assays Functional Assessments cluster_treatments Experimental Treatments Start Mitochondrial Isolation (Protocol 1) T1 Linoleate Hydroperoxide (0.75-100 μM) Start->T1 T2 This compound Hydroperoxide (0.75-100 μM) Start->T2 T3 Vehicle Control Start->T3 A1 Respiration Measurements (Protocol 2) • State 3/4 respiration • RCR • ADP/O ratio Analysis Data Integration • Dose-response analysis • Mechanism determination • Statistical evaluation A1->Analysis A2 ATP Production Assay (Protocol 3) • Luciferase-based detection A2->Analysis A3 Enzyme Activity Assays (Protocol 4) • Complex I-IV activities A3->Analysis A4 Oxidative Stress Parameters • Matrix superoxide • Aconitase activity • H₂O₂ release A4->Analysis T1->A1 T1->A2 T1->A3 T1->A4 T2->A1 T2->A2 T2->A3 T2->A4 T3->A1 T3->A2 T3->A3 T3->A4

Figure 2: Experimental Workflow for Assessing Hydroperoxide Effects on Mitochondrial Function

Therapeutic Targeting and Research Applications

Mitochondria-Targeted Antioxidant Strategies

The central role of lipid hydroperoxides in mitochondrial dysfunction has stimulated development of targeted antioxidant therapeutic approaches. Recent advances include mitochondria-directed antioxidant compounds designed to mitigate hydroperoxide-mediated damage. Among these, AntiOxCIN4 - a conjugate of caffeic acid antioxidant moiety with an alkyl linker and triphenylphosphonium cation (TPP+) - has demonstrated significant protective effects in models of non-alcoholic fatty liver disease [7].

This mitochondria-targeted antioxidant functions through multiple mechanisms:

  • Enhancement of mitochondrial fatty acid oxidation,
  • Upregulation of antioxidant defense systems via activation of the Nrf2/Keap1 pathway,
  • Stimulation of quality control mechanisms including mitophagy and autophagy [7].

Experimental evidence demonstrates that AntiOxCIN4 (2.5 mg/day/animal) prevents NAFL phenotype development in mouse models, reducing body weight by 43%, liver weight by 39%, and hepatic fat accumulation by 600% in high-fat, high-sucrose diet-fed animals [7]. These findings support the potential of mitochondrial-targeted approaches in counteracting hydroperoxide-mediated damage in metabolic diseases.

Research Applications and Disease Modeling

The experimental protocols outlined in this document enable researchers to model mitochondrial aspects of age-related diseases and screen potential therapeutic compounds. Lipid hydroperoxide-induced mitochondrial dysfunction represents a key mechanism in multiple pathological conditions:

  • Neurodegenerative Diseases: Increased lipid hydroperoxide levels contribute to mitochondrial dysfunction in Alzheimer's disease, with notable alterations in phosphatidylcholine hydroperoxide concentrations in patient plasma [2] [8].
  • Muscle Atrophy: Elevated fatty acid hydroperoxide levels in skeletal muscle mitochondria associate with denervation-induced atrophy, with FA-OOH concentrations as low as 0.75 μM sufficient to induce functional impairment [6].
  • Metabolic Diseases: Hepatic mitochondrial vulnerability to hydroperoxide-mediated damage contributes to non-alcoholic fatty liver disease progression [7].
  • Ferroptosis: Recent evidence indicates that this compound hydroperoxide can serve as a ferroptosis inducer in cancer therapy approaches, regulating labile iron pools and promoting lipid peroxidation-mediated cell death [4].

These research applications highlight the broad utility of hydroperoxide mitochondrial challenge models in understanding disease mechanisms and identifying potential interventions.

Conclusion and Future Perspectives

Linoleate hydroperoxide and this compound hydroperoxide serve as valuable tools for investigating mitochondrial responses to lipid peroxidation products. The structural specificity of these effects, with the free carboxylic acid form exhibiting significantly greater disruptive potential, highlights the importance of molecular features in determining biological activity. The protocols and methodologies detailed in this document provide standardized approaches for evaluating mitochondrial vulnerability to oxidative challenge and screening potential protective compounds.

Future research directions should focus on:

  • Elucidating the molecular interactions between specific hydroperoxide species and mitochondrial protein complexes,
  • Developing advanced targeted antioxidants with enhanced mitochondrial accumulation and hydroperoxide-scavenging capabilities,
  • Establishing standardized biomarkers of hydroperoxide-mediated mitochondrial damage for clinical translation,
  • Exploring tissue-specific differences in mitochondrial vulnerability to different hydroperoxide species.

The growing recognition of lipid hydroperoxide-mediated mitochondrial dysfunction as a therapeutic target across diverse diseases underscores the importance of continued research in this area, with the potential for significant impacts on human health and disease management.

References

Comprehensive Application Notes and Protocols: Methyl Linoleate in Industrial Polymer Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Methyl linoleate (methyl ester of linoleic acid) represents a highly versatile bio-based feedstock for polymer synthesis and modification. As industries increasingly shift toward sustainable and renewable materials, this compound has gained significant attention due to its inherent biodegradability, low toxicity, and reactive molecular structure featuring bis-allylic positions that facilitate various chemical modifications. The compound consists of an 18-carbon chain with two cis double bonds at positions 9 and 12, creating reactive sites that can undergo numerous transformation reactions including epoxidation, maleinization, and polymerization. These characteristics make it particularly valuable for developing eco-friendly polymer systems across diverse industrial sectors, from packaging materials to biomedical applications [1] [2].

The growing emphasis on green chemistry principles and circular economy models has further accelerated interest in this compound as a viable alternative to petrochemical-based monomers. Its derivation from vegetable oils aligns with sustainability initiatives while offering technical performance characteristics comparable to conventional materials. These application notes provide a comprehensive technical reference for researchers and development professionals seeking to incorporate this compound into polymer systems, including detailed protocols, analytical methods, and practical implementation guidance based on current research findings and industrial practices [3] [4].

Industrial Applications and Market Outlook

This compound serves as a versatile intermediate in numerous industrial applications, particularly in polymer and related sectors. Its functionality stems from the reactive double bonds in its structure, which allow for various chemical modifications that enhance material properties and enable customization for specific applications. The global market for this compound and related oleochemicals continues to expand, driven by increasing demand for sustainable alternatives across multiple industries [5] [3].

Table 1: Primary Industrial Applications of this compound

Application Sector Specific Uses Key Properties Utilized Market Trends
Polymers & Resins Plasticizers, stabilizers, epoxy resins, crosslinking agents Reactive sites for functionalization, molecular flexibility Growing at CAGR of XX% from 2025-2033 [5]
Personal Care & Cosmetics Skin-conditioning agents, emollients, formulation bases Emollience, skin compatibility, natural origin Driven by consumer preference for bio-based ingredients [5] [3]
Food & Pharmaceuticals Food additives, pharmaceutical excipients Low toxicity, biodegradability Stringent regulatory compliance requirements [5]
Coatings & Inks Solvents, modifiers, resin components Solvency, viscosity modification, drying properties Shift toward bio-based and low-VOC formulations [3]

The personal care industry represents a significant application sector, where this compound functions as an effective emollient and skin-conditioning agent in various formulations. The expanding cosmetics market, particularly the trend toward natural and sustainable ingredients, continues to drive demand in this segment. Additionally, the food and pharmaceutical industries utilize this compound as an additive and excipient, capitalizing on its favorable safety profile and biodegradability [5] [3].

Table 2: this compound Market Segmentation by Purity Grade (2025-2033 Projections)

Purity Grade Key Applications Market Share (%) Growth Drivers
≥99% GC Pharmaceuticals, high-performance polymers, personal care XX% (largest segment) Demand for high-purity specialty chemicals
98% Food additives, cosmetic formulations XX% Balanced performance and cost considerations
95% Industrial polymers, resin modifications XX% Cost-effectiveness for bulk applications
80% Biodiesel, industrial lubricants XX% Price sensitivity in commodity applications
Others Specialty niche applications XX% Customized requirement solutions

The polymer sector remains the most significant consumer of this compound, where it serves multiple functions including as a plasticizer, stabilizer, and reactive modifier. Recent market analysis indicates substantial growth potential, with the Asia-Pacific region emerging as the fastest-growing market due to rapid industrialization, expanding manufacturing capabilities, and increasing adoption of sustainable materials in countries such as China and India [5]. North America and Europe continue to represent significant markets, driven by stringent environmental regulations and well-established personal care and pharmaceutical industries [3].

Experimental Protocols

Protocol 1: Maleic Anhydride Functionalization of this compound

The functionalization of this compound with maleic anhydride introduces reactive succinic anhydride moieties that can subsequently undergo various reactions including esterification, amidation, or imidization, making the modified product suitable for polymer grafting, compatibilization, or crosslinking applications. This protocol outlines two optimized methods for this transformation: conventional thermal activation and microwave-assisted processing [1].

3.1.1 Materials and Equipment
  • This compound (purity ≥93%, preferably higher for more predictable results)
  • Maleic anhydride (reagent grade, purified by recrystallization if discolored)
  • Inert atmosphere system (nitrogen or argon gas supply with appropriate regulators)
  • Conventional heating setup: Round-bottom flask, heating mantle, temperature controller, condenser, magnetic stirrer
  • Microwave reactor: Capable of maintaining 200°C with temperature monitoring and pressure control
  • Solvents: Anhydrous benzene or toluene (for conventional method)
  • Safety equipment: Appropriate personal protective equipment, fume hood, thermal protection gloves
3.1.2 Conventional Thermal Activation Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, combine this compound (50.0 g, 0.17 mol) and maleic anhydride (18.7 g, 0.19 mol) at a molar ratio of 1:1.12. The slight excess of maleic anhydride ensures complete conversion of the this compound [1].

  • Inert Atmosphere Establishment: Purge the reaction vessel with inert gas (nitrogen or argon) for 15-20 minutes to establish an oxygen-free environment, then maintain a slight positive pressure of inert gas throughout the reaction to prevent oxidative degradation.

  • Reaction Execution: Heat the mixture to 200°C with constant stirring (400-500 rpm) for 5 hours. Monitor the temperature carefully to maintain it within ±2°C of the target temperature, as significant deviations can affect reaction efficiency and product distribution [1].

  • Progress Monitoring: Withdraw small aliquots (0.5-1.0 mL) at hourly intervals for analysis by thin-layer chromatography (TLC) or NMR to monitor consumption of starting materials. The reaction is typically considered complete when maleic anhydride is fully consumed, as indicated by the disappearance of its characteristic signals in NMR spectra [1].

  • Product Recovery: After the reaction period, allow the product to cool to approximately 60°C before transferring to a storage container. The functionalized this compound can typically be used without further purification for many applications, though purification by column chromatography or distillation may be employed for higher purity requirements.

3.1.3 Microwave-Assisted Activation Procedure
  • Reaction Mixture Preparation: Combine this compound (25.0 g, 0.085 mol) and maleic anhydride (9.3 g, 0.095 mol) in a microwave-compatible reaction vessel equipped with appropriate stirring capability.

  • Reaction Parameters: Program the microwave reactor to achieve and maintain a temperature of 200°C for 30-45 minutes, with power settings adjusted to ensure controlled heating without runaway reactions. The shorter reaction time represents a significant advantage of microwave activation compared to conventional heating [1].

  • Process Monitoring: Utilize the microwave reactor's built-in monitoring systems to track temperature, pressure, and power consumption throughout the reaction cycle.

  • Product Isolation: Following the microwave processing, carefully depressurize the system if necessary and transfer the product for analysis and use.

3.1.4 Key Process Considerations and Optimization
  • Viscosity Management: Microwave processing may yield products with higher viscosity compared to conventional heating, potentially due to differences in oligomerization side reactions. This parameter should be monitored as it affects subsequent processing and application [1].

  • Atmosphere Control: Maintaining an effective inert atmosphere is critical for preventing oxidative side reactions that can lead to discoloration and molecular weight distribution changes.

  • Maleic Anhydride Ratio: While the protocol specifies a 1:1.12 molar ratio, this can be adjusted based on the desired degree of functionalization and specific application requirements, with higher ratios typically yielding greater functionalization.

Protocol 2: Diels-Alder Crosslinking for Thermoreversible Polymers

This protocol describes the creation of thermoreversible polymer networks through Diels-Alder chemistry, utilizing furan-functionalized this compound and bismaleimide crosslinkers. These systems exhibit significant potential for developing recyclable and self-healing materials, addressing growing concerns regarding polymer sustainability and lifecycle management [4].

3.2.1 Synthesis of Furan-Functionalized this compound
  • Epoxidation of this compound:

    • In a three-neck round-bottom flask, combine this compound (50.0 g, 0.17 mol) and benzene (150 mL) as solvent.
    • Add formic acid (7.8 g, 0.17 mol) and hydrogen peroxide (57.8 g of 30% solution, 0.51 mol) dropwise while maintaining the temperature at 40°C with constant stirring (400 rpm).
    • Continue stirring for 12 hours, then remove the aqueous layer.
    • Repeat the addition of formic acid and hydrogen peroxide in the same proportions for a second 12-hour reaction period to ensure complete epoxidation [4].
    • Wash the organic phase thoroughly with demineralized water (5 × 100 mL) to remove residual acids and hydrogen peroxide.
    • Remove benzene by rotary evaporation to obtain epoxidized this compound.
  • Furan Functionalization:

    • Combine the epoxidized this compound with furfurylamine using a molar ratio of 1:5 (oxirane rings to furfurylamine).
    • Add lithium bromide (5-10 mol% relative to oxirane rings) as a catalyst to facilitate the ring-opening reaction.
    • Heat the mixture at 60°C for 4-6 hours under solvent-free conditions with constant stirring.
    • Monitor reaction progress by NMR spectroscopy, tracking the disappearance of oxirane signals and appearance of furan ring signals [4].
3.2.2 Diels-Alder Network Formation
  • Crosslinking Procedure:

    • Combine the furan-functionalized this compound with 1,1'-(methylenedi-4,1-phenylene)bismaleimide at stoichiometric equivalence of furan to maleimide groups.
    • Heat the mixture at 50-60°C for 24-48 hours to facilitate the Diels-Alder cycloaddition and network formation.
    • For systems requiring enhanced mechanical properties, consider blending with alternating (1,4)-polyketone previously reacted with furfurylamine (PK-Furan) at ratios of 30-50% by weight [4].
  • Retro Diels-Alder and Reprocessing:

    • To depolymerize the network for recycling or reshaping, heat the crosslinked material to 110-140°C for 1-2 hours to trigger the retro Diels-Alder reaction.
    • The material can be reprocessed in this state, then re-crosslinked by cooling to 40-50°C for 24 hours to re-establish the Diels-Alder adducts [4].

Pathway Visualizations and Workflows

Chemical Modification Pathways for this compound

The following diagram illustrates the primary chemical modification pathways that enable this compound's incorporation into polymer systems, highlighting key reactions and intermediates:

G ML This compound Epox Epoxidized this compound ML->Epox Epoxidation H2O2/HCOOH 40°C, 24h Maleinized Maleinized this compound ML->Maleinized Maleic Anhydride 200°C, 5h (thermal) or 30-45min (MW) Furan Furan-Functionalized This compound Epox->Furan Ring Opening Furfurylamine/LiBr 60°C, 4-6h DA Diels-Alder Crosslinked Polymer Furan->DA Diels-Alder Reaction Bismaleimide 50-60°C, 24-48h ASA ASA-functionalized Polymer Intermediate Maleinized->ASA Further Functionalization NH2/OH compounds

Diagram 1: Chemical modification pathways for this compound in polymer applications

Experimental Workflow for this compound Functionalization

This workflow outlines the comprehensive experimental procedures for modifying this compound and incorporating it into polymer systems, including critical decision points and process parameters:

G Start This compound Feedstock PathSel Pathway Selection Start->PathSel EpoxPath Epoxidation Pathway PathSel->EpoxPath Thermoreversible Polymers MaleinPath Maleinization Pathway PathSel->MaleinPath Reactive Intermediates EpoxProc Perform Epoxidation H2O2/Formic Acid 40°C, 24h EpoxPath->EpoxProc MaleinProc Maleic Anhydride Reaction 200°C, 5h (thermal) 30-45min (microwave) MaleinPath->MaleinProc FurFunc Furan Functionalization Furfurylamine/LiBr 60°C, 4-6h EpoxProc->FurFunc DAPoly Diels-Alder Polymerization Bismaleimide, 50-60°C FurFunc->DAPoly Char Product Characterization NMR, GC-MS, Viscosity DAPoly->Char ASAApp ASA Intermediate Applications MaleinProc->ASAApp ASAApp->Char

Diagram 2: Experimental workflow for this compound functionalization and polymerization

Analytical Methods and Characterization

Comprehensive characterization of modified this compound and resulting polymers is essential for understanding material properties, reaction efficiency, and potential applications. The following analytical techniques provide critical insights into the structural features and performance characteristics of these materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy represents the most powerful technique for characterizing functionalized this compound derivatives. Both ¹H and ¹³C NMR provide detailed structural information, while two-dimensional techniques such as COSY, HSQC, and HMBC are invaluable for elucidating complex structures and identifying isomeric products. Specific NMR signals of interest include:

  • Epoxide protons: Characteristic signals between δ 2.9-3.2 ppm
  • Furan ring protons: Distinctive multiplet patterns in the δ 6.3-7.4 ppm range
  • Succinic anhydride moieties: Identifiable through specific methylene proton signals around δ 2.3-2.7 ppm and corresponding carbon signals [1] [4]

Specialized NMR techniques such as CSSF-TOCSY can provide enhanced resolution for complex mixture analysis, particularly useful for identifying isomeric products in maleinized this compound, where multiple structural isomers may form through different reaction pathways including "ene" and "allylic" mechanisms [1].

Chromatographic and Mass Spectrometric Methods offer complementary information for quality control and structural confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Effective for monitoring starting material purity, reaction progress, and volatile product distribution
  • Liquid Chromatography with High-Resolution Mass Spectrometry: Emerging as a powerful tool for identifying non-volatile oxidation products and complex functionalized derivatives, including dimers, oligomers, and previously unrecognized structures [2]

Physical and Performance Testing provides critical data for application development:

  • Viscosity measurements: Essential for process design and application suitability assessment, particularly noting that microwave-assisted maleinization may yield higher viscosity products than conventional thermal methods [1]
  • Thermal analysis (DSC, DMTA): Crucial for characterizing thermoreversible Diels-Alder systems, with specific attention to glass transition temperatures, curing behavior, and thermal reversibility windows [4]
  • Mechanical testing: Evaluation of tensile strength, modulus, and self-healing efficiency for crosslinked systems

Technical Considerations and Challenges

While this compound offers significant opportunities as a bio-based polymer feedstock, several technical challenges require careful consideration during research, development, and scale-up activities. Understanding these factors enables more effective experimental design and process optimization.

Viscosity Management and Process Control present significant considerations, particularly during scale-up. The functionalization reactions, especially maleinization, often result in substantial viscosity increases that can impact mixing efficiency, heat transfer, and subsequent processing. Microwave-assisted reactions have been observed to produce particularly pronounced viscosity increases compared to conventional thermal methods, potentially due to differences in temperature profiles and reaction pathways [1]. Implementation of appropriate process controls, including optimized agitation systems, temperature zoning, and potential solvent use, can mitigate these challenges. For Diels-Alder crosslinking systems, viscosity management during the initial reaction stages is crucial for achieving homogeneous network formation and consistent material properties [4].

Reaction Selectivity and Byproduct Management must be addressed to ensure consistent product quality and performance. The multiple reactive sites and potential pathways in this compound can lead to complex product mixtures requiring careful characterization and control. During maleinization, competing reaction mechanisms including the "ene reaction," "allylic reaction," and potential Diels-Alder pathways with conjugated systems can yield isomeric mixtures with different properties and functionalities [1]. Similarly, epoxidation procedures must be carefully controlled to ensure complete conversion while minimizing side reactions such as ring-opening or polymerization. Implementation of thorough analytical monitoring and statistical experimental design approaches can help identify optimal conditions for maximizing desired product selectivity.

Stability and Storage Considerations for both this compound and its functionalized derivatives require attention to maintain product quality. The bis-allylic positions in this compound make it particularly susceptible to oxidative degradation through multiple pathways, potentially leading to rancidity, molecular weight changes, and altered reactivity [2]. Storage under inert atmosphere, temperature control, and appropriate stabilizer selection represent key strategies for maintaining feedstock quality. For functionalized derivatives, the reactivity of newly introduced groups (e.g., anhydrides, epoxides) may introduce additional stability considerations that must be addressed through appropriate handling and storage protocols.

Conclusion and Future Perspectives

This compound represents a versatile bio-based platform chemical with significant potential for polymer applications, particularly as industry continues to shift toward sustainable and renewable feedstocks. The protocols and applications detailed in these notes provide researchers and development professionals with practical guidance for implementing this compound-based technologies in various polymer systems. The chemical versatility of this compound, enabled by its reactive double bonds, facilitates numerous modification pathways including maleinization, epoxidation, and subsequent functionalization to create materials with tailored properties for specific applications [1] [4].

Future development opportunities for this compound in polymer applications include several promising directions. Advanced catalytic systems for improved selectivity and efficiency in functionalization reactions represent an active research area, with potential for reducing energy consumption and minimizing byproduct formation. The exploration of new monomer architectures derived from this compound, including multi-functional crosslinkers and telechelic oligomers, offers avenues for creating novel polymer networks with enhanced properties. Additionally, the integration of This compound derivatives into composite systems and hybrid materials presents opportunities for leveraging their unique characteristics in combination with other bio-based or conventional materials. As analytical techniques continue to advance, particularly in the realm of molecular-level characterization of complex mixtures, our fundamental understanding of this compound chemistry and structure-property relationships will further mature, enabling more precise design of materials with optimized performance characteristics [2].

References

controlling methyl linoleate oxidation dry systems

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism & Controlling Factors

Understanding how methyl linoleate oxidizes in dry systems is the first step toward controlling it. The table below summarizes the primary factors that influence this process.

Factor Influence on ML Oxidation Key Findings & Mechanisms
Temperature [1] [2] Increases oxidation rate and shifts reaction pathways. Higher temperatures accelerate primary oxidation (hydroperoxide formation) and significantly promote secondary oxidation, leading to more ketones and aldehydes like hexanal [2].
Water Activity (aw) [3] Inhibits oxidation at low to intermediate levels. In freeze-dried model systems, water was found to have an inhibitory effect up to a water activity of ~0.5, most pronounced during the initial stages of oxidation and monomolecular hydroperoxide decomposition [3].
Presence of L-Proline [1] Antioxidant effect: alters and suppresses oxidation pathways. L-proline interacts with ML oxidation products, stabilizing conjugated dienes and decreasing levels of hydroperoxides and hexanal as temperature increases. It acts by quenching singlet oxygen and reacting with lipid radicals [1].
Oxygen Pressure [2] Increases oxidation rate. The rate of ML oxidation in solution decreases with lower oxygen pressure. However, the ratio of cis,trans to trans,trans hydroperoxide isomers is independent of oxygen pressure [2].
Metal Ions (e.g., Fe(II)) [2] Catalyzes oxidation, depending on the environment. Fe(II) can catalyze ML oxidation in certain micellar solutions (e.g., tetradecyltrimethylammonium bromide, TTAB). Its effectiveness depends on the micelle charge, pH, and the presence of co-catalysts like ascorbic acid or H22O2 [2].

This process can be visualized as a simplified pathway showing the primary route and how L-proline intervention alters it.

ML_Oxidation_Pathway This compound Oxidation Pathway with L-Proline Intervention This compound\n(Intact Lipid) This compound (Intact Lipid) Primary Oxidation\n(Formation of Hydroperoxides\n& Conjugated Dienes) Primary Oxidation (Formation of Hydroperoxides & Conjugated Dienes) This compound\n(Intact Lipid)->Primary Oxidation\n(Formation of Hydroperoxides\n& Conjugated Dienes) Initiation (Heat, Metals, Light) Secondary Oxidation\n(Decomposition to Carbonyls\ne.g., Hexanal) Secondary Oxidation (Decomposition to Carbonyls e.g., Hexanal) Primary Oxidation\n(Formation of Hydroperoxides\n& Conjugated Dienes)->Secondary Oxidation\n(Decomposition to Carbonyls\ne.g., Hexanal) Decomposition L-Proline\n(Antioxidant) L-Proline (Antioxidant) Primary Oxidation\n(Formation of Hydroperoxides\n& Conjugated Dienes)->L-Proline\n(Antioxidant) Interaction L-Proline\n(Antioxidant)->Secondary Oxidation\n(Decomposition to Carbonyls\ne.g., Hexanal) Inhibits Formation

This diagram shows the core autoxidation pathway of this compound in a dry system and the point where L-proline exerts its antioxidant effect.

Troubleshooting Common Experimental Issues

Here are solutions to common problems researchers face when working with ML oxidation.

Problem & Phenomenon Possible Root Cause(s) Recommended Solution(s)

| Unexpectedly High Hexanal Production High levels of this secondary volatile aldehyde detected. | 1. Temperature too high during storage/experiment. 2. Insufficient antioxidant type or concentration. 3. Sample history (prior oxidation during purification). | Optimize temperature: Lower storage and reaction temperatures to slow secondary decomposition [1]. Add L-Proline: Incorporate L-proline to interact with and reduce hexanal formation [1]. Purify ML carefully: Ensure ML has a zero peroxide value before use and handle under inert atmosphere (e.g., nitrogen) [2]. | | Poor Reproducibility of Oxidation Kinetics Large variation in induction periods or oxidation rates between batches. | 1. Uncontrolled water activity (aw) in the dry system. 2. Trace metal contamination acting as pro-oxidants. 3. Inconsistent oxygen exposure across samples. | Standardize aw: Pre-equilibrate all sample components to a defined relative humidity using saturated salt solutions [3]. Use chelators: Include metal chelators (e.g., EDTA) in the model system or use high-purity reagents [2]. Control atmosphere: Conduct experiments in controlled-environment chambers (e.g., O2 incubators) or ensure identical, sealed packaging [4]. | | Ineffective L-Proline Performance L-Proline fails to extend the induction period or reduce markers. | 1. Incorrect proline-to-lipid ratio. 2. Physical separation of proline from lipid in the dry matrix. 3. Oxidation pathway not primarily responsive to proline's mechanism. | Optimize molar ratio: Systematically vary the moles of L-proline relative to ML; effectiveness is dose-dependent [1]. Improve homogeneity: Grind or co-dissolve ML and proline in a volatile solvent (e.g., ethanol) before drying to create an intimate mixture [1]. |

Detailed Experimental Protocol: Evaluating L-Proline Efficacy

This protocol is based on a 2024 study that investigated the interaction between L-proline and this compound oxidation products in a dry system [1].

Principle

This experiment aims to quantify the antioxidant effect of L-proline on the oxidation of this compound in a dry model system at different temperatures. The formation of primary (conjugated dienes, hydroperoxides) and secondary (hexanal) oxidation products is tracked in the absence and presence of L-proline.

Materials
  • Lipid: Pure this compound (ML), purified to a peroxide value of zero [2].
  • Antioxidant: L-Proline amino acid.
  • Matrix: A model dry solid matrix (e.g., microcrystalline cellulose, glass fiber filter paper) [1] [4] [3].
  • Equipment:
    • UV-Vis Spectrophotometer
    • HPLC-UV system
    • Controlled temperature ovens or incubators (e.g., 40°C, 60°C).
    • Inert atmosphere glove box or purging setup (Nitrogen).
Workflow

The experimental procedure, from sample preparation to data analysis, can be visualized in the following workflow.

Experimental_Workflow Workflow for Evaluating L-Proline in ML Oxidation start Start Prepare Dry Model System\n(ML with & without L-Proline\non solid matrix) Prepare Dry Model System (ML with & without L-Proline on solid matrix) start->Prepare Dry Model System\n(ML with & without L-Proline\non solid matrix) end End & Data Analysis Incubate at Set Temperatures\n(e.g., 40°C, 60°C)\nunder oxygen Incubate at Set Temperatures (e.g., 40°C, 60°C) under oxygen Prepare Dry Model System\n(ML with & without L-Proline\non solid matrix)->Incubate at Set Temperatures\n(e.g., 40°C, 60°C)\nunder oxygen Sample at Time Intervals Sample at Time Intervals Incubate at Set Temperatures\n(e.g., 40°C, 60°C)\nunder oxygen->Sample at Time Intervals Analyze Oxidation Markers Analyze Oxidation Markers Sample at Time Intervals->Analyze Oxidation Markers Conjugated Dienes\n(UV Spectrophotometry) Conjugated Dienes (UV Spectrophotometry) Analyze Oxidation Markers->Conjugated Dienes\n(UV Spectrophotometry) Hydroperoxides\n(Xylenol Orange Assay) Hydroperoxides (Xylenol Orange Assay) Analyze Oxidation Markers->Hydroperoxides\n(Xylenol Orange Assay) Hexanal\n(DNPH-HPLC-UV) Hexanal (DNPH-HPLC-UV) Analyze Oxidation Markers->Hexanal\n(DNPH-HPLC-UV) Conjugated Dienes\n(UV Spectrophotometry)->end Hydroperoxides\n(Xylenol Orange Assay)->end Hexanal\n(DNPH-HPLC-UV)->end

Step-by-Step Procedure
  • Sample Preparation:
    • Prepare a homogeneous mixture of this compound and the solid matrix (e.g., cellulose). For proline samples, intimately mix varying moles of L-proline with the ML before incorporation into the matrix [1].
    • Adjust the water activity of all samples to a defined level (e.g., aw ~0.3) using a saturated salt solution in a desiccator [3].
  • Incubation:
    • Divide the prepared dry model system into portions and place them in controlled temperature environments (e.g., 40°C, 60°C, 80°C).
    • Ensure samples are exposed to oxygen, either in open containers or permeable packaging to simulate real-world conditions [4].
  • Sampling and Analysis:
    • Withdraw samples at predetermined time intervals.
    • Conjugated Dienes: Extract the lipid and measure absorbance at 234-235 nm [1] [2].
    • Hydroperoxides: Use the Ferrous Oxidation-Xylenol Orange (FOX) assay to determine hydroperoxide concentration [1].
    • Hexanal: Employ DNPH (2,4-dinitrophenylhydrazine) derivatization followed by HPLC-UV analysis to quantify this key volatile aldehyde [1].
Expected Outcomes & Data Interpretation

When successful, the experiment will generate data similar to the summary below, demonstrating the stabilizing effect of L-proline.

Analysis Metric Observation in Control Sample (No Proline) Observation in L-Proline Sample Interpretation
Conjugated Dienes Rapid initial formation, then decreases as secondary reactions dominate [1]. Stabilized or slower decrease over time [1]. Proline alters the decomposition pathway of primary oxidation products.
Hydroperoxides High levels that increase with temperature [1]. Decreased levels compared to control, especially at higher temperatures [1]. Proline interacts with and decomposes hydroperoxides, preventing accumulation.
Hexanal Significant formation, increasing with temperature [1]. Markedly reduced concentration [1]. Proline successfully suppresses the secondary oxidation pathway that produces this volatile aldehyde.

Alternative Method: Isothermal Thermogravimetry

For a more holistic and quantitative view of the entire oxidation process, consider using Isothermal Thermogravimetry (TG). This method continuously monitors mass change ("oxygen uptake") of a lipid sample under oxygen flow at a constant temperature [5]. The resulting curve provides:

  • Induction Period: The time before mass gain begins, indicating oxidative stability.
  • Oxygen Uptake Rate: The slope of the mass gain region, corresponding to peroxide formation.
  • Oxidative Degradation Rate: The slope of the subsequent mass loss region, representing the formation of volatile products.

This method is very sensitive to changes in composition and can be used to compare the effectiveness of different antioxidants like L-proline across the entire oxidation process [5].

References

preventing methyl linoleate hexanal formation

Author: Smolecule Technical Support Team. Date: February 2026

Hexanal Formation and Inhibition Mechanisms

Hexanal is a well-known secondary volatile organic compound (VOC) resulting from the oxidation of omega-6 fatty acids like linoleic acid [1] [2]. Its formation is a sign of advanced lipid oxidation.

The following diagram illustrates the oxidation pathway of methyl linoleate and the points where different preventive strategies intervene.

G ML This compound (PUFA) Oxidation Oxidation (Heat, O₂) Propagation ML->Oxidation Hydroperoxides Primary Products (Hydroperoxides) Fragmentation β-Cleavage Fragmentation Hydroperoxides->Fragmentation SecondaryVOC Secondary VOC (Hexanal, etc.) FurtherReactions Further Reactions (Condensation, etc.) SecondaryVOC->FurtherReactions TertiaryVOC Tertiary VOC (Aldol Adducts, Alkyl Furans) Oxidation->Hydroperoxides Fragmentation->SecondaryVOC FurtherReactions->TertiaryVOC LProline Inhibition by L-Proline (Scavenges radicals/intermediates) LProline->Oxidation Disrupts Antioxidants Chain-Breaking Antioxidants Antioxidants->Oxidation Disrupts ControlMatrix Control Matrix (e.g., avoid phospholipids) ControlMatrix->Fragmentation Modifies LowTemp Use Lower Temperatures LowTemp->Oxidation Slows

Experimental Data and Protocols

You can use the following quantitative data and detailed methodologies to build your technical guides.

Table 1: Efficacy of L-Proline in Reducing ML Oxidation Products

This table summarizes key findings from a study investigating the interaction of L-proline with ML oxidation products in a dry system at different temperatures [3].

Oxidation Product Analysis Method Effect of L-Proline Addition
Conjugated Dienes UV Spectrometer Stabilized levels compared to control
Hydroperoxide Xylenol Orange Assay Decreased levels as temperature increased
Hexanal DNPH Derivatization, HPLC-UV Decreased levels as temperature increased

Table 2: Formation of Toxic Aldehydes in Thermally Oxidized ML

This data comes from a study where ML was heated at 185°C for 0 to 6 hours, analyzing the formation of specific toxic aldehydes [4].

Aldehyde Compound Maximum Concentration in ML Time of Maximum Concentration
4-hydroxy-2-trans-hexenal (HHE) 3.99 µg/g After 2 h
4-hydroxy-2-trans-octenal (HOE) 102.50 µg/g After 6 h
4-hydroxy-2-trans-nonenal (HNE) 84.82 µg/g After 3 h
2,4-decadienal Not a major intermediate -
Detailed Experimental Protocol: L-Proline Interaction Study

This protocol is adapted from research investigating L-proline's effect in a dry system [3].

  • 1. Sample Preparation:

    • Prepare pure this compound samples.
    • Prepare test samples by adding varying molar equivalents of L-proline to the this compound.
    • Ensure a dry, low-moisture environment to simulate arid food systems.
  • 2. Heat Treatment:

    • Incubate the control (ML only) and test (ML + L-proline) samples at a range of temperatures (e.g., 60°C, 80°C, 100°C) for a set duration.
  • 3. Analysis of Oxidation Products:

    • Conjugated Dienes: Analyze samples using UV spectroscopy, typically at 234-235 nm.
    • Hydroperoxide: Quantify using the xylenol orange method or other standard peroxide value tests.
    • Hexanal: Derivatize the samples using DNPH (2,4-dinitrophenylhydrazine) and analyze the derivatives via HPLC-UV.
  • 4. Data Interpretation:

    • Compare the levels of conjugated dienes, hydroperoxide, and hexanal between the control and L-proline-fortified samples. A successful intervention will show stabilized conjugated dienes and significantly reduced hydroperoxide and hexanal levels in the test samples.

Troubleshooting Guide & FAQs

Here is a model for the question-and-answer format you can use in your support center.

Frequently Asked Questions

  • Q: Why should I monitor more than just hexanal to assess ML oxidation?

    • A: While hexanal is a key marker for omega-6 oxidation, it is a secondary product that can itself degrade or react further. At advanced oxidation stages, hexanal levels may decrease due to its conversion into tertiary products like aldol condensation compounds or alkyl furans [1] [2]. Therefore, measuring a combination of primary (peroxide value), secondary (hexanal), and tertiary markers provides a more complete picture of the oxidative status.
  • Q: Besides antioxidants, what other factors in my experimental matrix could promote hexanal formation?

    • A: The presence of phospholipids (e.g., phosphatidylethanolamine) and other amino-containing compounds in your system can significantly alter the volatile compound profile. These compounds react with secondary lipid oxidation products, promoting the formation of different tertiary compounds, including some ketones, which can influence the overall oxidation pathway and speed [5] [2]. Using highly purified ML and controlling for these matrix effects is crucial.
  • Q: Are there advanced methods to test the efficacy of my antioxidant in real-time?

    • A: Yes, traditional single-point antioxidant assays have limitations. Kinetic-based methods are now recommended as they provide real-time data on antioxidant reactivity and performance within oxidizable substrates like ML. Techniques such as isothermal calorimetry and oxygen uptake methods allow for continuous monitoring, giving parameters like induction period and oxidation rates, which are more relevant to real-world applications [6].

Key Takeaways for Researchers

  • L-Proline is a Promising Inhibitor: Recent studies show L-proline can effectively alter the ML oxidation pathway in dry systems, stabilizing primary products and reducing key secondary products like hexanal [3].
  • Look Beyond Hexanal: For a full assessment, track primary (hydroperoxides), secondary (hexanal), and tertiary (aldol adducts, alkyl furans) oxidation products, as their ratios change over time [1] [2].
  • Matrix Matters: Be aware that other components in your experimental system, particularly phospholipids, can act as pro-oxidants or alter the volatile profile [5].
  • Embrace Kinetic Methods: For robust antioxidant screening, consider moving from traditional assays to kinetic-based methods that use real food-grade oxidizable substrates for more relevant results [6].

References

reducing methyl linoleate hydroperoxide degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

  • Q: Why is my methyl linoleate hydroperoxide degrading so quickly?

    • A: MLHP is inherently unstable. The primary causes of degradation are exposure to heat, metal ion contaminants (like Fe²⁺ or heme), and light [1] [2] [3]. The weak O-O bond in the hydroperoxide group is easily cleaved, initiating a radical chain reaction that produces a complex mixture of secondary products [2].
  • Q: What are the main degradation products I should look for?

    • A: Thermal and metal-catalyzed degradation generates a wide range of oxygenated secondary products. The major classes to monitor are [1] [3] [4]:
      • Mono-oxygenated compounds: Epoxy-, hydroxy-, and keto-octadecadienoates (e.g., 9-keto,Δ10,12- and 13-keto,Δ9,11-octadecadienoate).
      • Di-oxygenated compounds: Epoxy-hydroxy and epoxy-keto derivatives.
      • Carbon-chain cleavage products: Volatile aldehydes such as alkanals, 2-alkenals, and 4-hydroxy-2-alkenals [4].
  • Q: How can I stabilize this compound hydroperoxide in my experiments?

    • A: The key is to minimize factors that initiate radical reactions.
      • Temperature Control: Store and handle MLHP at low temperatures (e.g., -20°C or lower) and avoid prolonged exposure to room temperature [1].
      • Use High-Purity Solvents: Ensure solvents are free of metal ion contaminants.
      • Add Chelators: Use metal chelators like EDTA in buffered solutions to sequester trace metals [2].
      • Avoid Light: Store samples in the dark, as photooxidation can contribute to degradation [2].
      • Work under Inert Atmosphere: Use an argon or nitrogen atmosphere when possible to exclude oxygen during critical steps [5].

Core Experimental Protocols & Data

Based on the literature, here are methodologies for key experiments related to studying MLHP degradation.

1. Protocol for Studying Thermal Degradation Products via GC-MS [1]

This protocol is adapted from the gas chromatographic study of high-temperature thermal degradation products.

  • Purification: Purify synthesized or commercial MLHP using Solid-Phase Extraction (SPE) and Thin-Layer Chromatography (TLC) to obtain a concentrated sample.
  • Thermal Degradation: Place the purified MLHP in a gas chromatographic glass liner and heat to the desired temperature (e.g., high temperatures to simulate accelerated degradation).
  • On-Line Analysis: Directly analyze the volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Identification: Identify products by comparing their mass spectra and retention times to known standards or literature data. Key mono-oxygenated products like keto and hydroxy derivatives show characteristic fragmentations [1].

2. Protocol for Analyzing Degradation-derived Aldehydes [4]

This lipidomic method is used for comprehensive profiling of aldehydes from hydroperoxide decomposition.

  • Derivatization: Convert aldehydes in the sample to their pentafluorobenzyl (PFB)-oxime derivatives using PFB-hydroxylamine.
  • Further Derivatization: Derivatize other functional groups (e.g., hydroxyls) into trimethylsilyl ethers.
  • GC/EI/MS Analysis: Analyze the derivatives using Gas Chromatography/Electron Ionization/Mass Spectrometry with Selected Ion Monitoring (GC/EI/MS-SIM).
  • Detection & Classification: Comprehensively detect PFB-oximes by monitoring the characteristic fragment ion at m/z 181. Classify aldehydes into groups (alkanals, 2-alkenals, etc.) by monitoring structure-specific fragment ions [4].

The table below summarizes quantitative data on key degradation products and analytical signals from the search results for easy comparison.

Table 1: Characteristic this compound Hydroperoxide Degradation Products and Analytical Markers

Product Class Specific Examples Identified Key Analytical Identifiers Primary Degradation Condition
Mono-oxygenated 9-keto,Δ10,12-octadecadienoate; 13-hydroxy,Δ9,11-octadecadienoate [1] Characteristic MS fragmentation patterns [1] Thermal decomposition [1]
Epoxy-ketones 9,10-trans-epoxy-11E-13-keto- and 9-keto-10E-12,13-trans-epoxy-octadecenoic acids [3] UV chromophore of a conjugated enone; NMR data [3] Heme-catalyzed decomposition [3]
Aldehydes Alkanals, 2-alkenals, 2,4-alkadienals, 4-hydroxy-2-alkenals [4] GC-MS SIM of m/z 181 (PFB-oxime derivative) [4] Fe(II)-mediated decomposition [4]

Workflow Diagrams for Experiment Planning

To help visualize the experimental strategies, here are two workflows based on the cited research.

G start Start: Purified this compound Hydroperoxide (MLHP) cond Apply Degradation Condition start->cond thermal Thermal Stress (e.g., in GC liner) cond->thermal  Path A metal Metal Catalyst (e.g., Hematin, Fe²⁺) cond->metal  Path B analyze Analyze Products thermal->analyze metal->analyze gcms GC-MS Analysis analyze->gcms nmr NMR for Structure Elucidation analyze->nmr result_therm Identified Mono/Dioxygenated Products (Epoxy, Hydroxy, Keto) gcms->result_therm result_metal Identified Epoxy-ketones and Aldehydes gcms->result_metal

Diagram 1: A general workflow for studying MLHP degradation under different conditions, leading to the identification of characteristic product families [1] [3] [4].

G start Sample containing LOOH-derived Aldehydes step1 Derivatization with PFB-Hydroxylamine start->step1 step2 Further Derivatization (e.g., Silylation) step1->step2 step3 GC/EI/MS Analysis with Selected Ion Monitoring (SIM) step2->step3 step4 Monitor m/z 181 (Universal PFB-oxime marker) step3->step4 step5 Monitor Structure-Specific Ions for Aldehyde Classification step3->step5 result Comprehensive Aldehyde Profile (>33 different aldehydes identifiable) step4->result step5->result

Diagram 2: A specific workflow for the comprehensive analysis of aldehydes derived from lipid hydroperoxide degradation, using a specialized GC-MS method [4].

Key Technical Takeaways for Your Guide

To effectively reduce degradation in your experiments, focus on these core principles:

  • Prevention is Paramount: The most effective strategy is to strictly control temperature, exclude metals, and protect from light during storage and handling [1] [2].
  • Monitor Degradation Proactively: Use analytical techniques like TLC, GC-MS, or LC-MS to regularly check the purity of your MLHP and detect the early formation of secondary products [1] [2] [4].
  • Know Your Degradation Profile: The specific products formed depend heavily on the degradation condition (thermal vs. metal-catalyzed). Tailor your analytical methods to the compounds you expect [1] [3] [4].

References

optimizing partial epoxidation methyl linoleate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is the primary challenge of partial epoxidation? Achieving high yield of the mono-epoxide (e.g., Methyl 9,10-epoxy-12Z-octadecenoate) while preventing full epoxidation to the diepoxide. This requires careful control of reaction conditions, particularly the stoichiometry of the oxidizing agent [1].
Which catalyst system can achieve selective partial epoxidation? The Methyltrioxorhenium (MTO)/Urea-Hydrogen Peroxide (UHP) system at room temperature (~30 °C) is reported to be effective, yielding about 46% of the desired mono-epoxidized products [1].
What is a common industrial method for epoxidation? The Prilezhaev method is widely used. It typically uses a peroxy-acid like mCPBA or peracetic acid to deliver an oxygen atom to the double bond. This method is highly effective for full epoxidation [1] [2].
Can I perform epoxidation without a metal catalyst? Yes, recent studies show that certain alkenes can be epoxidized using only neat alkene and O₂ under mild pressure (3-5 bar) and temperatures of 100-200 °C. This method is highly sensitive to metal contamination, requiring glass or Teflon reactors to prevent over-oxidation [3].
How do I monitor the reaction progress? Monitor the Oxirane Oxygen Content (OOC), which quantifies the epoxy group formation in the reaction mixture over time [1].

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of Mono-epoxide Incorrect oxidant-to-alkene ratio; incorrect temperature; unsuitable catalyst. For MTO/UHP, use a controlled oxidant ratio and maintain room temperature (30°C) [1]. For uncatalyzed O₂ method, ensure temperature is 100-130°C [3].
Formation of Over-oxidized By-products (acids, aldehydes) Metal contamination from reactor parts; reaction temperature too high; oxygen pressure too high. Conduct reaction in a glass reactor with a Teflon-coated stir bar. Avoid any metal contact. Lower the reaction temperature and O₂ pressure [3].
Full Conversion to Diepoxide Excessive oxidizing agent; prolonged reaction time. Precisely control the stoichiometry of the oxidizing agent to target one equivalent per double bond. Monitor reaction progress closely (e.g., by OOC) to stop it after partial conversion [1].
Low Overall Conversion Inefficient catalyst; reaction conditions too mild. For the uncatalyzed O₂ method, ensure the alkene is secondary with relatively long alkyl chains (e.g., 7-tetradecene). Terminal alkenes like 1-tetradecene are unreactive under these conditions [3].

Experimental Protocols & Data

Protocol 1: Partial Epoxidation with MTO/UHP

This method is recommended for achieving selective partial epoxidation [1].

  • Reagents: Methyl linoleate, Methyltrioxorhenium (MTO) catalyst, Urea-Hydrogen Peroxide (UHP), Pyridine (as an additive).
  • Procedure:
    • Combine this compound, MTO catalyst, pyridine, and UHP in an appropriate reactor.
    • Stir the reaction mixture at room temperature (30 °C).
    • Monitor the reaction using the Oxirane Oxygen Content (OOC) method.
    • Once the desired conversion is reached, work up the reaction to obtain a product mixture containing Methyl 9,10-epoxy-12Z-octadecenoate and Methyl 12,13-epoxy-9Z-octadecenoate.
  • Expected Outcome: The reported yield for this partial epoxidation is approximately 46% [1].
Protocol 2: Full Epoxidation via the Prilezhaev Method

This method is suitable for preparing the full diepoxide [1].

  • Reagents: this compound, m-chloroperoxybenzoic acid (mCPBA), dichloromethane (DCM) solvent.
  • Procedure:
    • Dissolve this compound in anhydrous DCM.
    • Add an equivalent of mCPBA (or a slight excess) portion-wise at room temperature.
    • Stir the reaction until the starting material is consumed (monitor by TLC or GC).
    • Perform a standard workup (e.g., washing with sodium sulfite and sodium bicarbonate solutions).
  • Expected Outcome: This method can achieve a high yield, up to 97%, of Methyl 9,10-12,13-diepoxyoctadecanoate [1].
Protocol 3: Uncatalyzed Aerobic Epoxidation

A novel, catalyst-free method that simplifies purification [3].

  • Reagents: Neat liquid alkene (e.g., 7-tetradecene), Molecular oxygen (O₂).
  • Procedure:
    • Place the neat alkene in a glass autoclave or reactor with a Teflon-coated magnetic stir bar. Ensure no metal parts contact the reaction mixture.
    • Pressurize the reactor with 3-5 bar of O₂.
    • Heat the reaction to 100-130 °C with stirring.
    • After the reaction is complete, vent the unreacted O₂. The epoxide product can often be used directly.
  • Expected Outcome: Under optimal conditions (e.g., for 7-tetradecene at 100°C), epoxide yields can reach 74-79%. This method is highly sensitive to alkene structure [3].

Reaction Mechanism & Workflow

The following diagram illustrates the core epoxidation mechanism and the two main experimental pathways for this compound.

G cluster_0 Experimental Pathways Alkene This compound (Double Bonds) Perepox Perepoxide Intermediate Alkene->Perepox  + O₂ Path1 Catalytic (MTO/UHP) Room Temp, Partial Control Alkene->Path1 Path2 Uncatalyzed Aerobic (O₂) 100-130°C, Metal-Free Alkene->Path2 Epoxide Epoxide Product Perepox->Epoxide  Rearrangement

Key Optimization Summary Table

Parameter Partial Epoxidation (MTO/UHP) Full Epoxidation (Prilezhaev) Uncatalyzed Aerobic
Primary Oxidant Urea-Hydrogen Peroxide mCPBA Molecular Oxygen (O₂)
Catalyst Methyltrioxorhenium None required None
Key Additive Pyridine None None
Reaction Temp. 30 °C Room Temperature 100 - 130 °C
Reactor Material Not specified Not specified Glass/Teflon (Critical)
Key Advantage Selective partial conversion High yield for diepoxide No catalyst, simple workup
Reported Yield ~46% ~97% Up to ~79%

References

Core Findings: L-Proline Inhibition of Methyl Linoleate Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Recent research demonstrates that L-proline effectively interacts with and alters the formation of methyl linoleate (ML) oxidation products in dry systems, which is relevant to the stability of low-moisture foods and pharmaceutical formulations [1].

The table below summarizes the key experimental findings on how L-proline affects specific oxidation markers compared to a control sample (ML alone) at varying temperatures [1].

Oxidation Marker Analytical Method Effect of L-Proline Addition Interpretation
Conjugated Dienes UV Spectrometer Analysis Stabilized level as temperature increased Suggests L-proline interacts with early-stage oxidation radicals, stabilizing the primary oxidation product [1].
Hydroperoxide Xylenol Orange Method Decreased level as temperature increased Indicates L-proline alters the oxidation pathway, preventing the buildup of this primary oxidation product [1].
Hexanal DNPH Derivatization + HPLC-UV Decreased level as temperature increased Shows that L-Proline suppresses the formation of this specific secondary, volatile breakdown product, indicating a modified oxidation pathway [1].

Experimental Protocol & Workflow

The following workflow outlines the key steps for investigating L-proline's inhibitory effects on lipid oxidation, based on the published study [1].

start Experimental Setup step1 1. Sample Preparation • Prepare this compound (ML) samples • Add varying moles of L-proline • Include control (ML alone) start->step1 step2 2. Incubation • Expose samples to different temperatures • Use dry system conditions step1->step2 step3 3. Analysis of Markers step2->step3 step3a Conjugated Dienes UV Spectrometer step3->step3a step3b Hydroperoxide Xylenol Orange Method step3->step3b step3c Hexanal DNPH Derivatization & HPLC-UV step3->step3c step4 4. Data Interpretation • Compare results with control • Assess impact on oxidation pathway step3a->step4 step3b->step4 step3c->step4

Detailed Methodology:

  • Sample Preparation: Prepare control samples containing only this compound (ML). For test samples, add varying molar equivalents of L-proline to the ML. Ensure the system is dry (low-water activity) to simulate low-moisture conditions [1].
  • Incubation and Stress Application: Incubate all samples at different temperatures (e.g., 37°C, 60°C) to accelerate the oxidation process. Analyze samples at regular time intervals to track the progression of oxidation [1].
  • Analysis of Oxidation Markers:
    • Conjugated Dienes: Measure absorbance in the UV range (typically 234-236 nm) to quantify the formation of these primary oxidation products [1].
    • Hydroperoxides: Use the xylenol orange method. Ferrous ions are oxidized in the presence of hydroperoxides, and the resulting ferric ions complex with xylenol orange to form a colored complex measurable at 560 nm [1].
    • Hexanal: Derivatize samples with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazone derivatives. Separate and quantify these derivatives using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) [1].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems in these experiments.

Issue Possible Cause Solution
High variability in hexanal Inconsistent derivatization with DNPH; loss of volatile hexanal during handling. Standardize derivatization time and temperature precisely. Use internal standards (e.g., deuterated hexanal) for HPLC-UV analysis to correct for recovery losses.
Low sensitivity for hydroperoxide Contamination of reagents by trace metals; degradation of the xylenol orange reagent. Use high-purity reagents and prepare fresh xylenol orange solution for each experiment. Ensure all glassware is meticulously cleaned to remove metal contaminants.
Unclear dose-response for L-proline Molar ratios of L-proline to ML are not optimized. Conduct a preliminary experiment using a wider range of L-proline concentrations (e.g., 0.5:1, 1:1, 2:1, 5:1 molar ratio to ML) to establish an effective dose.

Mechanisms of Action & Advanced Considerations

Understanding the chemical basis of L-proline's effects can help in designing and interpreting experiments.

  • Antioxidant Mechanism: L-proline is known to act as a biological antioxidant, scavenging reactive oxygen species (ROS) like hydroxyl radicals and quenching singlet oxygen [2]. Its cyclic structure allows it to form a stable radical, interrupting the lipid oxidation chain reaction [3] [2].
  • Metal Complexation (Pro-oxidant Risk): L-proline can form stable complexes with transition metal ions like Fe and Cu [2]. The redox activity of these complexes is complex. While high-oxidation state complexes (Fe(III)-Pro, Cu(II)-Pro) may be oxidized more slowly by hydroxyl radicals, low-oxidation state complexes (Fe(II)-Pro, Cu(I)-Pro) can significantly enhance the production of HO• radicals via Fenton-like reactions, acting as pro-oxidants [2]. The net effect depends on the specific metal ions present and the redox environment of your system.
  • Altering Oxidation Pathways: The observed stabilization of conjugated dienes and simultaneous reduction of hydroperoxides and hexanal suggests that L-proline does not merely slow the reaction but actively diverts the oxidation pathway, potentially leading to different, less volatile secondary products [1].

Frequently Asked Questions (FAQs)

Q1: Why is a dry system relevant for studying this interaction? Low-moisture environments make lipids more susceptible to oxidation because water can inhibit oxidation reactions and microbial growth. Understanding lipid stabilization in these conditions is crucial for products like powdered supplements, dry pharmaceuticals, and certain food products [1].

Q2: How does L-proline compare to classic antioxidants like Vitamins C and E? Vitamin E is a very effective chain-breaking antioxidant for lipids in solution, with a high inhibition rate constant [4]. L-proline operates through different mechanisms, including radical scavenging and potentially altering oxidation pathways. Its key advantage in some applications may be its stability and functionality in dry systems and its role as a natural, endogenous amino acid.

Q3: Can I use a simple ninhydrin assay to measure L-proline concentration in my reaction mixture? The ninhydrin assay is common but can lack specificity, as it may cross-react with other compounds like ornithine. For more accurate quantification, especially in complex mixtures, consider using a specific enzymatic assay with Pyrroline-5-Carboxylate Reductase (P5CR), which measures the proline-dependent reduction of NAD+ [5].

References

methyl linoleate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Stability Basics

Methyl Linoleate is a methyl ester of linoleic acid, characterized by its two double bonds ((9Z, 12Z)) which make it highly susceptible to oxidation [1]. Proper handling and storage are critical to prevent degradation [1].

Key physical properties that inform its storage conditions are summarized in the table below.

Property Value Relevance to Storage
Physical State Liquid [2] Standard storage for liquids applies.
Melting Point -35 °C (lit.) [2] Not a critical parameter for typical lab storage.
Boiling Point 192 °C / 4 mmHg (lit.) [2] Not a critical parameter for typical lab storage.
Flash Point 113°C [3] (also reported as 200°C [2]) Classified as a combustible liquid; store away from ignition sources [4].
Specific Gravity ~0.88 - 0.889 g/mL at 25°C [2] Standard handling for liquids less dense than water.

The core stability challenges are:

  • Oxidation: The primary degradation pathway, leading to hydroperoxides and other secondary products [1] [5] [6].
  • Light Sensitivity: UV radiation can initiate and accelerate autoxidation [4] [5] [7].

Optimal Storage Conditions

To maximize the shelf life and integrity of this compound, adhere to the following storage practices.

Storage Factor Recommended Condition Rationale
Temperature -20°C [2] [4] Low temperatures slow down kinetic degradation processes like oxidation.
Container Tightly closed [3] and light-resistant container [4]. Prevents evaporation, excludes atmospheric oxygen, and blocks light that initiates photodegradation.
Atmosphere Inert gas (e.g., Nitrogen or Argon) blanket if possible. Displaces oxygen from the headspace of the container, drastically reducing oxidation.
Environment Store in a cool, dry, and well-ventilated place [3]. Maintains a stable environment and disperses any potential vapors.

Troubleshooting Oxidation & Handling

Here are common issues and protocols to mitigate problems during experimental use.

FAQ 1: How can I tell if my this compound has oxidized? Signs of oxidation include a noticeable color change from colorless or pale yellow to a deeper yellow or orange [1] and the formation of a stronger, often unpleasant odor. For quantitative analysis, techniques like Gas Chromatography (GC) can track the decrease in the parent compound [8], while absorption spectroscopy can monitor hydroperoxide formation and decay [5].

FAQ 2: Does the physical amount of this compound in a container affect its stability? Yes, significantly. Research shows that oxidation is rapid in thin films (e.g., volumes of 1-5 µL) but is markedly retarded when the layer thickness is greater than 1 mm. Oxidation barely occurs at thicknesses greater than 5 mm because oxygen diffusion into the bulk liquid becomes the rate-limiting step [8]. Therefore, for a given container, a larger volume (greater depth) may paradoxically show slower overall oxidation, as oxygen is consumed only at the surface layer.

Experimental Protocol: Monitoring Oxidation by Weight Gain This method provides a simple way to track oxidation, as oxygen incorporation into the lipid leads to measurable weight gain [8].

  • Preparation: Place identical masses of this compound into flat-bottomed glass vials to create different sample depths.
  • Accelerated Oxidation: Incubate the samples at an elevated temperature (e.g., 65°C) in a dry-air atmosphere.
  • Weighing: At regular intervals, remove samples, allow them to cool, and weigh them accurately.
  • Analysis: Plot the relative weight increase (Δw/w₀) against time. After an induction period, the weight will increase as the sample oxidizes. This weight gain correlates well with the loss of unoxidized this compound measured by GC [8].

The relationship between sample depth, oxygen diffusion, and oxidation rate can be visualized as follows:

G Start This compound Sample Depth Sample Depth (Volume) Start->Depth Oxygen O2 Diffusion from Air Depth->Oxygen Greater depth reduces effective O2 diffusion Oxidation Oxidation Rate Depth->Oxidation Critical Factor Oxygen->Oxidation Reactant

Safety & Compliance

Always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant clothing [3].
  • Handling: Use in a well-ventilated place and avoid contact with skin, eyes, and clothing [3].
  • Disposal: Dispose of contents and container according to local regulations, preferably by a licensed chemical destruction plant. Avoid release into the environment [3].

References

oxygen partial pressure control methyl linoleate oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Linoleate Oxidation: FAQs & Troubleshooting

Q1: How does sample thickness or volume affect the oxidation rate of bulk this compound?

The depth or volume of your bulk this compound sample is a critical factor because oxygen must diffuse from the air-oil interface into the sample. When the sample is too thick, oxygen cannot penetrate the entire volume, leading to a significantly retarded oxidation rate. [1]

The table below summarizes the key findings from a controlled study where bulk this compound was oxidized at 65°C and 0% relative humidity. [1]

Sample Depth (mm) Sample Volume (μL) Observed Oxidation Kinetics
1 - 5 mm 1 - 5 μL Rapid oxidation; completed within 20 hours.
10 mm 10 μL Oxidation significantly slowed; required 24 hours for completion.
10 - 20 mm - Oxidation was barely detectable; most oxygen was consumed at or near the air-oil interface.

Troubleshooting Guide:

  • Problem: Inconsistent or unexpectedly slow oxidation rates in bulk samples.
  • Solution: Ensure your sample is presented as a thin film. For the experimental conditions cited, a depth of 1 mm or less is recommended to minimize the impact of oxygen diffusion limitations. For larger volumes, consider using a container with a wider diameter to increase the surface-area-to-volume ratio.

Q2: What is the quantitative relationship between oxygen partial pressure and the oxidation rate?

The oxidation rate of this compound depends on the availability of oxygen, and this relationship can be described by saturation kinetics. At a very low oxygen partial pressure, the reaction is starved of a key reactant. As pressure increases, the rate rises until it reaches a maximum where oxygen is no longer the limiting factor. [1] [2]

The following table presents data on how oxygen pressure influences the oxidation of a 2 μL sample of this compound at 65°C. [1]

Oxygen Partial Pressure (kPa) Relative Oxidation Rate Key Findings
0.2 - 10 kPa Rate decreases with lower pressure. The saturation constant (Km) for oxygen was estimated to be 1.23 kPa. This is the pressure at which the oxidation rate is half of its maximum.
~21 kPa (Air) Maximum rate (under air). The oxygen in air at atmospheric pressure is sufficient to sustain the maximum oxidation rate, as 21 kPa is much higher than the Km value.

Experimental Protocol: Evaluating Oxygen Partial Pressure This protocol is adapted from methods used in the cited research. [1]

  • Sample Preparation: Pipette a small volume (e.g., 2 μL) of this compound into a flat-bottomed glass vial. Using a small volume ensures oxygen diffusion is not a limiting factor.
  • Creating the Atmosphere: Place the sample vial inside a larger, sealable container (e.g., a 50 mL screw-cap bottle or a desiccator).
  • Gas Mixture: Connect the container to a system that can create nitrogen-air mixed gases or use pre-mixed gases with specific oxygen partial pressures (e.g., 0.2, 1, 5, 10 kPa).
  • Purging: Evacuate the container and then fill it with your desired gas mixture. Repeat this evacuation-and-fill cycle twice to ensure the air is completely replaced.
  • Initiating Oxidation: Immediately seal the container and place it in a temperature-controlled oven at your desired temperature (e.g., 65°C).
  • Monitoring: At regular intervals, remove sample containers to analyze the extent of oxidation, for example, by measuring the amount of unoxidized this compound using Gas Chromatography (GC).

Q3: Besides oxygen pressure, what other factors strongly influence the oxidation kinetics?

Other environmental and compositional factors are equally critical to control in your experiments.

Factor Effect on Oxidation Kinetics Reference
Relative Humidity (RH) Has a pronounced non-linear effect. A study found a maximum oxidation rate at 32% RH, with minimum rates at 0% and 100% RH. [3] [3]
Fatty Acid Conjugation The oxidation pathway and kinetics differ substantially. Conjugated linoleate oxidizes later than non-conjugated forms and forms polymers directly, with minimal oxidized monomers. [4] [4]
Presence of Pro-oxidants Metals like Iron (Fe(II)) can catalyze oxidation, especially when combined with ascorbic acid or H₂O₂ in micellar systems. The effect is highly dependent on the molar ratios and the micelle environment (e.g., TTAB vs. SDS). [5] [5]

Experimental Workflows & Relationships

To help visualize the experimental design and decision-making process, here are two diagrams based on the information presented.

G Start Plan this compound Oxidation Experiment T1 Key Experimental Parameters Start->T1 F1 Factor 1: Sample Geometry T1->F1 F2 Factor 2: Oxygen Pressure T1->F2 F3 Factor 3: Humidity T1->F3 F4 Factor 4: System Composition T1->F4 C1 Use thin films (Depth ≤ 1 mm) F1->C1 C2 Control via gas mixtures (Km ~1.23 kPa at 65°C) F2->C2 C3 Max rate at ~32% RH F3->C3 C4 Check for pro-oxidants or conjugated dienes F4->C4 Goal Achieve Consistent & Interpretable Results C1->Goal C2->Goal C3->Goal C4->Goal

Diagram 1: Key factors and controls for designing a this compound oxidation experiment.

G Start Unexpected Oxidation Result Q1 Is the oxidation rate too slow or inconsistent? Start->Q1 A1 Yes Q1->A1 N1 No Q1->N1 Q2 Check Sample Geometry A1->Q2 End Proceed with Optimized Protocol N1->End C1 ➊ Reduce sample depth to a thin film (≤1 mm). Q2->C1 Q3 Check Oxygen Supply C1->Q3 C2 ➋ Ensure oxygen partial pressure is above saturation constant (1.23 kPa). Q3->C2 Q4 Check for Inhibiting Factors C2->Q4 C3 ➌ Avoid 0% or 100% RH. Test near 32% RH for max rate. Q4->C3 C4 ➍ Verify substrate purity (non-conjugated vs conjugated). Q4->C4 C3->End C4->End

Diagram 2: A logical troubleshooting workflow for slow or inconsistent oxidation rates.

References

solvent effects methyl linoleate oxidation rate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common experimental challenges:

Question/Issue Possible Cause Solution & Recommended Practice
Oxidation rate is slower than expected in bulk phase. Limited oxygen diffusion into the substrate, creating an oxygen gradient [1]. Reduce sample depth/thickness. Use ≤ 10 µL of methyl linoleate or ensure a depth of less than 1 mm for kinetic studies to minimize diffusion limitations [1].
Variable results in micellar systems. Differing catalytic activity of initiators (e.g., Fe(II)/Ascorbic Acid) based on the micelle charge (SDS vs. TTAB) [2]. Match the catalyst to the micelle type. Use Fe(II)/Ascorbic Acid for anionic SDS micelles and Fe(II) alone or Fe(II)/H2O2 for cationic TTAB micelles [2].
Unexpected change in oxidation rate in D2O. H/D Kinetic Solvent Isotope Effect. Exchange of HO2 for DO2 radicals, which have a lower chain termination rate [3]. Account for the accelerated rate. Use superoxide dismutase to confirm the involvement of DO2 radicals in the propagation cycle [3].
Ratio of hydroperoxide isomers is inconsistent. Solvent polarity affects the reaction pathway. Higher dielectric constant solvents can increase the cis,trans to trans,trans ratio [4] [2]. Control and report the solvent environment. Use solvents with consistent dielectric constant, or note that this ratio can be used as a mechanistic probe [4].

Quantitative Data for Experimental Design

This table consolidates key quantitative findings to inform your experimental parameters.

Parameter & Condition Value Experimental Impact / Significance
Critical Sample Depth (Bulk phase, 65°C) [1] ~1 mm Sample depths >1 mm significantly retard oxidation due to O2 diffusion limitation. Oxidation barely occurs at depths >5 mm [1].
Critical Sample Volume (Bulk phase, 65°C) [1] 10 µL Volumes ≤10 µL show fast, complete oxidation. Larger volumes experience significant retardation [1].
O2 Saturation Constant (Bulk phase) [1] 1.23 kPa The oxidation rate becomes dependent on O2 pressure below this value. It is much lower than atmospheric O2 pressure (~21 kPa), indicating high O2 affinity [1].
Activation Energy (Pyrolysis) [5] 58.2 kJ/mol Baseline energy for thermal decomposition in the absence of oxygen.
Activation Energy (High-temp. Low-O2 Oxidation) [5] 58.79 kJ/mol Very similar to pyrolysis, suggesting decarboxylation is a key initiation step for both pathways [5].

Detailed Experimental Protocols

Here are standardized methodologies for key experiments cited in this guide.

Protocol: Oxidation in Bulk Phase with Varied Depth [1]

Objective: To quantitatively evaluate the effect of oxygen diffusion on the oxidation kinetics of bulk this compound.

Materials:

  • This compound (purity >95%)
  • Flat-bottomed glass cups (1.5 cm internal diameter)
  • Airflow oven maintained at 65°C
  • Air supply dried over silica gel

Method:

  • Sample Preparation: Accurately weigh different amounts of this compound (e.g., 0.147 g, 0.299 g, 0.736 g) into separate glass cups. These correspond to depths of 1.0, 2.0, and 5.0 mm.
  • Oxidation Setup: Place samples in a container with a controlled flow of dry air (e.g., 15 mL/min).
  • Incubation: Store the container in the oven at 65°C.
  • Monitoring:
    • Gravimetric Analysis: Weigh a dedicated set of samples at intervals to track weight increase from oxygen uptake.
    • Gas Chromatography (GC) Analysis: At each interval, remove a sample and dissolve it in n-hexane with an internal standard (e.g., methyl myristate). Analyze via GC to determine the fraction of unoxidized this compound.
Protocol: Oxidation in Triton X-100 Micelles with D2O [3]

Objective: To study the H/D kinetic solvent isotope effect on the oxidation rate and mechanism.

Materials:

  • This compound
  • Triton X-100 micelles
  • Heavy water (D2O)
  • Nitroxide radicals (inhibitors)
  • Superoxide dismutase (SOD)

Method:

  • System Preparation: Set up the oxidation of this compound in Triton X-100 micelles dispersed in D2O.
  • Rate Measurement: Monitor the oxidation rate and compare it to an identical system in H2O. An increased rate in D2O is expected.
  • Inhibition Test: Add nitroxide radicals and measure the inhibition coefficients, which are expected to decrease in D2O due to the formation of DO2.
  • Propagation Confirmation: Add superoxide dismutase to the D2O system. A decrease in the oxidation rate confirms that DO2 radicals are actively propagating the chain by reacting with this compound.

Experimental Workflow Diagrams

The following diagrams outline the core experimental and chemical processes.

Diagram 1: Bulk Oxidation Experimental Workflow

This graph visualizes the procedural sequence for the bulk oxidation protocol.

BulkOxidationWorkflow Start Start Bulk Oxidation Prep Weigh this compound into Glass Cups Start->Prep Setup Place in Chamber with Dry Airflow Prep->Setup Incubate Incubate at 65°C Setup->Incubate Monitor Monitor Oxidation Incubate->Monitor Gravimetric Gravimetric Analysis (Weight Increase) Monitor->Gravimetric At interval GC GC Analysis (Substrate Consumption) Monitor->GC At interval End Analyze Data Monitor->End Experiment complete Gravimetric->Incubate GC->Incubate

Diagram 2: Solvent Isotope Effect in Micelles

IsotopeEffectLogic Observation Observation: Faster Oxidation in D₂O Hypothesis Hypothesis: HO₂• to DO₂• Exchange Reduces Termination Observation->Hypothesis Test1 Intervention 1: Add Nitroxide Inhibitor Hypothesis->Test1 Test2 Intervention 2: Add Superoxide Dismutase Hypothesis->Test2 Result1 Result 1: Decreased Inhibition Coefficient Test1->Result1 Support1 Conclusion: Confirms DO₂• formation Result1->Support1 Result2 Result 2: Oxidation Rate Decreases Test2->Result2 Support2 Conclusion: Confirms DO₂• chain propagation Result2->Support2

References

iron ascorbic acid catalyzed methyl linoleate oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Overview & Key Parameters

The system for iron-ascorbic acid catalyzed oxidation of methyl linoleate (ML) is highly sensitive to reaction conditions. The core mechanism involves the Fe(II)/Fe(III) couple acting as an essential catalyst, with ascorbic acid (AsAH₂) serving a dual pro-oxidant and antioxidant role that depends on its concentration and the reaction environment [1] [2].

The table below summarizes the critical parameters that determine experimental success.

Parameter Effect & Importance
Surfactant Type (Micelle Charge) Determines if oxidation occurs. Cationic TTAB allows Fe(II)-only & Fe(II)/H₂O₂ initiation. Anionic SDS requires the Fe(II)/AsAH₂ combination [1] [2].
pH of Solution A critical factor. Lower pH (e.g., TTAB, pH ~5.5) favors Fe(II)-only & Fe(II)/H₂O₂ systems. Higher pH (e.g., SDS, pH ~10.1) requires the Fe(II)/AsAH₂ combo [1].
Ascorbic Acid / Fe(II) Ratio The catalytic activity is ratio-dependent. Acts as a pro-oxidant at optimal ratios; acts as an antioxidant at high concentrations [2].
Presence of Hydroperoxides Fe(II) can initiate oxidation without pre-formed lipid hydroperoxides (LOOH), but their presence can influence the rate and pathway [1] [3].
Oxygen Atmosphere The reaction is sensitive to oxygen. One study on a similar catalytic system (for alcohol coupling) failed under aerobic conditions [4].

Detailed Experimental Protocols

Protocol 1: Oxidation in Cationic TTAB Micelles (for Fe(II)-only or Fe(II)/H₂O₂ systems)

This protocol is suitable for studying initiation in the absence of pre-formed lipid hydroperoxides [1].

  • Materials:
    • This compound (ML)
    • Tetradecyltrimethylammonium Bromide (TTAB)
    • Iron(II) sulfate heptahydrate
    • Hydrogen Peroxide (H₂O₂) - if using the Fe(II)/H₂O₂ combination
    • Deoxygenated water
  • Micelle Preparation:
    • Use an ML-to-surfactant molar ratio of 1:7 to form transparent micellar solutions.
    • Typically, emulsify 0.84 mmol of ML with 5.88 mmol of TTAB in deoxygenated water [1].
  • Reaction Initiation & Monitoring:
    • Add Fe(II) sulfate to the ML/TTAB micellar solution to initiate oxidation.
    • Monitor the reaction by tracking the decrease in ML concentration over time using UV spectroscopy.
    • Expected Result: A time lag of ~20 minutes may be observed, after which [ML] decreases with first-order kinetics (a straight line on a plot of ln([ML]/[ML]₀) vs. time). The reported rate constant is ~6.0 × 10⁻⁴ min⁻¹ [1].
    • For the Fe(II)/H₂O₂ combination, note that increasing H₂O₂ concentration can paradoxically slow the oxidation rate [1].
Protocol 2: Oxidation in Anionic SDS Micelles (for Fe(II)/AsAH₂ systems)

This protocol is for systems requiring the synergistic effect of iron and ascorbic acid [1] [2].

  • Materials:
    • This compound (ML)
    • Sodium Dodecyl Sulfate (SDS)
    • Iron(II) sulfate heptahydrate
    • L-Ascorbic Acid (AsAH₂)
    • Deoxygenated water
  • Micelle Preparation:
    • Use the same 1:7 ML-to-surfactant molar ratio.
    • Emulsify 0.84 mmol of ML with 5.88 mmol of SDS in deoxygenated water [1].
  • Reaction Initiation & Monitoring:
    • Add the Fe(II)/AsAH₂ combination to the ML/SDS micellar solution. The catalytic activity is highly dependent on the AsAH₂/Fe(II) molar ratio [2].
    • Monitor the reaction via UV spectroscopy or Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm oxidation products [1].
    • Key Consideration: The activity in this system is explained by the pro-oxidant effect of ascorbic acid and the potential formation of an iron-ascorbate complex that acts as the oxidation initiator [2].

The following diagram illustrates the logical decision-making workflow for selecting the appropriate experimental protocol based on your research goals.

Start Start: Design ML Oxidation Experiment with Fe/Ascorbic Acid Surfactant Select Surfactant System Start->Surfactant Cationic Cationic Surfactant (TTAB) pH ~5.5 Surfactant->Cationic Anionic Anionic Surfactant (SDS) pH ~10.1 Surfactant->Anionic Objective Define Primary Objective Obj1 Study Fe(II)-only initiation or Fe(II)/H₂O₂ effects Objective->Obj1 Obj2 Require Fe(II)/Ascorbic Acid synergistic catalysis Objective->Obj2 Cationic->Objective Anionic->Obj2 P1 Protocol 1: Oxidation in TTAB Micelles Obj1->P1 P2 Protocol 2: Oxidation in SDS Micelles with Fe(II)/AsAH₂ combo Obj2->P2 Note1 Key parameter: Monitor Fe(II)/Fe(III) couple P1->Note1 Note2 Key parameter: Optimize AsAH₂/Fe(II) molar ratio P2->Note2

Frequently Asked Questions & Troubleshooting

Q: My this compound is not oxidizing, even with the Fe(II)/AsAH₂ combination. What could be wrong?

  • A: First, verify your surfactant system.
    • If you are using SDS (anionic), oxidation will only occur with the Fe(II)/AsAH₂ combination; Fe(II) alone is ineffective [2].
    • Check the pH. The reaction is highly pH-dependent. Ensure your micellar solution's pH aligns with the protocol (e.g., ~10.1 for SDS, ~5.5 for TTAB) [1].
    • Ensure an oxygen-free atmosphere. The reaction may require an inert environment (e.g., under N₂) to proceed efficiently, as shown in similar catalytic systems [4].

Q: I see unexpected kinetics, or the reaction stops prematurely. How can I troubleshoot this?

  • A: This often relates to the dual role of ascorbic acid.
    • Optimize the AsAH₂/Fe(II) ratio. Ascorbic acid acts as a pro-oxidant at optimal concentrations but can become an antioxidant at high concentrations, scavenging the peroxy radicals needed to propagate the chain reaction [2] [5]. Perform a ratio screen.
    • Confirm the presence of both Fe(II) and Fe(III). The Fe(II)/Fe(III) couple is essential for initiation. A system containing only one iron species may not work [1].
    • Check for antioxidant contamination. Ensure all reagents are pure and no unintended antioxidants are present.

Q: Why does the reaction work in one micellar system but not the other?

  • A: The surfactant's head group charge creates a unique microenvironment that influences the catalyst.
    • In cationic TTAB, the negatively charged counter-ions likely allow easier access for anionic reactants or metal complexes, facilitating Fe(II)-only oxidation.
    • In anionic SDS, the negatively charged micelle surface would repel simple anionic species, but may facilitate the formation or action of a specific, neutral iron-ascorbate complex that can initiate oxidation [2]. The different inherent pH of the two micellar solutions also plays a major role [1].

Q: What is the evidence that ascorbic acid can act as a pro-oxidant in this system?

  • A: While ascorbic acid is a known antioxidant, its pro-oxidant effect in the presence of transition metals is well-documented. It can reduce Fe(III) back to Fe(II), sustaining a catalytic cycle that generates reactive oxygen species (like H₂O₂) or reactive iron complexes that initiate lipid peroxidation [6] [2]. This catalytic, pro-oxidant role has a specific stoichiometry: Fe(III)/Cu(II) + AH₂/AH⁻ + O₂ → Fe(III)/Cu(II) + H₂O₂ + oxidized products [6].

References

methyl linoleate vs linoleate mitochondrial respiration

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Effects on Mitochondrial Respiration

Compound Effect on State 4 Respiration Effect on Oxidative Phosphorylation Effect on Mg-ATPase Activity Key Experimental Findings
Linoleate / Linoleate Hydroperoxide Activated (4.2-fold increase) [1] Inhibited (completely) [1] Induced (oligomycin-insensitive) [1] Increased apparent enthalpy change of respiration; induced mitochondrial swelling and release of matrix enzyme (malate dehydrogenase) [1]
Methyl Linoleate No significant effect [1] No adverse effect reported [1] No induction [1] Did not show disruptive effects on the measured parameters [1]
This compound Hydroperoxide No significant effect [1] No adverse effect reported [1] Induced (but oligomycin-sensitive) [1] Showed an intermediate phenotype, differing in the type of Mg-ATPase activity induced [1]

The differential impact is likely due to the methyl ester group, which alters the molecule's charge and its interaction with mitochondrial membranes. Linoleate, being a free fatty acid, can act as a protonophoric uncoupler and interfere directly with components of the electron transport chain [2]. The methyl ester group in this compound negates or weakens these disruptive properties [1].

Detailed Experimental Findings

The foundational 1980 study provided clear evidence of the distinct biological activities of these compounds through the following key observations [1]:

  • Respiration and Energy Coupling: At concentrations of 100-140 nmol/mg protein, linoleate and its hydroperoxide activated state 4 respiration (indicative of uncoupling), increased the enthalpy change per oxygen atom consumed, and completely inhibited oxidative phosphorylation. This compound and its hydroperoxide did not produce these effects.
  • Membrane Integrity: The addition of linoleate or its hydroperoxide led to a clearing of the mitochondrial suspension and the release of malate dehydrogenase from the matrix, indicating mitochondrial swelling and membrane permeabilization. This compound did not cause these effects.
  • ATPase Activity: Both linoleate hydroperoxide and this compound hydroperoxide could induce Mg-ATPase activity. However, a critical difference was that the activity induced by linoleate hydroperoxide was oligomycin-insensitive, whereas the activity induced by this compound hydroperoxide remained oligomycin-sensitive. This distinction suggests different mechanisms of action, potentially related to the severity of membrane disruption.

Experimental Protocol Overview

The comparative data in the table above were generated using the following key methodological steps [1]:

  • Mitochondrial Isolation: Rat heart mitochondria were isolated using differential centrifugation.
  • Respiration Measurement: Oxygen consumption was measured with a Clark electrode. State 4 respiration was assessed in the absence of ADP.
  • Oxidative Phosphorylation: The ability to synthesize ATP was evaluated.
  • Enzyme Assays: Mg-ATPase activity was measured, and its sensitivity to oligomycin (an ATP synthase inhibitor) was tested to determine the type of induction.
  • Membrane Integrity: Release of the matrix enzyme malate dehydrogenase into the suspension was used as an indicator of mitochondrial membrane damage.

This workflow can be visualized in the following diagram:

G start Start: Rat Heart Tissue iso Mitochondrial Isolation (Differential Centrifugation) start->iso treat Treatment with Compounds (Linoleate, this compound, and their Hydroperoxides) iso->treat meas1 Measurement 1: Oxygen Consumption (Clark Electrode) treat->meas1 meas2 Measurement 2: Oxidative Phosphorylation (ATP Synthesis) treat->meas2 meas3 Measurement 3: Mg-ATPase Activity (± Oligomycin) treat->meas3 meas4 Measurement 4: Membrane Integrity (Malate Dehydrogenase Release) treat->meas4 end Analysis & Comparison of Compound Effects meas1->end meas2->end meas3->end meas4->end

Mechanisms and Broader Context

The experimental findings can be understood within a broader mechanistic framework of how fatty acids and their oxidized derivatives affect mitochondria.

G cluster_lin Linoleate & LOOH Effects cluster_mlin Methyl Ester Effects Linoleate Linoleate Uncoupling Uncoupling (Protonophoric Effect) Linoleate->Uncoupling ETC_Interfere Interference with Electron Transport Chain Linoleate->ETC_Interfere LOOH Linoleate Hydroperoxide (FA-OOH) LOOH->ETC_Interfere ROS ↑ Matrix Superoxide Production LOOH->ROS MMP_Loss Loss of Membrane Potential & Integrity Uncoupling->MMP_Loss ETC_Interfere->MMP_Loss MPT_Pore Permeability Transition Pore (mPTP) Opening? MMP_Loss->MPT_Pore Enzyme_Release Cytochrome c Release & Enzyme Leakage MPT_Pore->Enzyme_Release ROS->MMP_Loss Outcome1 Inhibited Oxidative Phosphorylation Uncontrolled Respiration Potential Trigger for Apoptosis Enzyme_Release->Outcome1 MLinoleate This compound NoUncoupling No/Low Uncoupling (Neutral Charge) MLinoleate->NoUncoupling MLOOH This compound Hydroperoxide WeakETC_Interfere Weaker Disruption of Membrane Proteins MLOOH->WeakETC_Interfere Outcome2 Minimal Impact on Respiration & Coupling NoUncoupling->Outcome2 WeakETC_Interfere->Outcome2

  • Linoleate Hydroperoxides and Oxidative Stress: The disruptive effects of linoleate hydroperoxide are consistent with studies on other fatty acid hydroperoxides. Research shows that low micromolar concentrations of fatty acid hydroperoxides can depress mitochondrial ATP production, oxygen consumption, and the activity of respiratory complexes I and III [2]. A key mechanism is a significant increase in superoxide production directed specifically toward the mitochondrial matrix, with complex I being a major site [2].
  • The Critical Role of the Free Carboxylate: The stark contrast with this compound highlights the importance of the free carboxylic acid group. The anionic (negatively charged) nature of linoleate at physiological pH allows it to function as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient essential for ATP synthesis. The methylation of the carboxyl group neutralizes this charge, preventing this uncoupling action [1].

References

methyl linoleate oxidation different temperatures comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Oxidation at Different Temperatures

The table below summarizes key experimental findings on how temperature affects the autoxidation of methyl linoleate.

Temperature Range Key Observations on Oxidation Experimental Context
Room Temperature (~25°C) • Weight increase of 14.4% (in light) to 16.9% (in dark) over 40 days [1]. Bulk phase oxidation in open glass containers; progress monitored by weight gain and confirmed by 1H NMR [1].

| 40°C to 100°C | • Most absorbed oxygen forms peroxides; a small fraction forms secondary (ketonic) products [2]. • The proportion of secondary products increases with higher temperatures [2]. | Early-stage autoxidation of highly pure this compound in an oxygen-controlled environment; peroxide value and UV absorption measured [2]. | | 65°C | • Induction period of 4-6 hours for small sample volumes (1-5 µL) [3]. • Oxidation is significantly retarded at depths >1 mm due to oxygen diffusion limitations [3]. | Bulk-phase oxidation at low humidity; oxidation rate and substrate consumption monitored via gas chromatography (GC) and weight gain [3]. |

Detailed Experimental Protocols

To ensure the data's practical utility, here is a detailed look at the key methodologies from the cited research.

  • Preparation of High-Purity this compound [2]: The starting material is prepared from corn oil via tetrabromide derivatives. The process involves repeated recrystallization of tetrabromostearic acids to a melting point of 115.2°C. Debromination and all subsequent transfers are conducted under an oxygen-free, purified nitrogen atmosphere. The final product is purified by distillation using a high-efficiency fractionating column, resulting in a peroxide value of zero and an iodine number confirming high purity.

  • Protocol for Bulk Oxidation Kinetics at 65°C [3]:

    • Sample Preparation: Different amounts of this compound (0.147 g to 2.94 g) are placed in flat-bottomed glass cups to achieve defined depths (1 mm to 20 mm).
    • Oxidation Setup: Samples are placed in a controlled environment chamber with a continuous flow of dry air (15 mL/min) and stored in a 65°C oven.
    • Monitoring: The oxidation progress is tracked by:
      • Weight Measurement: Periodically measuring the increase in sample weight due to oxygen uptake.
      • Gas Chromatography (GC): Quantifying the amount of unoxidized this compound. Samples are dissolved in n-hexane with an internal standard (methyl myristate) for analysis.
  • Protocol for Oxidation in Solution [2]: Oxidation is carried out at 50°C using azobisisobutyronitrile (AIBN) as a radical initiator. The effects of oxygen pressure, substrate concentration, and solvent are studied. The reaction is monitored by measuring oxygen uptake, substrate disappearance, and the formation of conjugated dienes and specific hydroperoxide isomers.

Oxidation Pathways and Experimental Workflow

The following diagrams illustrate the core chemical pathway of this compound oxidation and a generalized workflow for conducting related experiments.

Initiation Initiation (Radical Formation) Propagation1 Propagation (Peroxyl Radical) Initiation->Propagation1  Reacts with O₂ Propagation2 Propagation (Hydroperoxide Formation) Propagation1->Propagation2  Abstracts H Termination Termination (Non-radical Products) Propagation1->Termination Propagation2->Propagation1  New Radical Propagation2->Termination

Autoxidation Mechanism of this compound

Start Sample Preparation (High-Purity this compound) Setup Experimental Setup Start->Setup Incubate Temperature-Controlled Incubation Setup->Incubate Setup_sub1 Set sample depth/volume Setup->Setup_sub1 Setup_sub2 Control atmosphere (O₂ pressure) Setup->Setup_sub2 Analyze Sample Analysis Incubate->Analyze Analyze_sub1 Weight Gain Analyze->Analyze_sub1 Analyze_sub2 GC Analysis Analyze->Analyze_sub2 Analyze_sub3 UV Spectroscopy Analyze->Analyze_sub3

General Workflow for Oxidation Studies

Key Insights for Research Applications

  • Account for Physical State: The sample's physical dimensions and volume are critical factors. Oxidation is rapid in thin films but can be severely limited by oxygen diffusion in bulk samples deeper than 1 mm [3]. This is vital for designing experiments that accurately reflect your application, whether it's a surface coating or a stored bulk material.
  • Control the Atmosphere: The oxidation pathway and rate are sensitive to oxygen pressure [2]. Using radical initiators like AIBN allows for controlled study of propagation steps, while systems involving metal catalysts (e.g., Fe(II)/Ascorbic Acid) are relevant for understanding catalytic degradation in complex biological or food systems [2].
  • Consider Protein Interactions: If your system involves lipids and proteins, be aware that this compound hydroperoxides can react with amino acids in proteins like Bovine Serum Albumin (BSA), leading to the formation of Oxidized Lipid/Amino Acid Reaction Products (OLAARPs) [2]. This co-oxidation can impact both the nutritional value and functional properties of materials.

References

methyl linoleate emulsion autoxidation carbohydrate effects

Author: Smolecule Technical Support Team. Date: February 2026

Carbohydrate Effects on Autoxidation Kinetics

The table below summarizes the key quantitative findings from Mabrouk and Dugan (1961), which compared how glucose, fructose, and sucrose affect the autoxidation of methyl linoleate emulsions under different pH conditions [1].

Carbohydrate Relative Oxidation Rate Activation Energy at pH 5.5 (Kcal/mol) Activation Energy at pH 7.0 (Kcal/mol) Activation Energy at pH 8.0 (Kcal/mol)
Fructose Highest 10.6 10.4 8.8
Glucose Intermediate 10.6 10.8 10.2
Sucrose Lowest 14.9 16.0 14.4

Key Findings [1]:

  • General Trend: Oxidation rates increased with higher carbohydrate concentrations and higher pH, reaching a maximum at pH 8.0.
  • Mechanism Insight: The sugars were found to activate the decomposition of this compound hydroperoxide, thereby accelerating the autocatalytic phase of oxidation. Fructose, being the most readily oxidized sugar itself, led to the highest degree of concurrent oxidation and produced less conjugation but more CO₂ than glucose at comparable oxygen uptake levels.

Experimental Protocol Overview

For your guide, here is a summary of the core methodology used in the cited study [1].

  • Objective: To measure and compare the kinetics of the autoxidation of this compound emulsions activated by glucose, fructose, and sucrose.
  • System: this compound emulsions in aqueous phosphate buffer solutions.
  • Key Variables:
    • Carbohydrates: Glucose, fructose, sucrose at varying concentrations.
    • pH: The study was conducted across a range of pH levels (pH 5.5 to 8.0).
  • Primary Measurement: The rate of oxygen uptake was used to monitor the progression of oxidation.
  • Temperature: The experiment was conducted at 55°C [1].
  • Data Analysis: Activation energies were calculated from the kinetic data obtained at different pH levels.

Autoxidation Workflow and Proposed Mechanism

The following diagram illustrates the general experimental workflow and the proposed mechanism by which carbohydrates activate autoxidation, based on the study's description [1].

cluster_workflow Experimental Workflow cluster_mechanism Proposed Activation Mechanism A Prepare this compound Emulsion (Aqueous Phosphate Buffer) B Add Carbohydrate Activator (Glucose, Fructose, or Sucrose) A->B C Adjust System pH (Range: 5.5 to 8.0) B->C D Incubate at 55°C (Monitor Oxygen Uptake) C->D E Analyze Kinetics & Products (Calculate Activation Energy, Measure Conjugation/CO₂) D->E M1 Initial Hydroperoxide (ROOH) Forms M2 Carbohydrate Activates ROOH Decomposition M1->M2 M3 Increased Radical Generation (RO•, ROO•) M2->M3 M4 Accelerated Autocatalytic Chain Reaction M3->M4

Interpretation and Modern Context

The 1961 study offers a clear kinetic comparison but represents the scientific understanding of its time. For a contemporary comparison guide, you should consider the following:

  • Contrast with Modern Systems: Later research shows that in oil-in-water emulsions, factors like droplet size can also significantly influence autoxidation rates, a variable not considered in the older study [2].
  • Contrast with Antioxidants: The study also tested adding ascorbic acid (Vitamin C) and found it increased oxygen absorption, acting as a pro-oxidant in this specific system. This contrasts with its typical role as an antioxidant and highlights the importance of system composition [1].
  • General Lipid Peroxidation Mechanism: The radical-chain reaction described (initiation, propagation, termination) remains a core principle of lipid peroxidation [3]. The proposed mechanism where carbohydrates activate hydroperoxide decomposition fits into the propagation phase of this well-established model.

References

Solvent Effects on Oxidation: Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Solvent / Condition Key Measured Outcome Experimental Observation
Varying Dielectric Constant [1] [2] Rate of Oxidation Increases with increasing solvent dielectric constant.
Varying Dielectric Constant [1] [2] *cis,trans* / trans,trans Hydroperoxide Ratio Increases with increasing solvent dielectric constant.
Micellar (TTAB) [1] Oxidation with Fe(II)/H2O2 Oxidation is catalyzed in tetradecyltrimethylammonium bromide (TTAB) micelles.
Micellar (SDS) [1] Oxidation with Fe(II)/Ascorbic Acid Oxidation is catalyzed in sodium dodecyl sulfate (SDS) micelles.

Detailed Experimental Context

The data in the table is derived from controlled studies. Here is a deeper look at the experimental protocols and findings.

  • Solvent Polarity Studies: The foundational work by Yamamoto et al. (1982) investigated the oxidation of methyl linoleate in various organic solvents at 50 °C, using azobisisobutyronitrile (AIBN) as a radical initiator [2]. The study quantitatively monitored oxygen uptake, substrate disappearance, and the formation of conjugated diene hydroperoxides. The clear finding was that both the rate of oxidation and the ratio of cis,trans to trans,trans hydroperoxide isomers increased with the dielectric constant of the solvent [1] [2].
  • Micellar System Studies: Miccichè et al. (2005) explored oxidation in organized assemblies, specifically in TTAB (cationic) and SDS (anionic) micelles, induced by iron-based catalysts [1].
    • The Fe(II)/H2O2 combination was an effective catalyst only in the TTAB micellar solution [1].
    • Conversely, the Fe(II)/Ascorbic Acid combination demonstrated catalytic activity in SDS micellar solutions, but not in TTAB, with its efficiency depending on the molar ratio of the components [1].
    • The study concluded that the pH at the micelle interface, which affects the Fe(II)/Fe(III) redox couple, is a critical factor for initiating oxidation [1].

Interpretation Guide for Researchers

The relationship between solvent and oxidation outcomes can be understood through its influence on the radical reaction pathway.

G Solvent Solvent Polarity Solvent Polarity (Dielectric Constant) Solvent->Polarity Micelle Micellar Environment (Surfactant Type, pH) Solvent->Micelle PeroxyRadical Lipid Peroxy Radical (LOO·) Conformation & Stability Polarity->PeroxyRadical  Polar solvents stabilize  transition states Micelle->PeroxyRadical  Alters local microenvironment  and catalyst availability Outcome1 Higher Ratio of cis,trans Hydroperoxides PeroxyRadical->Outcome1 Influences internal rotation & product isomerism Outcome2 Altered Oxidation Rate & Catalytic Efficiency PeroxyRadical->Outcome2 Affects radical lifetime and reaction pathways

This diagram illustrates the core principles: solvent polarity stabilizes transition states and influences the conformation of the peroxy radical intermediate, thereby directing the isomeric outcome of the reaction [1] [2]. Similarly, the micellar environment creates a unique local microenvironment that can either promote or inhibit the activity of specific catalytic systems like Fe(II)/Ascorbate or Fe(II)/H2O2 [1].

Research Methodology and Considerations

When designing experiments, consider these methodologies and factors:

  • Alternative Monitoring Method: Isothermal thermogravimetry (TG) under oxygen flow is a robust method to monitor the entire oxidation process, providing an "oxygen uptake" curve from which induction periods and oxidation rates can be derived [3].
  • Key Experimental Variables:
    • Temperature: Oxidation studies are often conducted at elevated temperatures (e.g., 40-100 °C) to accelerate the reaction, but the temperature can influence the balance between peroxide formation and decomposition [1].
    • Oxygen Pressure: The rate of oxidation decreases with decreasing oxygen pressure, as the chain propagation reaction faces more competition from non-oxidative pathways [1] [2].

References

Experimental Data Comparison: Linoleate vs. Methyl Linoleate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on how linoleate and its methyl ester form influence different ATPase enzymes and related mitochondrial functions.

Compound Biological System Concentration Effect on ATPase Effect on Mitochondrial Respiration Other Key Observations Source
Linoleate Rat Heart Mitochondria 100-140 nmol/mg protein Induced oligomycin-insensitive Mg-ATPase (5x the level from DNP) [1] Activated State 4 respiration (4.2-fold); Increased enthalpy change; Inhibited oxidative phosphorylation [1] Caused release of malate dehydrogenase from the matrix [1] [1]
Methyl Linoleate Rat Heart Mitochondria 100-140 nmol/mg protein Did not induce Mg-ATPase activity [1] Did not activate State 4 respiration or inhibit phosphorylation [1] N/A [1]
This compound Hydroperoxide Rat Heart Mitochondria 100-140 nmol/mg protein Induced Mg-ATPase, but activity remained oligomycin-sensitive [1] Did not activate State 4 respiration or inhibit phosphorylation [1] N/A [1]
Linoleate (incorporated as Linoleyl-PC) Rat Liver Plasma Membranes 10-80 nmol Decreased Na,K-ATPase and Mg-ATPase specific activities (max 30-40%) [2] N/A Decreased membrane fluidity (measured by DPH polarization) [2] [2]

Detailed Experimental Protocols

To ensure clarity and reproducibility, here are the methodologies from the key studies cited.

1. Protocol for Rat Heart Mitochondria Studies [1]

  • Mitochondrial Isolation: Rat heart mitochondria were isolated using standard differential centrifugation techniques.
  • Treatment: The isolated mitochondria were treated with either linoleate, This compound, or their corresponding hydroperoxides at concentrations ranging from 100 to 140 nmol per mg of mitochondrial protein.
  • Respiration Measurement: State 4 respiration (resting state) was measured using an oxygen electrode. The apparent enthalpy change was calculated based on oxygen consumption.
  • ATPase Assay: Mg-ATPase activity was measured, and its sensitivity to oligomycin (an ATP synthase inhibitor) was tested to determine the type of induction.
  • Additional Assays: Release of the matrix enzyme malate dehydrogenase was monitored as an indicator of mitochondrial membrane integrity.

2. Protocol for Rat Liver Plasma Membrane Studies [2]

  • Membrane Modification: Plasma membranes were isolated from rat livers. Phospholipids were modified by incubating the membranes with linoleyl-CoA in the presence of lysolecithin (LPC) to promote the synthesis of linoleyl-phosphatidylcholine (linoleyl-PC).
  • Activity Measurement: The specific activities of Na,K-ATPase and Mg-ATPase were assayed in the modified membranes.
  • Fluidity Measurement: Membrane fluidity was assessed by measuring the fluorescence polarization of the probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Mechanisms and Signaling Pathways

The differential effects of linoleate and this compound can be understood through their distinct interactions with cellular systems. The following diagram illustrates the proposed mechanisms by which free linoleate impacts mitochondrial function, based on the experimental data.

G Linoleate Linoleate Perturbation Membrane Perturbation Linoleate->Perturbation Respiration ↑ State 4 Respiration ↑ Enthalpy Change Inhibited Oxidative Phosphorylation Perturbation->Respiration ATPase Induction of Oligomycin-Insensitive Mg-ATPase Perturbation->ATPase MDH_Release Release of Malate Dehydrogenase Perturbation->MDH_Release MethylLinoleate This compound NoEffect No Significant Effect on above parameters MethylLinoleate->NoEffect

Figure 1. Contrasting Mechanisms of Linoleate and this compound on Mitochondria

Furthermore, ω-6 PUFAs like linoleic acid are known to modulate broader cellular signaling pathways that influence energy metabolism and stress responses. The diagram below integrates findings from a 2020 transcriptomic study [3] to show this context.

G Omega6PUFA ω-6 PUFAs (Linoleic Acid) AMPK AMPK Activation Omega6PUFA->AMPK TOR TOR Inhibition AMPK->TOR Inhibits Nrf2 Activates Nrf2 (Antioxidant Response) AMPK->Nrf2 Autophagy Induces Autophagy TOR->Autophagy P62_Keap1 P62-Keap1 Complex Autophagy->P62_Keap1 Nrf2->P62_Keap1 Synergy Synergistic Feedback Loop P62_Keap1->Synergy

Figure 2. Role of ω-6 PUFAs in Autophagy and Antioxidant Signaling

Conclusion and Research Implications

  • Free Linoleate is biologically active, significantly disrupting mitochondrial function by inducing a specific, oligomycin-insensitive ATPase and uncoupling respiration [1]. It also modulates plasma membrane ATPases by altering fluidity [2].
  • This compound, the esterified form, demonstrates markedly lower or no activity in these same assays, highlighting that the free acid group is essential for its disruptive effects on mitochondrial bioenergetics [1].

This comparison is crucial for research and drug development. The differential effects on ATPase induction and membrane properties should be carefully considered when designing lipid-based formulations or interpreting metabolic studies. The more recent findings on the role of ω-6 PUFAs in the AMPK-TOR-autophagy axis [3] also open promising avenues for investigating how linoleate signaling intersects with its direct effects on enzymatic activity.

References

methyl linoleate oxidation micellar vs solution systems

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Oxidation Parameters

Different experimental parameters are used to quantify oxidation in these systems. The following table presents key quantitative findings.

Parameter Micellar Systems Bulk Phase Systems
Reported Activation Energy Information not explicitly found in the provided search results. 58.2 kJ/mol (pyrolysis); 58.79 kJ/mol (high-temperature oxidation under low oxygen) [1].
Critical Geometry/Diffusion Factor Not the primary focus; reaction occurs within nanoscale micelles. Layer Thickness: Oxidation is significantly retarded at depths > 1 mm and barely occurs at depths > 5 mm [2].
Key Measured Outputs Oxygen absorption rate, reaction order with respect to initiator [3]. Induction period, fraction of unoxidized methyl linoleate, weight gain from oxygen uptake [2].
Catalyst Dependence Highly dependent on surfactant type. Fe(II) works in TTAB but not SDS micelles; Fe(II)/Ascorbate works in SDS but not TTAB [4]. Not applicable in standard bulk phase studies, which often rely on thermal initiation.
Oxygen Saturation Constant Not applicable (oxygen is typically supplied to the aqueous phase). ~1.23 kPa (estimated, significantly lower than atmospheric O₂ partial pressure) [2].

Detailed Experimental Protocols

To ensure your research is reproducible, here are the detailed methodologies for key experiments in both systems.

Protocol 1: Oxidation in Micellar Systems (Iron/Ascorbate Induced)

This protocol is adapted from studies of this compound oxidation in micellar solutions induced by iron/ascorbic acid and iron/H₂O₂ combinations [4].

  • 1. Sample Preparation: Prepare a micellar solution by dissolving a surfactant such as Tetradecyltrimethylammonium bromide (TTAB) or Sodium Dodecyl Sulfate (SDS) in a suitable buffer. The critical micelle concentration should be exceeded. This compound is then solubilized within these micelles.
  • 2. Reaction Initiation: To the micellar solution, add the catalyst system. A typical combination is Fe(II) with either ascorbic acid (AsAH₂) or hydrogen peroxide (H₂O₂). The study notes that the catalytic activity is highly dependent on the molar ratio of the components (e.g., AsAH₂/Fe(II)) and the surfactant type [4].
  • 3. Incubation & Monitoring: Allow the reaction to proceed at a constant temperature (e.g., 37°C). The progress of ML oxidation is monitored using:
    • UV Spectroscopy: To track the formation of primary oxidation products like conjugated dienes.
    • Electrospray Ionization Mass Spectrometry (ESI-MS): To identify and quantify specific oxidation products [4].
Protocol 2: Oxidation in Bulk Phase Systems (Oxygen Diffusion Focused)

This protocol is based on kinetic studies of this compound oxidation in the bulk phase at different depths [2].

  • 1. Sample Preparation: Weigh precise amounts of this compound into flat-bottomed glass cups. To study the depth effect, use amounts that correspond to specific oil layer depths (e.g., 1.0, 2.0, 5.0, 10, and 20 mm). For very small samples, dissolve ML in n-hexane, add to cups, and evaporate the solvent to leave a thin film [2].
  • 2. Controlled Oxidation: Place the samples in a container with a controlled atmosphere. Flow dry air through the container at a fixed rate (e.g., 15 mL/min) and maintain it at an elevated temperature, such as 65°C, to accelerate the reaction [2].
  • 3. Sampling & Analysis: At regular intervals, remove samples for analysis.
    • Weight Measurement: Track the weight gain due to oxygen uptake.
    • Gas Chromatography (GC): Mix the sample with an internal standard (e.g., methyl myristate in n-hexane) and analyze to determine the fraction of unoxidized this compound remaining [2].

Experimental Workflow and System Selection

The diagram below outlines the logical decision process for selecting and working with either a micellar or bulk phase system, based on your research objectives.

References

Documented Analytical Methods for Methyl Linoleate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes established analytical techniques for methyl linoleate as found in recent scientific literature.

Analytical Technique Application Context Sample Type Key Experimental Details Citation
Gas Chromatography (GC) Quantification in biodiesel & edible oils [1] Biodiesel, edible oils Used with FID (Flame Ionization Detector) or in combination with mass spectrometry (MS) and vacuum ultraviolet (VUV) spectroscopy for separation and quantification. [1]
GC-Combustion-MS / GC-FID Comparative analysis Biodiesel Used to measure the fatty acid methyl ester (FAME) content in biodiesel samples. [1]
GC-VUV Spectroscopy Simultaneous quantification Edible oils Simultaneously determines multiple FAMEs in commercial edible oil samples. [1]
Isothermal Thermogravimetry (TG) Oxidative stability fingerprinting Pure this compound, model lipids Long-term (4000-10,000 min) "oxygen uptake" curves under oxygen flow; data fitted with a semi-empirical model to determine induction period and oxidation kinetics. [2]

Core Principles of Analytical Method Validation

Before developing a comparison guide, it is crucial to understand the performance characteristics that validate an analytical method. The following parameters are widely recognized by guidelines such as ICH Q2(R1) [3] [4].

| Performance Characteristic | Definition & Purpose | Typical Validation Approach | | :--- | :--- | :--- | | Accuracy | Closeness between the measured value and an accepted reference value. | Compare results to a certified reference material or a second, validated method; report as % recovery. | [3] [4] | | Precision | Closeness of agreement between a series of measurements. | • Repeatability: Same conditions, short time. • Intermediate Precision: Different days, analysts, or equipment. • Reproducibility: Between different labs. | [3] [4] | | Specificity | Ability to precisely measure the analyte despite other components. | Demonstrate that the method can distinguish the analyte from impurities, degradants, or matrix components. | [4] | | Linearity & Range | The method's ability to produce results proportional to analyte concentration, within a specified range. | Test a minimum of 5 concentration levels; evaluate using a linear regression line (e.g., R² > 0.95). | [3] | | Detection Limit (LOD) / Quantitation Limit (LOQ) | Lowest level of analyte that can be detected (LOD) or quantified with accuracy and precision (LOQ). | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | [3] [4] | | Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Test influence of factors like temperature, flow rate, or mobile phase composition. | [4] |

This workflow outlines the sequential process of selecting, developing, and validating an analytical method:

cluster_validation Validation Parameters (ICH Q2) Start Start: Define Analytical Goal Step1 1. Select Appropriate Technique (e.g., GC, GC-MS, HPLC) Start->Step1 Step2 2. Develop & Optimize Method Parameters Step1->Step2 Step3 3. Formal Method Validation Step2->Step3 Step4 4. Establish System Suitability Tests Step3->Step4 V1 Accuracy V2 Precision V3 Specificity V4 Linearity & Range V5 LOD/LOQ V6 Robustness Step5 5. Routine Application Step4->Step5

Key Considerations for Your Comparison Guide

To create a valuable and objective guide for your intended audience of researchers and professionals, consider focusing on the following aspects:

  • Benchmark Against Standards: When comparing the "performance" of this compound or its methods, use official or high-purity materials as a benchmark. For instance, an analytical standard with ≥98.0% purity is available and characterized by techniques like GC and HPLC [1].
  • Context is Key: The "best" method depends heavily on the application. For oxidative stability studies, isothermal thermogravimetry provides a comprehensive fingerprint [2], while for precise quantification in a mixture like biodiesel, GC-based methods are the gold standard [1].
  • Data is Paramount: An effective guide is supported by robust experimental data. Ensure your protocols include details on validation parameters (e.g., reporting the LOD/LOQ, linearity range (R²), and precision (%RSD)) to allow for a true, objective comparison.

References

comparative antioxidant effects methyl linoleate oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antioxidant Efficacy Data

The table below synthesizes key experimental findings on how different substances affect the oxidation of methyl linoleate.

Antioxidant / Factor Experimental Conditions Key Effect on this compound Oxidation Reference
α-Tocopherol (VE) & Ascorbic Acid (VC) In SDS & Tween 20 micelles; pH 3.0 & 6.8; 45°C Slowed formation of conjugated diene hydroperoxides (CDHP) and malondialdehyde (MDA); efficacy was concentration-dependent. [1]
Amino Acids (e.g., Arginine, Alanine) 37°C; at different Relative Humidities (2%, 50%, 79%) Antioxidant efficacy varied with humidity; Arginine showed the highest efficacy at all RH levels. [2]
α-Tocopherol & Quercetin Combination In tert-butyl alcohol; 50°C; initiated by AIBN No meaningful synergistic interaction; α-tocopherol was consumed first, acting as a more effective antioxidant. Quercetin depletion began only after α-tocopherol was consumed. [3]
Conjugated Linoleic Acid (CLA) Isomers Chemiluminescence assay with tBHP pro-oxidant CLA isomers (c9,t11-CLA and t10,c12-CLA) showed pro-oxidant activity (increased photoemission), while linoleic acid and its methyl ester (LAME) did not. [4]
Surfactant Type & pH Micelles of SDS vs. Tween 20; pH 3.0 vs. 6.8 Oxidation rate was greater in SDS micelles than Tween 20. Oxidation was also faster at pH 6.8 compared to pH 3.0. [1]

Detailed Experimental Protocols

To evaluate antioxidant efficacy, researchers use specific, reproducible experimental models. Here are the methodologies for two key assays cited in the data.

AIBN-Initiated Oxidation in Homogeneous Solution

This protocol is used for direct comparison of antioxidant depletion kinetics in a non-aqueous system. [3]

  • Lipid Substrate: this compound is dissolved in tert-butyl alcohol (a hydrogen-bonding solvent) at a concentration of 0.24 M.
  • Antioxidants: Stock solutions of α-tocopherol and/or quercetin are prepared. A typical initial concentration for each is 0.14 mM.
  • Oxidation Initiation: The lipophilic free radical initiator AIBN (α,α'-azobis-isobutyronitrile) is added at a concentration of 0.034 M to generate peroxyl radicals at a constant rate.
  • Incubation: The reaction mixture is placed in a 50°C water bath to accelerate oxidation.
  • Analysis:
    • α-Tocopherol: Quantified using HPLC with fluorescence detection (excitation 288 nm, emission 330 nm). Samples are withdrawn at timed intervals, diluted with methanol, and analyzed.
    • Quercetin: Quantified by UV-Vis spectrophotometry at 375 nm. Samples are diluted with methanol, and the absorption is measured.
Micelle-Based Oxidation System

This model is useful for studying oxidation in emulsified systems, similar to many food and biological environments. [1]

  • Micelle Formation: this compound is incorporated into micelles using surfactants like SDS (sodium dodecyl sulfate) or Tween 20.
  • Environmental Control: The oxidative stability is tested under different pH conditions (e.g., pH 3.0 and 6.8).
  • Antioxidant Incorporation: Antioxidants like Vitamin E (VE) and Vitamin C (VC) are incorporated into the micelle systems at varying concentrations.
  • Incubation & Monitoring: The system is incubated, and the progress of oxidation is tracked by measuring:
    • Conjugated Diene Hydroperoxides (CDHP) via UV absorption at 234 nm.
    • Malondialdehyde (MDA), a secondary oxidation product, through methods like the TBARS assay.

Experimental Workflow for Antioxidant Comparison

The following diagram illustrates the logical workflow for a comparative study, from experimental setup to data analysis, integrating the protocols described above.

Start Start Experimental Comparison ModelSelect Select Experimental Model Start->ModelSelect Option1 Homogeneous Solution (tert-butyl alcohol) ModelSelect->Option1 Option2 Micelle System (SDS/Tween 20) ModelSelect->Option2 Params Define Parameters: Antioxidant Type/Concentration Temperature, pH, Humidity Option1->Params Option2->Params Initiate Initiate Oxidation (e.g., Add AIBN) Params->Initiate Monitor Monitor Oxidation Over Time Initiate->Monitor Analyze Analyze Samples Monitor->Analyze HPLC HPLC for Antioxidant Depletion Analyze->HPLC UV UV-Vis for Hydroperoxides (MDA, CDHP) Analyze->UV Compare Compare Antioxidant Efficacy HPLC->Compare UV->Compare

Key Insights for Research Applications

The data demonstrates several critical considerations for designing experiments or formulations involving this compound and antioxidants:

  • Antioxidant efficacy is system-dependent. An antioxidant that works well in a simple homogeneous solution (e.g., α-tocopherol) may show different activity in a micelle system, where factors like surfactant charge and pH play a significant role. [1]
  • Beware of pro-oxidant effects. Some compounds, like Conjugated Linoleic Acid (CLA) isomers, can act as pro-oxidants under certain conditions, highlighting the need for careful evaluation. [4]
  • Synergy is not guaranteed. The combination of α-tocopherol and quercetin showed no synergistic interaction in a homogeneous model, with α-tocopherol being consumed first. This suggests that for these two compounds, the simpler, more active antioxidant (α-tocopherol) should be prioritized in this specific system. [3]

References

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Physical Description

Liquid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Exact Mass

294.255880323 Da

Monoisotopic Mass

294.255880323 Da

Boiling Point

373.00 to 374.00 °C. @ 760.00 mm Hg

Heavy Atom Count

21

Density

0.883-0.893 (20°)

LogP

6.82 (LogP)
6.82

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-35 °C

UNII

24N6726DE5

Related CAS

19680-96-7

Vapor Pressure

3.67e-06 mmHg

Other CAS

112-63-0
68605-14-1
2462-85-3

Wikipedia

Methyl linoleate

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient; Skin conditioning

General Manufacturing Information

9,12-Octadecadienoic acid (9Z,12Z)-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. L. Chuang et al. “Inhibitory effect of conjugated linoleic acid on linoleic acid elongation in transformed yeast with human elongase” Lipids, Vol. 36(10),pp. 1099-1103, 20012. M. Wadman et al. “Conversion of linoleic acid into novel oxylipins by the mushroom Agaricus bisporus” Lipids, Vol. 40(11) pp. 1163-1170, 20053. P. Elias, B. Brown, V. Ziboh “The Permeability Barrier in Essential Fatty Acid Deficiency: Evidence for a Direct Role for Linoleic Acid in BarrierFunction” Journal of Investigative Dermatology, Vol.74 pp. 230–233, 1980

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